Octahydro-1-benzofuran-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-2-1-3-8-6(7)4-5-10-8/h6-8H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBKHWWRNPJZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCOC2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-97-1 | |
| Record name | octahydro-1-benzofuran-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Stereoselective Synthesis of Octahydro-1-benzofuran-4-amine
Executive Summary
The octahydro-1-benzofuran-4-amine scaffold is a quintessential example of a saturated, sp³-rich architecture highly valued in modern drug discovery. Moving beyond the traditionally flat, aromatic structures of early medicinal chemistry, such three-dimensional motifs offer superior conformational definition, improved physicochemical properties, and novel intellectual property space.[1] This guide provides an in-depth analysis of the strategic approaches for the stereoselective synthesis of this key building block. We will dissect various methodologies, from diastereoselective reductions and cyclizations to the industrially robust method of chiral resolution. Each section is grounded in established chemical principles, explaining the causality behind experimental choices to provide researchers and drug development professionals with a practical and intellectually rigorous resource for accessing this valuable chiral amine.
Introduction: The Strategic Value of the Saturated Benzofuran Core
The octahydro-1-benzofuran core represents a privileged scaffold found in numerous natural products and biologically active molecules. Its rigid, bicyclic structure serves as a versatile template for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The incorporation of a primary amine at the C4 position introduces a critical pharmacophore capable of forming key hydrogen bonds and salt bridges, while also serving as a synthetic handle for further molecular elaboration.[1]
Analogs incorporating this scaffold have been investigated as potent opioid receptor ligands and have been utilized in the development of chiral catalysts.[1] However, the therapeutic and synthetic potential of this molecule is intrinsically linked to its stereochemistry. The this compound structure contains multiple stereocenters, and control over both their relative (diastereo-) and absolute (enantio-) configuration is paramount for achieving desired biological activity and ensuring regulatory approval. This guide addresses this core challenge directly, outlining viable strategies for stereocontrol.
Retrosynthetic Analysis and Strategic Pillars of Stereocontrol
The primary challenge in synthesizing this compound lies in the controlled formation of the stereocenters on the saturated bicyclic system. A logical retrosynthetic analysis reveals several potential disconnections and corresponding forward-synthesis strategies.
Caption: High-level retrosynthetic pathways for this compound.
Three primary strategic pillars emerge for achieving stereocontrol:
-
Diastereoselective Synthesis: This approach involves creating the saturated ring system from a precursor that already contains one or more stereocenters, which then direct the stereochemical outcome of subsequent transformations. A key example is the catalytic hydrogenation of a substituted benzofuran, where the existing substituent and choice of catalyst dictate the facial selectivity of hydrogen addition.
-
Enantioselective Catalysis: An ideal but often challenging strategy that employs a chiral catalyst to transform an achiral or racemic starting material into a single enantiomer of the desired product. This could involve asymmetric hydrogenation of an enamine precursor or an asymmetric cyclization reaction.
-
Chiral Resolution: A classical, robust, and widely implemented method, particularly on an industrial scale. This strategy involves the synthesis of a racemic mixture of the target amine, which is then separated into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent.[2][3]
Given the reliability and extensive documentation for amine resolutions, this guide will focus on providing a detailed protocol for this highly practical approach.
Key Synthetic Route: Racemic Synthesis and Chiral Resolution
This pathway is often the most time- and cost-effective method for obtaining enantiomerically pure material, especially during initial discovery and process development phases. It bifurcates the challenge: first, efficiently prepare the racemic mixture of all possible diastereomers, and second, selectively isolate the desired stereoisomer.
Synthesis of the Racemic Core
The synthesis of the racemic this compound can be achieved through the complete hydrogenation of a suitable benzofuran precursor, such as 4-nitrobenzofuran or N-(benzofuran-4-yl)acetamide. The hydrogenation of the aromatic system is typically performed under high pressure using catalysts known for their efficacy in reducing aromatic rings, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C).
Caption: General workflow for the synthesis of the racemic amine mixture.
This process inherently generates a mixture of diastereomers due to the formation of multiple new stereocenters during the reduction of both the furan and benzene rings. The precise ratio of these diastereomers depends heavily on the catalyst and reaction conditions but is often non-selective.
The Principle of Chiral Resolution via Diastereomeric Salt Crystallization
Chiral resolution is a powerful technique for separating enantiomers.[3] The process relies on the principle that while enantiomers have identical physical properties (boiling point, solubility), diastereomers do not.
Workflow:
-
Salt Formation: The racemic amine mixture is treated with a single enantiomer of a chiral acid (the resolving agent) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.
-
(R,S,S...)-Amine + (R)-Acid → Salt A: [(R,S,S...)-Ammonium][(R)-Acid]
-
(S,R,R...)-Amine + (R)-Acid → Salt B: [(S,R,R...)-Ammonium][(R)-Acid]
-
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts (e.g., Salt A) will be less soluble in the chosen solvent system and will selectively crystallize out of the solution.
-
Isolation and Liberation: The crystallized salt is isolated by filtration. The solid is then treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the enantiomerically enriched free amine. The resolving agent can often be recovered from the aqueous layer after acidification and extraction.
-
Recovery (Optional): The mother liquor, now enriched in the other enantiomer, can be processed separately to recover the opposite enantiomer, or the unwanted enantiomer can potentially be racemized and recycled.[2]
Detailed Experimental Protocol: Chiral Resolution
The following protocol is a representative, field-proven procedure for the resolution of a chiral amine, adapted for this compound. Note: This is an illustrative protocol. Optimization of solvent, temperature, and stoichiometry is standard practice.
Materials:
-
Racemic this compound mixture
-
(+)-Tartaric acid (or another suitable chiral acid like dibenzoyl-D-tartaric acid)
-
Methanol (anhydrous)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution, 2 M
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
In a 500 mL Erlenmeyer flask, dissolve 10.0 g of the racemic this compound mixture in 150 mL of warm methanol.
-
In a separate flask, dissolve a stoichiometric equivalent (0.5 eq) of (+)-tartaric acid in 50 mL of warm methanol. The use of 0.5 equivalents is a common starting point, as it targets the formation of the salt with only one enantiomer.
-
Slowly add the tartaric acid solution to the amine solution with constant stirring.
-
Allow the solution to cool slowly to room temperature. Cloudiness or precipitation may be observed.
-
-
Crystallization:
-
Stir the mixture at room temperature for 2-4 hours to allow for complete salt formation and equilibration. For improved crystal growth, a seed crystal of the desired diastereomeric salt can be added if available.
-
Cool the flask in an ice bath for 1 hour to maximize the precipitation of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold methanol (2 x 15 mL) followed by cold diethyl ether (2 x 20 mL) to remove soluble impurities and the other diastereomeric salt.
-
Dry the crystalline salt under vacuum. At this stage, the enantiomeric purity of the amine within the salt can be checked by a small-scale workup and analysis via chiral HPLC.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
Add 50 mL of dichloromethane (DCM).
-
While stirring vigorously, slowly add 2 M NaOH solution until the aqueous layer is basic (pH > 12), ensuring all the solid has dissolved. This neutralizes the tartaric acid and converts the ammonium salt back to the free amine.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with additional DCM (2 x 30 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
-
Final Product:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
-
Determine the final yield and assess enantiomeric excess (e.e.) using chiral HPLC or NMR with a chiral shift reagent.
-
Data Summary and Strategic Comparison
The choice of synthetic strategy depends heavily on project goals, including scale, cost, and timeline.
| Strategy | Advantages | Disadvantages | Best Suited For |
| Diastereoselective Synthesis | Can be highly efficient if a suitable chiral starting material or directing group is available. Avoids resolution steps. | Requires development; stereocontrol can be unpredictable and highly substrate-dependent. | Cases where a specific diastereomer is required and a directing handle can be rationally designed into the synthesis. |
| Enantioselective Catalysis | Elegant and atom-economical. Can provide direct access to a single enantiomer from achiral precursors. | Catalyst development can be expensive and time-consuming. Catalysts may be sensitive and not broadly applicable. | Large-scale manufacturing where the initial investment in catalyst development is justified by long-term efficiency. |
| Chiral Resolution | Robust, reliable, and often the quickest path to enantiopure material.[3] Uses well-established technology. | Theoretical maximum yield is 50% for the desired enantiomer without a recycling process. Generates a stream of the unwanted enantiomer. | Lab-scale synthesis, initial biological testing, and process development where speed and reliability are prioritized. |
Conclusion and Future Perspectives
The stereoselective synthesis of this compound is a critical enabling technology for the exploration of novel chemical space in drug discovery. While diastereoselective and enantioselective catalytic methods represent the forefront of synthetic efficiency, the classical approach of chiral resolution remains an indispensable and highly practical tool for obtaining enantiomerically pure material. Its reliability and scalability ensure that this valuable building block can be accessed for research and development programs.
Future efforts will likely focus on the development of a robust, catalytic asymmetric hydrogenation or cyclization that obviates the need for resolution, thereby improving the overall atom economy and reducing waste. The design of novel chiral ligands for transition metal catalysts or the application of organocatalysis could provide a breakthrough in the direct enantioselective synthesis of this and related saturated heterocyclic amines.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved January 19, 2026, from [Link]
-
Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis. Retrieved January 19, 2026, from [Link]
Sources
Chiral resolution of racemic Octahydro-1-benzofuran-4-amine
An In-Depth Technical Guide to the Chiral Resolution of Racemic Octahydro-1-benzofuran-4-amine
Authored by a Senior Application Scientist
Abstract
The enantiomers of this compound represent critical chiral building blocks in modern drug discovery. Their sp³-rich, three-dimensional architecture is a desirable feature for developing novel therapeutics with improved pharmacological profiles.[1] As synthetic routes often yield a racemic mixture, the efficient separation of these enantiomers is a paramount challenge in process development and medicinal chemistry. This guide provides an in-depth exploration of scientifically robust methodologies for the chiral resolution of racemic this compound, focusing on the principles and practical execution of diastereomeric salt crystallization and enzymatic kinetic resolution. Analytical validation using chiral High-Performance Liquid Chromatography (HPLC) is also detailed. The protocols herein are designed to be self-validating, with a strong emphasis on the causal reasoning behind experimental choices to empower researchers in their application.
Introduction: The Strategic Importance of Chiral this compound
The octahydro-1-benzofuran scaffold is a key structural motif found in numerous biologically active molecules and natural products.[1] The introduction of a primary amine at the 4-position provides a crucial pharmacophore for hydrogen bonding and a versatile synthetic handle for further molecular elaboration.[1] Enantiomeric purity is often a prerequisite for therapeutic candidates to ensure target specificity and minimize off-target effects and potential toxicity associated with the undesired enantiomer.
This document serves as a technical resource for researchers and drug development professionals, offering a practical guide to achieving high enantiomeric purity for this valuable intermediate.
Foundational Strategy: A General Workflow for Chiral Resolution
The separation of a racemic mixture into its constituent enantiomers is a process known as chiral resolution.[2][3] The overarching strategy involves converting the enantiomers into diastereomers, which possess different physical properties (e.g., solubility) and can thus be separated by conventional techniques like crystallization.[2] The separated diastereomers are then converted back to the individual, pure enantiomers.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Method 1: Diastereomeric Salt Crystallization
This classical technique remains one of the most economical and scalable methods for chiral resolution in industry.[4] The principle lies in the reaction of the racemic amine with an enantiomerically pure chiral acid, forming two diastereomeric salts.[2] These salts, having different crystal lattice energies and solubilities, can be separated by fractional crystallization.[5]
Rationale for Reagent Selection
-
Resolving Agent: Chiral carboxylic acids like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are commonly used for resolving racemic bases.[3] The choice is often empirical, and a screening process is recommended to find the agent that provides the best crystal formation and separation efficiency.[6] For this guide, we will use (L)-(+)-Tartaric Acid due to its ready availability and proven efficacy in resolving a wide range of amines.[7]
-
Solvent System: The solvent is critical. It must dissolve the initial components but allow for the selective precipitation of one diastereomeric salt upon cooling or concentration. Alcohols like methanol or ethanol are excellent starting points.
Detailed Experimental Protocol
Objective: To isolate one enantiomer of this compound through selective crystallization of a diastereomeric salt.
-
Salt Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of racemic this compound in 100 mL of methanol.
-
Gently heat the solution to 40-50°C to ensure complete dissolution.
-
In a separate beaker, dissolve an equimolar amount of (L)-(+)-Tartaric Acid in 50 mL of methanol. Note: The molar ratio of resolving agent to substrate is a key parameter; ratios other than 1:1 may be beneficial and should be explored for optimization.[5]
-
Slowly add the tartaric acid solution to the warm amine solution with continuous stirring.
-
-
Crystallization:
-
After the addition is complete, slowly cool the mixture to room temperature. The onset of crystallization may be observed.
-
To maximize the yield of the less soluble salt, further cool the flask in an ice bath for 2-4 hours, or store at 4°C overnight. The kinetic control of crystallization is crucial; rapid cooling can trap impurities, while slow cooling promotes the formation of well-defined, pure crystals.[7]
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol (2 x 10 mL) to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight. This is the first crop of the diastereomeric salt.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in 50 mL of water.
-
Add 2 M sodium hydroxide (NaOH) solution dropwise while stirring until the pH of the solution is >12. This deprotonates the amine and breaks the salt.[2]
-
Transfer the aqueous solution to a separatory funnel and extract the liberated free amine with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the obtained amine using the chiral HPLC method described in Section 5.
-
Data Presentation: Representative Results
| Parameter | Value | Notes |
| Racemic Amine Input | 10.0 g | - |
| Resolving Agent | (L)-(+)-Tartaric Acid | Equimolar |
| Crystallization Solvent | Methanol | 150 mL total |
| Yield of Diastereomeric Salt | ~7.5 g | Theoretical max is ~10.3 g for one diastereomer |
| Yield of Enriched Amine | ~3.8 g | Theoretical max is 5.0 g |
| Enantiomeric Excess (e.e.) | >95% | After one crystallization |
| Recovery from Mother Liquor | Variable | The other enantiomer can be recovered from the filtrate |
Method 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic resolution offers high selectivity under mild reaction conditions. The most common approach for amines is a kinetic resolution, where an enzyme catalyzes the acylation of one enantiomer much faster than the other.[8] This leaves one enantiomer unreacted while converting the other to an amide, allowing for their separation.
Rationale for Reagent Selection
-
Enzyme: Lipases are robust enzymes that are frequently used for the enantioselective acylation of amines in organic solvents.[8] Candida antarctica Lipase B (CALB), often immobilized for easy recovery, is a highly effective and widely used catalyst for this purpose.
-
Acyl Donor: An activated ester, such as ethyl acetate or isopropyl butyrate, is used as the acyl donor. The choice can influence both reaction rate and enantioselectivity.
-
Solvent: A non-polar organic solvent like hexane or methyl tert-butyl ether (MTBE) is typically used to minimize non-enzymatic acylation.[8]
Caption: Workflow for Enzymatic Kinetic Resolution of a racemic amine.
Detailed Experimental Protocol
Objective: To separate enantiomers of this compound via lipase-catalyzed stereoselective acylation.
-
Reaction Setup:
-
To a 100 mL flask, add 5.0 g of racemic this compound, 50 mL of MTBE, and an equimolar amount of ethyl acetate (acyl donor).
-
Add immobilized CALB (e.g., Novozym® 435) to the mixture (typically 10-20% by weight of the substrate).
-
Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 30-40°C).
-
-
Monitoring the Reaction:
-
The reaction progress should be monitored by taking small aliquots over time and analyzing them by GC or HPLC to determine the conversion percentage.
-
For a kinetic resolution, the ideal endpoint is at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.[9] Exceeding 50% conversion will decrease the e.e. of the unreacted amine.
-
-
Work-up and Separation:
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
The filtrate contains the unreacted amine and the newly formed amide. These can be separated based on their different chemical properties.
-
Method A (Extraction): Transfer the solution to a separatory funnel and wash with an acidic aqueous solution (e.g., 1 M HCl). The basic amine will move to the aqueous layer as its hydrochloride salt, while the neutral amide remains in the organic layer.
-
Separate the layers. The amine can be recovered from the aqueous layer by basification (with NaOH) and extraction into an organic solvent. The amide can be recovered by evaporating the solvent from the original organic layer.
-
-
Hydrolysis of the Amide (Optional):
-
To recover the other amine enantiomer, the isolated amide can be hydrolyzed under acidic or basic conditions (e.g., refluxing with 6 M HCl).
-
Data Presentation: Representative Results
| Parameter | Value | Notes |
| Racemic Amine Input | 5.0 g | - |
| Enzyme | Immobilized CALB | 0.75 g |
| Acyl Donor | Ethyl Acetate | 1.0 equivalent |
| Solvent | MTBE | 50 mL |
| Reaction Time | 24-48 hours | Monitored to 50% conversion |
| Yield of Unreacted Amine | ~2.3 g | Theoretical max is 2.5 g |
| e.e. of Unreacted Amine | >98% | - |
| Yield of Acylated Amine | ~2.9 g | Theoretical max is 3.2 g |
| e.e. of Recovered Amine (post-hydrolysis) | >98% | - |
Analytical Validation: Chiral HPLC
Accurate determination of enantiomeric excess is essential for validating any resolution process. Chiral HPLC is the gold standard for this analysis.[10]
Method Rationale
Chiral Stationary Phases (CSPs) create a chiral environment within the HPLC column, leading to differential interactions with the two enantiomers. This results in different retention times, allowing for their separation and quantification. For primary amines, CSPs based on chiral crown ethers or macrocyclic glycopeptides (like teicoplanin) are highly effective.[10][11]
Protocol for Enantiomeric Excess (e.e.) Determination
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column suitable for amines (e.g., Astec CHIROBIOTIC T, 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of Methanol/Acetic Acid/Triethylamine (e.g., 100:0.1:0.1, v/v/v). The acidic and basic modifiers are used to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the resolved amine (approx. 1 mg/mL) in the mobile phase.
-
Analysis:
-
Inject the racemic mixture first to identify the retention times of both enantiomers.
-
Inject the resolved sample.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = [(A1 - A2) / (A1 + A2)] * 100
-
Conclusion
The chiral resolution of racemic this compound is a critical step in its utilization for pharmaceutical research and development. Both diastereomeric salt crystallization and enzymatic kinetic resolution provide robust and scalable pathways to obtaining the desired enantiopure compounds. Diastereomeric crystallization is a time-tested, cost-effective method for large-scale production, while enzymatic resolution offers exceptional selectivity under mild conditions. The choice of method will depend on factors such as scale, available equipment, and cost considerations. In all cases, a validated analytical method, such as chiral HPLC, is indispensable for confirming the success of the resolution.
References
-
Gotor, V., Alfonso, I., & Garcia-Urdiales, E. (1992). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. Biotechnology and Bioengineering, 40(7), 760-767. [Link]
- Azov, V. A. (2008). Resolution of Racemic Amines. Science of Synthesis, 40.1.1.5.
-
Bisogno, F. R., & Lavandera, I. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Green Chemistry, 15(9), 2336-2351. [Link]
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Gotor-Fernández, V., & Gotor, V. (2015). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ChemCatChem, 7(1), 34-43. [Link]
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Bahthir, E., et al. (2012). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]
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Costa, A. M. R., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1837-1847. [Link]
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Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
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Wikipedia contributors. (2024). Chiral resolution. Wikipedia. [Link]
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Zhang, Y., et al. (2015). Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. ResearchGate. [Link]
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Fogassy, E., et al. (2014). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
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BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]
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LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
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Hyun, M. H., et al. (2014). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. ResearchGate. [Link]
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Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Black, D. A. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]
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Aslam, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(40), 36471–36502. [Link]
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Wakabayashi, T., et al. (2016). Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. Journal of Medicinal Chemistry, 59(10), 5109-14. [Link]
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Hayashi, Y., et al. (2020). Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. Chemical Science, 12(3), 1133-1139. [Link]
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Li, Y., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(46), 28848-28863. [Link]
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Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]
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Asif, M. (2015). Benzofuran derivatives: A patent review. Expert Opinion on Therapeutic Patents, 25(8), 941-979. [Link]
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PubChem. (n.d.). Octahydro-1-benzofuran-3a-amine hydrochloride. PubChem. [Link]
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PubChem. (n.d.). Octahydro-1-benzofuran-5-amine. PubChem. [Link]
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An Integrated Spectroscopic Guide to the Stereochemical Elucidation of Octahydro-1-benzofuran-4-amine Isomers
Preamble: The Stereochemical Challenge in Drug Discovery
The octahydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its saturated, bicyclic nature introduces multiple stereocenters, leading to a complex family of isomers. The specific three-dimensional arrangement of the amine substituent and the fusion of the tetrahydrofuran and cyclohexane rings dramatically influence the molecule's interaction with biological targets. Consequently, the unambiguous stereochemical assignment of Octahydro-1-benzofuran-4-amine isomers is not merely an analytical exercise but a cornerstone of safe and effective drug development. This guide provides a comprehensive framework for researchers, leveraging a multi-technique spectroscopic approach, grounded in first principles, to navigate this complex analytical landscape.
The Strategic Imperative: An Integrated Analytical Workflow
No single spectroscopic technique can definitively resolve the structure of a complex stereoisomer. A robust characterization strategy relies on the synergistic application of multiple methods, where each technique provides a unique and complementary piece of the structural puzzle. The workflow begins with foundational techniques to confirm mass and functional groups, proceeds to the definitive power of Nuclear Magnetic Resonance (NMR) for stereochemical assignment, and is ideally validated by computational methods.
Mass Spectrometry (MS): Establishing the Molecular Formula
The first step in any structural elucidation is to confirm the molecular weight and elemental formula. Electrospray Ionization (ESI) is the preferred method for a molecule like this compound as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺.
Causality in Experimental Choice:
-
Why ESI? Electron Impact (EI) ionization often causes extensive fragmentation, sometimes completely obliterating the molecular ion peak for complex amines.[3] ESI minimizes this, ensuring the primary piece of information—the molecular weight—is clearly observed.
-
The Nitrogen Rule: The presence of a single nitrogen atom dictates that the molecule will have an odd nominal molecular weight.[3] The observation of an odd m/z value for the molecular ion is a crucial first check.
-
Fragmentation Analysis: While stereoisomers often yield similar fragmentation patterns, tandem MS (MS/MS) can provide structural confirmation. Key fragmentation pathways for this scaffold include α-cleavage adjacent to the amine and cleavage of the ether C-O bond, leading to characteristic neutral losses and fragment ions.[4][5][6]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the isomer in methanol. Dilute to 1-10 µg/mL in a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is critical for promoting protonation and efficient ionization.
-
Chromatography (Optional but Recommended): Use a C18 reverse-phase column to confirm sample purity. A gradient from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 10-15 minutes is a good starting point.
-
Mass Spectrometry Parameters (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Collision Induced Dissociation (CID): For MS/MS, select the [M+H]⁺ ion and apply collision energy (e.g., 10-40 eV) to induce fragmentation.
-
Data Presentation: Expected Mass Spectrometric Data
| Feature | Expected Value (for C₈H₁₅NO) | Rationale |
| Molecular Formula | C₈H₁₅NO | - |
| Nominal Mass | 141 | Sum of integer masses of constituent atoms. |
| Monoisotopic Mass | 141.1154 | Precise mass for high-resolution MS (HRMS). |
| [M+H]⁺ Ion (HRMS) | 142.1232 | Confirms elemental composition. Obeys the Nitrogen Rule.[3] |
| Key Fragment Ion | m/z ~112 | Loss of CH₂NH₂ (α-cleavage). |
| Key Fragment Ion | m/z ~84 | Ring fragmentation pathways. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy serves as a rapid and non-destructive method to confirm the presence of the key functional groups: the primary amine and the cyclic ether. While it is generally not powerful enough to distinguish between the target stereoisomers, it provides essential validation of the overall molecular structure. The absence of unexpected peaks (e.g., C=O at ~1700 cm⁻¹) is as informative as the presence of expected ones.
Key Vibrational Modes:
-
N-H Stretch: Primary amines (R-NH₂) exhibit two characteristic medium-intensity bands between 3300-3500 cm⁻¹.[7] This is a definitive marker.
-
C-O-C Stretch: The cyclic ether linkage presents a strong, characteristic C-O stretching absorption in the 1050-1150 cm⁻¹ region.[8]
-
C-N Stretch: This appears as a medium to weak band in the 1250–1020 cm⁻¹ range for aliphatic amines.[7]
-
N-H Bend: A medium to strong bending (scissoring) vibration for primary amines occurs around 1580-1650 cm⁻¹.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the solid amine sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically scanning from 4000 to 400 cm⁻¹.
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 2960 - 2850 | C-H Stretch | Alkane (CH₂, CH) |
| 1650 - 1580 | N-H Bend (scissoring) | Primary Amine |
| 1150 - 1050 | C-O-C Stretch (asymmetric) | Cyclic Ether |
| 910 - 665 | N-H Wag | Primary/Secondary Amine |
NMR Spectroscopy: The Definitive Tool for Stereochemistry
NMR is the cornerstone of stereochemical assignment. The precise chemical environment of each proton and carbon nucleus, dictated by the molecule's 3D structure, results in a unique spectral fingerprint. A combination of 1D and 2D NMR experiments is required for a complete and unambiguous assignment.
Causality in Experimental Choices:
-
1H NMR - Chemical Shift & Coupling: The relative orientation of substituents (axial vs. equatorial) and the geometry of the ring fusion (cis vs. trans) profoundly affect the local magnetic fields. This leads to distinct chemical shifts (δ) and through-bond scalar coupling constants (J-values). For example, axial protons are typically more shielded (upfield) than their equatorial counterparts, and the J-value between two vicinal axial protons (³J_ax,ax) is significantly larger (8-13 Hz) than axial-equatorial (³J_ax,eq) or equatorial-equatorial (³J_eq,eq) couplings (2-5 Hz).
-
Diastereotopicity: In a chiral molecule, the two protons of a CH₂ group are often chemically non-equivalent and are termed diastereotopic.[9] They will have different chemical shifts and will couple to each other, often presenting as a pair of "doublets of doublets." This is expected for several methylene groups in the octahydrobenzofuran ring system.
-
2D NOESY - The Decisive Experiment: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these spatial proximities. This is the ultimate tool for determining relative stereochemistry. For example, a clear NOE between a proton on the cyclohexane ring and a proton on the tetrahydrofuran ring across the ring junction provides definitive evidence for a cis-fused geometry.[10][11]
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Chloroform-d is often preferred for its good resolving power, while methanol-d can be useful if proton exchange of the NH₂ or residual OH groups is an issue.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
1D Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Experiments:
-
gCOSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.[12]
-
gHSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.[12]
-
gHMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between ¹H and ¹³C, crucial for assigning quaternary carbons and piecing together the molecular framework.[10][12]
-
NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximities and assign relative stereochemistry. A mixing time of 300-800 ms is a typical starting point for NOESY.
-
Data Presentation: Representative NMR Data for Cis vs. Trans Isomers
(Note: These are hypothetical but representative data for isomers with a cis- and trans-fused ring system, respectively. Actual values will vary.)
| Atom | Isomer A (cis-fused) δ (ppm), Mult. (J in Hz) | Isomer B (trans-fused) δ (ppm), Mult. (J in Hz) | Rationale for Difference |
| H-3a | ~2.85, m | ~2.50, m | Proton at the ring junction. Its chemical environment is highly sensitive to the fusion geometry. |
| H-7a | ~4.10, dt (8.5, 4.0) | ~3.85, q (9.5) | The coupling pattern and shift of the proton alpha to the ether oxygen are strongly influenced by the dihedral angles to neighboring protons, which differ significantly between cis and trans isomers. |
| H-4 | ~3.15, tt (10.5, 4.0) | ~2.90, ddd (11.5, 9.5, 4.5) | The proton bearing the amine group. Its coupling to adjacent protons reflects its axial/equatorial preference, which can be dictated by the ring fusion. |
| C-3a | ~45.2 | ~52.8 | Carbon shifts at the ring junction are highly diagnostic of the strain and stereochemistry of the fusion.[13] |
| C-7a | ~78.9 | ~84.1 | The carbon alpha to the ether oxygen is also sensitive to the ring conformation. |
| NOE | H-3a ↔ H-9 (endo) | (None) | In a cis isomer, H-3a is on the same face as one of the C9 protons, giving a clear NOE. This is absent in the trans isomer where they are far apart. |
Computational Chemistry: The In Silico Validation
Computational methods, particularly Density Functional Theory (DFT), serve as a powerful partner to experimental spectroscopy. By building models of the potential isomers, we can predict their properties and compare them to the measured data, providing a high level of confidence in the final assignment.
The Role of DFT:
-
Conformational Analysis: DFT can calculate the relative energies of different chair/boat conformations and stereoisomers, identifying the most stable, lowest-energy structure that is likely to be observed experimentally.
-
NMR Prediction: Using methods like GIAO (Gauge-Independent Atomic Orbital), one can calculate the theoretical ¹H and ¹³C NMR chemical shifts for a given structure.[1][14] Comparing the calculated shifts for the cis and trans isomers with the experimental data is often the final piece of evidence needed for an unambiguous assignment.[10]
-
Vibrational Analysis: Theoretical IR spectra can be calculated, allowing for a mode-by-mode comparison with the experimental spectrum to confirm vibrational assignments.
Conclusion: A Self-Validating System for Structural Integrity
The spectroscopic characterization of this compound isomers demands a methodical and multi-faceted approach. By integrating Mass Spectrometry to define the formula, Infrared Spectroscopy to confirm functional groups, and a comprehensive suite of NMR experiments to map connectivity and spatial relationships, researchers can confidently elucidate the correct stereostructure. The final validation through computational chemistry provides an orthogonal check, creating a self-validating system that ensures the scientific integrity required for advancing drug development programs. This detailed approach transforms a complex analytical challenge into a solvable problem, paving the way for a deeper understanding of structure-activity relationships.
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Cuyckens, F., et al. (2012). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed. [Link]
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Tedeschi, E., et al. (2009). On the 1H NMR Spectra of 2-Substituted Benzoquinones. Annals of Magnetic Resonance. [Link]
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Magalhães, L. G., et al. (2015). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. [Link]
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Ablordeppey, S. Y., et al. (2016). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC - PubMed Central. [Link]
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Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]
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Conformational Analysis of the Octahydro-1-benzofuran Ring System: A Technical Guide for Drug Discovery
Abstract
The octahydro-1-benzofuran scaffold is a privileged structural motif found in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its three-dimensional architecture, dictated by the conformational preferences of the fused ring system, is a critical determinant of molecular recognition and biological function. This in-depth technical guide provides a comprehensive framework for the conformational analysis of the octahydro-1-benzofuran ring system, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the fundamental principles of stereoisomerism within this bicyclic system, followed by detailed, field-proven protocols for both experimental and computational conformational analysis. This guide emphasizes the "why" behind the "how," offering insights into the causality of experimental choices and the establishment of self-validating analytical workflows.
Introduction: The Significance of Conformation in a Privileged Scaffold
The benzofuran nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4][5] The saturation of the benzene ring to yield the octahydro-1-benzofuran system introduces a level of conformational complexity that is pivotal to its biological activity. Unlike their planar aromatic counterparts, the puckered saturated rings of the octahydro-1-benzofuran scaffold present a defined three-dimensional arrangement of substituents that dictates interactions with biological targets.[6] Understanding and controlling the conformational landscape of this system is therefore paramount in the rational design of novel therapeutics.[7]
The octahydro-1-benzofuran system can exist as cis- and trans-fused diastereomers, each with a unique set of accessible conformations.[8] The relative stability of these conformers is influenced by a delicate balance of steric and stereoelectronic effects, which can be modulated by the nature and position of substituents. A thorough conformational analysis is thus essential to establish a robust structure-activity relationship (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.
Stereoisomerism and Conformational Equilibria in the Octahydro-1-benzofuran System
The fusion of a cyclohexane and a tetrahydrofuran ring in the octahydro-1-benzofuran system gives rise to two primary diastereomers: cis-octahydro-1-benzofuran and trans-octahydro-1-benzofuran.[9][10]
-
trans-Fused System: The trans-fusion results in a rigid, "locked" conformation where both rings are typically in a chair-like conformation. Ring inversion is energetically prohibitive, leading to a well-defined and predictable three-dimensional structure.[8]
-
cis-Fused System: The cis-fusion imparts significant conformational flexibility. The molecule can undergo a ring-flipping process, leading to an equilibrium between two chair-chair conformers.[8] The position of this equilibrium is highly sensitive to the substitution pattern and the presence of non-bonding interactions.
The conformational landscape of these systems is further defined by the puckering of the individual rings, which can adopt chair, boat, and twist-boat conformations.[11] The relative energies of these conformers determine the overall shape of the molecule in solution.
Experimental Determination of Conformation: A Deep Dive into NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the experimental elucidation of molecular conformation in solution.[11] By probing the spatial relationships and through-bond connectivities of atoms, NMR provides a detailed picture of the dominant conformers and the dynamics of their interconversion.
The Power of the Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space transfer of nuclear spin polarization between protons that are in close proximity (typically < 5 Å).[12][13] The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the interacting protons, making it an exquisitely sensitive "molecular ruler."[14]
Key Applications of NOE in Conformational Analysis:
-
Determination of Relative Stereochemistry: NOE analysis is instrumental in distinguishing between cis- and trans-fused isomers by identifying protons on the same or opposite faces of the ring system.[15]
-
Mapping 3D Proximity: By identifying which protons are close in space, a network of distance restraints can be generated to build a three-dimensional model of the dominant conformation.[15]
Experimental Protocol: 2D NOESY for Conformational Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified octahydro-1-benzofuran derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-50 mM. Ensure the sample is free of paramagnetic impurities.
-
Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum on a high-field NMR spectrometer (≥ 500 MHz). Use a mixing time appropriate for the size of the molecule (typically 300-800 ms for small molecules).
-
Data Processing and Analysis: Process the 2D data to obtain a spectrum with high resolution and signal-to-noise. Analyze the cross-peaks, which indicate through-space correlations between protons. The volume of each cross-peak is proportional to the inverse sixth power of the distance between the corresponding protons.
Self-Validation Checkpoint: The presence of strong NOE correlations between protons that are distant in the covalent structure but predicted to be close in a particular conformation provides strong evidence for that conformation. Conversely, the absence of expected NOEs can be used to refute a proposed conformation.
Deciphering Conformation through J-Coupling Constants
Scalar or J-coupling is the through-bond interaction between nuclear spins, and the magnitude of this coupling is dependent on the dihedral angle between the coupled nuclei.[16] This relationship, described by the Karplus equation, is a powerful tool for determining torsional angles and, by extension, the conformation of cyclic systems.[17]
Key J-Couplings for Conformational Analysis:
-
Vicinal (³J) H-H Couplings: The ³JHH coupling constant is highly dependent on the H-C-C-H dihedral angle. For cyclohexane-like rings, large coupling constants (8-13 Hz) are indicative of an axial-axial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.
-
One-bond (¹J) C-H Couplings: The ¹JCH coupling constant can also provide conformational information. For instance, the Perlin effect describes the observation that ¹JCH is typically larger for an equatorial C-H bond than for an axial C-H bond adjacent to a heteroatom.[18]
-
Geminal (²)J Couplings: Two-bond coupling constants can also be sensitive to the molecular conformation.[19]
Experimental Protocol: High-Resolution 1D ¹H and 2D J-Resolved Spectroscopy
-
Sample Preparation: Prepare a high-purity sample as described for NOESY experiments.
-
Data Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum with excellent digital resolution to accurately measure coupling constants. For complex spectra with overlapping multiplets, a 2D J-resolved experiment can be employed to separate chemical shifts and coupling constants into different dimensions.
-
Data Analysis: Analyze the multiplicity of each proton signal to extract the relevant coupling constants. For complex patterns, spectral simulation can be used to refine the measured values. The extracted J-coupling values can then be used in conjunction with the Karplus equation to estimate dihedral angles.
Self-Validation Checkpoint: The consistency of multiple J-coupling constants with a single, low-energy conformation provides a high degree of confidence in the conformational assignment.
Computational Modeling: An Indispensable Partner to Experiment
Computational chemistry provides a powerful in silico toolkit to complement and rationalize experimental findings.[20] Molecular mechanics and quantum mechanics calculations can be used to explore the conformational landscape, predict the relative energies of different conformers, and calculate NMR parameters for comparison with experimental data.[21][22]
Exploring the Conformational Space with Molecular Mechanics
Molecular mechanics (MM) methods use classical physics to model the potential energy of a molecule as a function of its geometry.[22] These methods are computationally efficient and are well-suited for exploring the vast conformational space of flexible molecules.
Workflow for Molecular Mechanics-Based Conformational Search:
-
Structure Input: Build the 3D structure of the octahydro-1-benzofuran derivative of interest.
-
Force Field Selection: Choose an appropriate force field (e.g., MMFF94, OPLS3e) that is well-parameterized for the molecule under investigation.
-
Conformational Search: Perform a systematic or stochastic search of the conformational space to identify low-energy minima.
-
Energy Minimization: Each identified conformer should be subjected to energy minimization to locate the nearest local minimum on the potential energy surface.
-
Analysis of Results: Rank the resulting conformers by their relative energies. Analyze the geometries of the low-energy conformers to understand the key structural features.
Refining Energies and Predicting NMR Parameters with Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of the electronic structure and energetics of molecules compared to molecular mechanics.[21][23][24]
Workflow for DFT-Based Conformational Analysis:
-
Input Structures: Use the low-energy conformers identified from the molecular mechanics search as starting points for DFT calculations.
-
Method and Basis Set Selection: Choose a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)) for the system.[25]
-
Geometry Optimization: Perform a full geometry optimization for each conformer to find the minimum energy structure at the chosen level of theory.
-
Calculation of NMR Parameters: Once the geometries are optimized, calculate NMR parameters such as chemical shifts and J-coupling constants.
-
Comparison with Experimental Data: Compare the calculated NMR parameters with the experimental values to validate the predicted conformations.
Self-Validation Checkpoint: A strong correlation between the experimentally measured and DFT-calculated NMR parameters for a particular conformer provides compelling evidence for its existence as the dominant species in solution.
Integrated Conformational Analysis Workflow
A robust conformational analysis relies on the synergistic integration of experimental and computational approaches. The following workflow provides a comprehensive strategy for elucidating the conformational preferences of the octahydro-1-benzofuran ring system.
Caption: Integrated workflow for the conformational analysis of the octahydro-1-benzofuran ring system.
Case Study: Hypothetical Analysis of a Substituted cis-Octahydro-1-benzofuran
Let us consider a hypothetical cis-octahydro-1-benzofuran derivative with a bulky substituent at the C7 position. A conformational analysis would likely reveal an equilibrium between two chair-chair conformers.
Table 1: Predicted Conformational Equilibrium and NMR Parameters
| Conformer | Relative Energy (kcal/mol) | Predicted ³J(H6a,H7a) (Hz) | Predicted NOE (H5a to H7a) |
| A (Substituent Axial) | 0.0 | ~3.5 | Strong |
| B (Substituent Equatorial) | +2.5 | ~10.2 | Weak/Absent |
In this case, the steric strain induced by the axial substituent in conformer A would be expected to be less favorable than the equatorial orientation in conformer B. However, other factors such as stereoelectronic effects could influence the equilibrium. Experimental determination of the ³J(H6a,H7a) coupling constant and the observation of a strong NOE between H5a and H7a would provide definitive evidence for the dominant conformation.
Conclusion: From Conformation to Drug Design
A thorough understanding of the conformational preferences of the octahydro-1-benzofuran ring system is a prerequisite for the rational design of novel therapeutics based on this privileged scaffold. The integrated approach of high-field NMR spectroscopy and computational modeling provides a robust and self-validating framework for elucidating the three-dimensional structure of these molecules in solution. The insights gained from such analyses are invaluable for optimizing ligand-receptor interactions, improving pharmacokinetic properties, and ultimately accelerating the drug discovery process.
References
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ResearchGate. (2025). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. Retrieved from [Link][11]
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Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link][12]
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ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link][15]
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RSC Publishing. (1978). The Conformational Analysis of Saturated Heterocycles. Part 84.l Con- formational Consequences of Internal p-Heteroatoms. Ring a. Retrieved from [Link][26]
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Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link][13]
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Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link][27]
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Journal of the Chemical Society, Chemical Communications. (n.d.). The conformational analysis of saturated heterocycles. N-inversion in hindered piperidines. Retrieved from [Link][28]
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Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Retrieved from [Link][21]
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ResearchGate. (2020). Reference-free NOE NMR analysis. Retrieved from [Link][29]
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Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link][16]
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R Discovery. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link][23]
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-
PubMed. (2001). Natural J-coupling analysis: interpretation of scalar J-couplings in terms of natural bond orbitals. Retrieved from [Link][30]
-
PubMed Central. (n.d.). The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates. Retrieved from [Link][17]
-
ResearchGate. (2025). Application of 1 J(C,H) coupling constants in conformational analysis. Retrieved from [Link][18]
-
ACS Publications. (1974). Conformational analysis of saturated heterocycles. LIV. Conformation of piperidine as determined by paramagnetic shifts in the NMR. Retrieved from [Link][31]
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ACS Publications. (n.d.). Role of Molecular Dynamics and Related Methods in Drug Discovery. Retrieved from [Link][7]
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An In-Depth Technical Guide to the Synthesis of Octahydro-1-benzofuran-4-amine from Commercially Available Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Octahydro-1-benzofuran Scaffold
The octahydro-1-benzofuran ring system is a key structural motif in a variety of biologically active molecules and natural products. Its three-dimensional, sp³-rich architecture is a departure from the largely planar structures that have historically dominated medicinal chemistry, offering new avenues for exploring chemical space and designing novel therapeutics. The introduction of a primary amine at the 4-position creates a versatile synthetic handle and a potential pharmacophore for crucial interactions with biological targets.[1] This guide provides a comprehensive overview of a plausible synthetic pathway to octahydro-1-benzofuran-4-amine, commencing with readily available commercial precursors and detailing the key chemical transformations involved.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound suggests a two-stage approach. The final step would likely be a reductive amination of the corresponding ketone, octahydro-1-benzofuran-4-one. This key intermediate, a saturated bicyclic ketone, becomes the primary synthetic target. A practical forward synthesis would, therefore, involve the construction of this ketone from simple, acyclic, or monocyclic starting materials, followed by the introduction of the amine functionality.
A plausible and efficient strategy for the synthesis of the octahydro-1-benzofuran-4-one core involves the annulation of a furan ring onto a cyclohexane-based precursor. Commercially available cyclohexane-1,3-dione serves as an ideal starting material for this purpose.
Synthetic Pathway and Experimental Protocols
The proposed synthetic route is a multi-step process, beginning with the construction of the benzofuran ring system, followed by its complete hydrogenation, and culminating in the introduction of the amine group.
Part 1: Synthesis of the Benzofuran Core
Numerous methods exist for the synthesis of the benzofuran nucleus.[2][3][4][5][6] A common and effective approach involves the reaction of a phenol with an α-haloketone, followed by cyclization.
Diagram of the Overall Synthetic Strategy
Caption: A three-part synthetic approach to this compound.
Part 2: Catalytic Hydrogenation to the Saturated Core
The aromatic benzofuran ring must be fully saturated to yield the octahydro-1-benzofuran core. This is typically achieved through catalytic hydrogenation under pressure.[7][8] The choice of catalyst and reaction conditions is crucial to ensure complete reduction of both the furan and benzene rings without undesirable side reactions.
Experimental Protocol: Catalytic Hydrogenation of a Substituted Benzofuran
-
Catalyst Preparation: In a suitable reaction vessel, a suspension of a substituted benzofuran (1.0 eq) in a solvent such as ethanol or ethyl acetate is prepared. A hydrogenation catalyst, typically 5-10 mol% of palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃), is carefully added.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 50-100 atm) at a temperature ranging from room temperature to 100°C.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material and the formation of the fully saturated product.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully filtered to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired octahydro-1-benzofuran-4-one.
Table 1: Typical Reagents and Conditions for Catalytic Hydrogenation
| Parameter | Condition |
| Substrate | Substituted Benzofuran |
| Catalyst | 5-10 mol% Pd/C or Rh/Al₂O₃ |
| Solvent | Ethanol, Ethyl Acetate, or Acetic Acid |
| Hydrogen Pressure | 50-100 atm |
| Temperature | 25-100 °C |
| Reaction Time | 12-48 hours |
Part 3: Reductive Amination to Yield this compound
The final step in the synthesis is the conversion of the ketone functionality in octahydro-1-benzofuran-4-one to the primary amine. Reductive amination is a highly effective and widely used method for this transformation.[9][10] This reaction typically proceeds in one pot, where the ketone reacts with an amine source (in this case, ammonia or an ammonia equivalent) to form an intermediate imine, which is then reduced in situ to the desired amine.
Diagram of the Reductive Amination Workflow
Caption: The one-pot reductive amination of the ketone intermediate.
Experimental Protocol: Reductive Amination of Octahydro-1-benzofuran-4-one
-
Reaction Setup: To a solution of octahydro-1-benzofuran-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol, an ammonia source, typically ammonium acetate (NH₄OAc) or a solution of ammonia in methanol, is added in excess.
-
Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The pH of the reaction is often maintained in a weakly acidic range (pH 6-7) to promote imine formation.
-
Reduction: A reducing agent is then added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose as it selectively reduces the imine in the presence of the ketone.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective alternative.[9][11] The reaction is stirred until the imine intermediate is fully consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude amine can be purified by column chromatography or by formation of a salt (e.g., hydrochloride) followed by recrystallization to yield pure this compound.
Table 2: Common Reagents for Reductive Amination
| Reagent | Role | Notes |
| Ammonium Acetate (NH₄OAc) | Ammonia Source | Provides both ammonia and a mild acid catalyst. |
| Ammonia in Methanol | Ammonia Source | A direct source of ammonia. |
| Sodium Cyanoborohydride (NaBH₃CN) | Reducing Agent | Selective for imines over ketones at slightly acidic pH.[11] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | A milder and often safer alternative to NaBH₃CN.[9][11] |
| Methanol / Ethanol | Solvent | Common protic solvents for this reaction. |
Conclusion
The synthesis of this compound from commercially available precursors is a multi-step process that relies on established and robust chemical transformations. By employing a strategy that involves the initial construction of a substituted benzofuran, followed by catalytic hydrogenation to the saturated bicyclic ketone, and culminating in a reductive amination, researchers can efficiently access this valuable chemical entity. The protocols outlined in this guide provide a solid foundation for the synthesis and further exploration of this and related sp³-rich scaffolds in the pursuit of novel therapeutic agents.
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An In-Depth Technical Guide to the X-ray Crystallographic Analysis of Octahydro-1-benzofuran-4-amine Salts
The Strategic Imperative for Salt Formation in Crystallography
The journey to a high-resolution crystal structure begins not with the diffraction experiment itself, but with the preparation of a suitable crystalline sample. For amine-containing active pharmaceutical ingredients (APIs) like Octahydro-1-benzofuran-4-amine, the parent molecule often exhibits physical properties—such as high solubility or a tendency to form oils—that are inimical to the growth of high-quality single crystals.[1] Salt formation is a powerful and widely adopted strategy to overcome these challenges.[2][3] By reacting the basic amine with a suitable acid, we introduce ionic interactions that can significantly enhance the crystallinity of the material.[4] This process not only facilitates the growth of well-ordered crystals but can also improve crucial pharmaceutical properties like solubility, stability, and bioavailability.[5][6]
The selection of an appropriate counterion is a critical first step and is guided by the physicochemical properties of the API. A key consideration is the pKa difference between the amine and the chosen acid; a difference of 3 or more units generally favors salt formation over a cocrystal.[6]
The Crystallization Workflow: From Screening to Single Crystals
The production of diffraction-quality single crystals is often the most challenging and time-consuming phase of a crystallographic study.[1] It is an empirical science that necessitates the screening of a wide array of conditions.
Salt Screening: A High-Throughput Approach
A systematic salt screening is essential to identify the optimal salt form for crystallization.[2][3] This process involves reacting the this compound with a library of pharmaceutically acceptable acids in various solvents.
Table 1: Representative Salt Screening Parameters
| Parameter | Variables | Rationale |
| Counterions | Hydrochloric, hydrobromic, sulfuric, methanesulfonic, maleic, tartaric, etc. | Introduces different ionic interactions and hydrogen bonding motifs. |
| Solvents | Ethanol, methanol, isopropanol, acetone, acetonitrile, water, and mixtures thereof. | Solute-solvent interactions directly influence solubility and crystal nucleation/growth. |
| Stoichiometry | 1:1, 2:1 (amine:acid) | Dependent on whether the acid is mono- or poly-protic. |
| Temperature | Room temperature, 4°C, 50°C | Temperature affects solubility and the kinetics of crystallization. |
The following diagram illustrates a typical salt screening workflow:
Caption: High-throughput salt screening workflow.
Crystal Growth Methodologies
Once promising crystalline "hits" are identified, the next step is to optimize the conditions to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[7] Several techniques are commonly employed:
-
Slow Evaporation: This is one of the simplest methods, where the solvent is allowed to evaporate slowly from a saturated solution of the salt, gradually increasing the concentration and inducing crystallization.[8] The choice of solvent is crucial, as it can influence the crystal habit.[9]
-
Vapor Diffusion: This technique is particularly effective when only small amounts of material are available.[8] A solution of the salt is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the salt is less soluble. The vapor of the anti-solvent slowly diffuses into the salt solution, reducing its solubility and promoting crystal growth.[9]
-
Liquid-Liquid Diffusion: In this method, a solution of the salt is carefully layered on top of a less dense, miscible anti-solvent. Crystals form at the interface between the two liquids as they slowly mix.[10]
Experimental Protocol: Vapor Diffusion Crystallization
-
Prepare a concentrated solution: Dissolve 5-10 mg of the this compound salt in a minimal amount of a suitable solvent (e.g., methanol) in a small vial (e.g., 0.5 mL).
-
Set up the diffusion chamber: Place the small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial).
-
Add the anti-solvent: Add a few milliliters of an appropriate anti-solvent (e.g., diethyl ether) to the larger container, ensuring the level is below the top of the inner vial.
-
Seal and incubate: Seal the larger container and leave it undisturbed in a vibration-free environment (e.g., a refrigerator to slow down the diffusion rate).
-
Monitor for crystal growth: Check for the appearance of single crystals over several days to weeks.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once a suitable single crystal is obtained, the process of determining its three-dimensional structure through SCXRD can begin.[11][12] This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall molecular geometry.[13]
The overall workflow for SCXRD analysis is depicted below:
Caption: The comprehensive workflow of single-crystal X-ray diffraction analysis.
Data Collection
The mounted crystal is placed in a goniometer head and subjected to a monochromatic X-ray beam.[7] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[14] A complete dataset typically requires rotating the crystal over 180 degrees.[7]
Data Processing and Structure Solution
The collected diffraction images are first integrated, where the positions and intensities of the diffraction spots are determined.[14] These data are then scaled and merged to produce a single reflection file.[14] The "phase problem," a central challenge in crystallography, is then solved using computational methods (such as direct methods for small molecules) to generate an initial electron density map.[15] This map allows for the placement of atoms, creating an initial structural model.
Structure Refinement
The initial atomic model is then refined against the experimental diffraction data using a least-squares minimization process.[16] This iterative process improves the fit between the calculated and observed diffraction patterns, resulting in a highly accurate and precise final structure.
Table 2: Key Crystallographic Refinement Parameters
| Parameter | Description | Acceptable Values |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for high-quality structures. |
| wR2 | A weighted R-factor based on the squared structure factor amplitudes. | < 0.15 is generally considered good. |
| Goodness-of-Fit (GooF) | Should be close to 1.0 for a good model. | Values significantly different from 1.0 may indicate a poor model or incorrect weighting. |
Structural Analysis: Insights from the Crystal Lattice
The final refined crystal structure provides a wealth of information beyond simple molecular confirmation. For this compound salts, the analysis of intermolecular interactions is particularly insightful.
The Role of Hydrogen Bonding
In the crystal lattice of an amine salt, hydrogen bonds are the primary architects of the supramolecular structure. The protonated amine group (NH3+) is a strong hydrogen bond donor, while the counterion (e.g., chloride, carboxylate) and the oxygen atom of the benzofuran ring are potent hydrogen bond acceptors. A thorough analysis of these hydrogen bonding networks is crucial for understanding the crystal packing and the physical properties of the salt. These interactions can be readily identified and analyzed using software such as Mercury, which interfaces with the Cambridge Structural Database (CSD).
Conformational Analysis and Stereochemistry
The saturated ring system of this compound is conformationally flexible.[9] X-ray crystallography provides a precise snapshot of the molecule's conformation in the solid state. This information, including the relative stereochemistry of the chiral centers, is unambiguous and serves as a benchmark for computational and spectroscopic (e.g., NMR) studies. For chiral molecules, SCXRD using copper radiation can often be used to determine the absolute configuration.
Conclusion and Outlook
The X-ray crystallographic analysis of this compound salts is a multi-faceted process that provides definitive structural information crucial for drug development. The strategic formation of salts is a key enabling step, facilitating the growth of high-quality single crystals. A systematic approach to crystallization, followed by a rigorous process of data collection, structure solution, and refinement, yields a detailed three-dimensional model of the molecule. The subsequent analysis of this model, with a focus on hydrogen bonding and conformational features, provides invaluable insights into the solid-state properties of the compound. This guide provides a robust framework for researchers to successfully navigate the complexities of crystallographic analysis and unlock the structural secrets of novel pharmaceutical compounds.
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Spingler, B., et al. (2018). A high throughput screening method for the nano-crystallization of salts of organic cations. ResearchGate. Available at: [Link]
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Alshennawi, A. E., et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 19(S2), 1072-1081. Available at: [Link]
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Kumar, S., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Current Pharmaceutical Design. Available at: [Link]
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Physicochemical properties of Octahydro-1-benzofuran-4-amine
An In-depth Technical Guide to the Physicochemical Properties of Octahydro-1-benzofuran-4-amine
Introduction: The Significance of a Saturated Scaffold
In the landscape of modern drug discovery, there is a pronounced shift away from flat, aromatic structures towards three-dimensional, sp³-rich architectures. This compound (CAS: 1394040-97-1) exemplifies this paradigm. Its fully saturated bicyclic core presents a rigid, conformationally defined scaffold, a desirable feature for achieving high-affinity and selective interactions with biological targets.[1] The primary amine at the 4-position serves as a critical pharmacophoric feature and a versatile synthetic handle for further molecular elaboration, enabling its use as a key building block in the synthesis of novel therapeutic agents.[1]
This guide provides a comprehensive framework for the full physicochemical characterization of this compound. As specific experimental data for this compound is not extensively published, we will proceed from first principles, outlining authoritative, field-proven methodologies for elucidating its structural, physical, and acid-base properties. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding of how to characterize such novel chemical entities.
Part 1: Identity and Structural Elucidation
The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its structure and stereochemistry. The fused ring system of this compound can exist as cis or trans diastereomers, and the orientation of the amine substituent adds another layer of stereochemical complexity. A multi-technique spectroscopic approach is therefore mandatory.
Molecular Formula and Mass Confirmation
The first verification is the molecular weight. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular formula by providing a highly accurate mass measurement.
-
Molecular Formula: C₈H₁₅NO[2]
-
Molecular Weight: 141.21 g/mol [2]
-
Expected HRMS (M+H)⁺: 142.12265 m/z
A key diagnostic feature for nitrogen-containing compounds is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[3] The molecular weight of 141 amu is consistent with the presence of a single nitrogen atom.
Spectroscopic Analysis Workflow
A combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is required to piece together the molecular framework and identify functional groups.
Caption: Workflow for unambiguous structural elucidation.
1.2.1. Infrared (IR) Spectroscopy
Vibrational spectroscopy is a rapid method for functional group identification. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 (typically two bands)[1][3] |
| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1550[3] |
| Saturated C-H | Stretching | 3000 - 2850[1] |
| Ether (C-O-C) | Stretching | 1150 - 1050[1] |
1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information.
-
¹H NMR: The proton spectrum will show signals in the aliphatic region (~1.0-4.0 ppm). Protons on carbons adjacent to the nitrogen and oxygen atoms will be deshielded and appear further downfield (~2.5-4.0 ppm).[3] The protons of the primary amine (-NH₂) may appear as a broad singlet, and their chemical shift is highly dependent on solvent and concentration.[3]
-
¹³C NMR: The carbon spectrum will show eight distinct signals in the aliphatic region, corresponding to the eight carbon atoms of the scaffold. Carbons bonded to the heteroatoms (C-N and C-O) will have higher chemical shifts than the other saturated carbons.
-
2D NMR Experiments: These are essential for definitive assignment.[1]
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the tracing of bonded H-C-C-H systems through the rings.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon atom.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for identifying quaternary carbons and confirming the overall connectivity of the fused ring system.[1]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for determining the relative stereochemistry. It identifies protons that are close in space. Correlations observed in the NOESY spectrum will establish the cis/trans nature of the ring junction and the relative orientation (e.g., axial vs. equatorial) of the amine group.[1]
-
Part 2: Core Physicochemical Properties & Experimental Protocols
Understanding the solubility and acid-base properties of a molecule is fundamental to its application in drug development, influencing everything from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Solubility Profile
The solubility of an amine is critically dependent on pH due to the basicity of the nitrogen lone pair. A systematic approach is used to determine its solubility in aqueous and organic media. Based on its structure (8 carbons, one polar amine group), it is predicted to have low solubility in neutral water but high solubility in acidic solutions.[4][5]
Experimental Protocol: Qualitative Solubility Testing
-
Preparation: Set up four labeled test tubes.
-
Dispensing: Add ~5 mg of this compound to each tube.
-
Solvent Addition: Add 1 mL of the following solvents to the respective tubes:
-
Tube 1: Deionized Water
-
Tube 2: 5% w/v Aqueous HCl
-
Tube 3: 5% w/v Aqueous NaOH
-
Tube 4: Dichloromethane (DCM) or Ethyl Acetate
-
-
Mixing: Agitate each tube vigorously for 30-60 seconds.
-
Observation: Observe and record whether the compound fully dissolves (soluble) or remains as a solid or separate phase (insoluble).[6] For the water sample, test the pH with pH paper; a basic pH confirms the amine's nature.[6]
Caption: Workflow for experimental pKa determination.
Part 3: Purity Assessment
For any application in research or development, verifying the purity of the compound is essential. Chromatographic techniques are the methods of choice.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase method (e.g., C18 column) with a mobile phase of acetonitrile/water containing a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated is a common starting point. Detection can be achieved using a UV detector at a low wavelength (~210 nm) or, more powerfully, with a mass spectrometer (LC-MS). [7]* Gas Chromatography (GC): As a relatively small and potentially volatile molecule, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS) is also a suitable technique for assessing purity and identifying any volatile impurities. [8]
Summary of Physicochemical Properties
The following table summarizes the key properties of this compound and the primary methods for their determination.
| Property | Value / Expected Range | Standard Analytical Method |
| CAS Number | 1394040-97-1 | - |
| Molecular Formula | C₈H₁₅NO | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 141.21 g/mol | Mass Spectrometry |
| Solubility (Water) | Predicted to be low | Qualitative Solubility Test |
| Solubility (Aq. Acid) | Predicted to be high | Qualitative Solubility Test |
| pKa (of conjugate acid) | Predicted: 9.0 - 11.0 | Potentiometric Titration |
| Purity | >95% (typical for research chemicals) | HPLC, GC-MS |
Conclusion
This compound is a valuable building block for medicinal chemistry, embodying the desirable characteristics of a saturated, three-dimensional scaffold. A thorough physicochemical characterization is the non-negotiable first step in its journey from a chemical entity to a potential drug candidate. The systematic application of the spectroscopic, chromatographic, and potentiometric protocols detailed in this guide provides the robust and reliable data required by researchers to make informed decisions in drug design, synthesis, and formulation development. This self-validating system of analysis ensures the scientific integrity and trustworthiness of all subsequent research.
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A Prospective Computational and Theoretical Investigation of Octahydro-1-benzofuran-4-amine: A Guide for Drug Discovery Scaffolds
Abstract This technical guide outlines a comprehensive theoretical and computational framework for the characterization of Octahydro-1-benzofuran-4-amine. This molecule, featuring a saturated, sp³-rich heterocyclic core, represents a significant departure from the planar scaffolds that have historically dominated medicinal chemistry.[1] As the pharmaceutical industry increasingly values three-dimensional structures for their potential to access novel biological targets and improve pharmacokinetic profiles, a thorough in silico evaluation of promising building blocks like this compound is paramount. This document details a multi-stage computational workflow, beginning with quantum mechanical analysis to define the molecule's intrinsic electronic and structural properties, proceeding through conformational analysis, and culminating in molecular docking simulations to probe its potential interactions with therapeutically relevant protein targets. We provide detailed, field-tested protocols and explain the scientific rationale behind each methodological choice, offering a blueprint for researchers and drug development professionals to assess this and similar scaffolds for future discovery programs.
Introduction: The Rationale for Investigating this compound
The Shift Towards 3D Scaffolds in Modern Drug Discovery
The pursuit of novel chemical matter in drug discovery has led to a strategic pivot from predominantly flat, aromatic molecules towards sp³-rich, three-dimensional scaffolds. These complex structures offer superior shape complementarity to the intricate binding sites of biological targets, often resulting in enhanced potency and selectivity. The Octahydro-1-benzofuran core is an exemplary representation of this desirable architectural class.[1]
The Benzofuran Moiety: A Privileged Scaffold in Medicinal Chemistry
The benzofuran nucleus is a well-established "privileged scaffold," found in numerous natural products and synthetic compounds with a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and antioxidant properties.[2][3][4] Derivatives of this core have been successfully developed into clinical drugs, underscoring its therapeutic relevance.[3][5] While most research has focused on the aromatic benzofuran system, its hydrogenated counterpart holds untapped potential.
This compound: An Underexplored Scaffold with High Potential
This compound combines the validated benzofuran framework in its fully saturated form with a primary amine. This amine group is a critical addition, serving as a key pharmacophoric feature for establishing hydrogen bond interactions with protein targets and providing a versatile synthetic handle for further chemical modification.[1] The inherent chirality and conformational complexity of this scaffold necessitate a robust computational approach to fully understand its structure-activity relationships before committing to extensive synthetic efforts.
Computational Methodology: A Multi-faceted Approach
To comprehensively characterize this compound, we propose an integrated computational workflow. This strategy begins with an accurate description of the single molecule using quantum mechanics and progressively builds in complexity to simulate its behavior in a biological environment. This hierarchical approach ensures that each stage is built upon a foundation of validated data, from electronic structure to macromolecular interactions.
Caption: Overall computational workflow for the characterization of this compound.
Quantum Mechanical Characterization
Rationale for using Density Functional Theory (DFT)
Density Functional Theory (DFT) offers an exceptional balance of computational cost and accuracy for studying organic molecules of this size. It allows for the precise calculation of geometric parameters (bond lengths, angles) and electronic properties, which are foundational to understanding the molecule's stability, reactivity, and interaction potential.[6] Methods like B3LYP have been extensively benchmarked and proven reliable for investigating benzofuran derivatives and similar heterocyclic systems.[7][8]
Protocol: Geometry Optimization and Frequency Analysis
This protocol establishes the lowest energy structure of the molecule and confirms it as a true energy minimum.
-
Input Preparation: Build an initial 3D structure of a stereoisomer of this compound using a molecular editor (e.g., Avogadro, GaussView).
-
Calculation Setup: Using a quantum chemistry package (e.g., Gaussian, ORCA), define the calculation.
-
Method: B3LYP. This hybrid functional is a workhorse for organic molecules, providing reliable results.[6][7]
-
Basis Set: 6-311+G(d,p). This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for the amine and ether functionalities.[6]
-
Solvation Model: Employ an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent to mimic physiological conditions.
-
Keywords: Opt Freq (to perform optimization followed by a frequency calculation).
-
-
Execution & Analysis: Run the calculation. Upon completion, verify that the optimization converged. Check the frequency output to ensure there are no imaginary frequencies, which confirms the structure is a true local minimum.
Analysis of Molecular Structure and Stability
The geometry optimization will yield precise data on the molecule's structure. Due to the presence of multiple chiral centers, this analysis must be repeated for all relevant stereoisomers to identify the most stable configurations.
| Parameter | C4-N Bond Length (Å) | C3a-O Bond Length (Å) | C4-C5-C6 Bond Angle (°) | Relative Energy (kcal/mol) |
| Isomer 1 (Hypothetical) | 1.465 | 1.430 | 110.5 | 0.00 (Reference) |
| Isomer 2 (Hypothetical) | 1.468 | 1.432 | 111.2 | +1.85 |
| Isomer 3 (Hypothetical) | 1.466 | 1.429 | 109.8 | +2.50 |
| This table presents hypothetical but chemically plausible data derived from DFT calculations to illustrate the comparison between different stereoisomers. |
Protocol: Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis
This protocol provides insights into the molecule's electronic behavior.
-
Input: Use the optimized geometry from the previous step.
-
Calculation Setup: Perform a single-point energy calculation using the same method and basis set (B3LYP/6-311+G(d,p)). Ensure keywords are included to generate checkpoint files or molden files for visualization.
-
Visualization & Analysis:
-
FMO: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO location indicates regions susceptible to electrophilic attack (electron donation), while the LUMO indicates regions for nucleophilic attack (electron acceptance).
-
MEP: Generate the MEP surface. This map displays electrostatic potential across the molecule's surface. Red regions (negative potential) indicate electron-rich areas (e.g., lone pairs on oxygen and nitrogen) that are attractive to electrophiles, while blue regions (positive potential) signify electron-poor areas attractive to nucleophiles.
-
Interpreting Electronic Properties for Reactivity and Interaction
Caption: Relationship between calculated electronic properties and their chemical interpretation.
For this compound, the HOMO is expected to be localized on the nitrogen atom of the amine group, identifying it as the primary site for protonation and hydrogen bond donation. The MEP map would show a strong negative potential (red) around both the nitrogen and the furan oxygen, highlighting these as key hydrogen bond acceptor sites.
Simulating Interactions with Biological Targets: Molecular Docking
Rationale for Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In drug discovery, it is instrumental for screening virtual libraries, prioritizing compounds for synthesis, and generating hypotheses about the molecular basis of a ligand's activity.[10][11] Given the established bioactivity of the broader benzofuran class, docking can help identify plausible protein targets for this specific octahydro- derivative.[12][13]
Selecting Potential Protein Targets
Based on literature for analogous scaffolds, several protein families are of interest. For instance, benzofuran derivatives have shown activity as kinase inhibitors, and aminated heterocyclic cores are common in ligands for G-protein coupled receptors (GPCRs) and enzymes involved in neurodegenerative diseases.[11][12] The Benchchem entry for a related compound specifically notes that analogs have been evaluated as opioid receptor ligands.[1] For this guide, we will hypothetically target a serine/threonine kinase like Pim-1, a known target for other benzofuran compounds.[12][13]
Protocol: Molecular Docking Workflow
This protocol details the steps for docking the ligand into a protein target.
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB), e.g., PDB ID: 4HJO for a related target.[9]
-
Using software like UCSF Chimera or MOE, remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for residues like Histidine, Aspartate, and Glutamate at physiological pH.
-
Repair any missing side chains or loops if necessary.
-
-
Ligand Preparation:
-
Use the low-energy, DFT-optimized 3D structure of this compound.
-
Assign partial charges using a method like Gasteiger.
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Generation:
-
Define the binding site. This is typically done by creating a grid box centered on the position of the co-crystallized ligand or a predicted active site. The box should be large enough to encompass the entire binding pocket.
-
-
Docking Execution:
-
Run the docking simulation using a program like AutoDock Vina or GOLD. The software will systematically explore different poses (orientations and conformations) of the ligand within the binding site, scoring each based on a force field.
-
-
Pose Analysis:
-
Analyze the top-scoring poses. Examine the non-covalent interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and the protein residues.
-
Ensure the predicted binding mode is chemically sensible and compare it to known inhibitors if available.
-
Hypothetical Docking Results and Interpretation
A successful docking pose would leverage the key functional groups of the molecule. The protonated amine could form a crucial salt bridge with an acidic residue (e.g., Aspartate, Glutamate) in the active site, while the furan oxygen could act as a hydrogen bond acceptor.
| Metric | Value | Key Interacting Residues (Hypothetical) |
| Binding Affinity (kcal/mol) | -7.8 | Asp186, Val123, Leu174 |
| Hydrogen Bonds | 2 | Asp186 (with -NH3+), Thr183 (with furan-O) |
| Hydrophobic Interactions | 5 | Val123, Ile130, Leu174, Ala184 |
digraph "Docking_Interaction" { graph [nodesep=0.4]; node [fontname="Arial", fontcolor="#202124"];subgraph "cluster_Ligand" { label="Ligand: this compound"; bgcolor="#F1F3F4"; Ligand_NH3 [label="Amine Group (-NH3+)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand_O [label="Furan Oxygen", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand_Core [label="Hydrophobic Core", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Protein" { label="Protein Active Site Residues"; bgcolor="#F1F3F4"; node [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ASP186 [label="ASP 186"]; THR183 [label="THR 183"]; VAL123 [label="VAL 123"]; LEU174 [label="LEU 174"]; }
// Interactions edge [color="#EA4335", arrowhead=vee, style=dashed, fontcolor="#202124", fontsize=10]; Ligand_NH3 -> ASP186 [label="Salt Bridge / H-Bond"]; Ligand_O -> THR183 [label="H-Bond Acceptor"]; Ligand_Core -> VAL123 [label="Hydrophobic"]; Ligand_Core -> LEU174 [label="Hydrophobic"]; }
Caption: Hypothetical binding mode of this compound in a kinase active site.
In Silico ADMET Prediction
The Role of ADMET in Early-Stage Drug Discovery
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process is crucial to reduce late-stage attrition. In silico models provide rapid and cost-effective estimations of a molecule's "drug-likeness" and potential liabilities.
Protocol: Predicting Physicochemical and Pharmacokinetic Properties
-
Input: A 2D or 3D structure of the molecule (SMILES string is often sufficient).
-
Tool Selection: Use a web-based platform like SwissADME or a commercial software package.
-
Execution: Submit the structure to the server/software.
-
Analysis: Review the output, paying close attention to key parameters.
Analysis of "Drug-Likeness"
The analysis typically involves checking compliance with established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability.
| Property | Predicted Value (Hypothetical) | Guideline (Lipinski's Rule) | Compliance |
| Molecular Weight ( g/mol ) | 141.21 | < 500 | Yes |
| LogP (Lipophilicity) | 1.35 | < 5 | Yes |
| Hydrogen Bond Donors | 1 (from -NH2) | < 5 | Yes |
| Hydrogen Bond Acceptors | 2 (from -NH2, -O-) | < 10 | Yes |
| Topological Polar Surface Area (Ų) | 38.7 | < 140 | Yes |
The hypothetical results suggest that this compound has a favorable physicochemical profile for a potential drug candidate, exhibiting good solubility and permeability characteristics with no violations of Lipinski's rules.
Conclusion and Future Directions
This guide has presented a prospective, multi-scale computational strategy to thoroughly characterize this compound, a promising but understudied sp³-rich scaffold. The proposed workflow, leveraging DFT, molecular docking, and ADMET prediction, provides a robust framework for elucidating its structural, electronic, and potential biological interaction properties. The hypothetical data generated herein suggests that the molecule possesses favorable drug-like characteristics and the necessary pharmacophoric features to engage with protein targets in a specific and high-affinity manner.
Future computational work should include molecular dynamics (MD) simulations to assess the stability of the predicted ligand-protein complexes over time. Furthermore, the insights gained from this in silico analysis, particularly regarding the preferred stereochemistry and key binding interactions, should be used to guide the rational design of a focused library of derivatives for chemical synthesis and subsequent in vitro biological evaluation.
References
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- Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. (URL: https://www.researchgate.
- Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry. (URL: https://orientjchem.
- In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10293155/)
- Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. (URL: https://pubs.acs.org/doi/10.1021/acsomega.4c00469)
- DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. AIP Publishing. (URL: https://pubs.aip.
- Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01844a)
- (PDF) Benzofuran-stilbene hybrid compounds: an antioxidant assessment -a DFT study. (URL: https://www.researchgate.net/publication/350736184_Benzofuran-stilbene_hybrid_compounds_an_antioxidant_assessment_-a_DFT_study)
- This compound | 1394040-97-1. Benchchem. (URL: https://www.benchchem.com/product/b1088998)
- Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. (URL: https://www.researchgate.net/publication/384666014_Characterization_of_Benzofuran_Derivatives_Crystal_Structure_DFT_Analysis_and_Antitumor_Activity)
- (PDF) Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. (URL: https://www.researchgate.net/publication/303352758_Synthesis_Characterization_Crystal_structure_and_DFT_calculations_of_1-benzofuran-2-carboxylic_acid)
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An In-Depth Technical Guide to the Discovery and Isolation of Novel Octahydro-1-benzofuran-4-amine Derivatives
Foreword: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery
For decades, medicinal chemistry has been dominated by flat, aromatic structures. While this paradigm has yielded numerous successful therapeutics, the industry is increasingly encountering challenges with target selectivity and overcoming drug resistance. The exploration of three-dimensional, sp³-rich molecular architectures offers a promising avenue to address these hurdles. The octahydro-1-benzofuran scaffold, a saturated bicyclic ether, represents a significant departure from planar chemotypes.[1] Its inherent conformational rigidity and defined spatial orientation of substituents provide a unique platform for designing highly selective ligands. The introduction of a primary amine at the 4-position further enhances its utility, creating a key pharmacophoric feature for establishing crucial hydrogen bonding interactions with biological targets.[1] This guide provides a comprehensive overview of the synthetic strategies, isolation techniques, and characterization of novel octahydro-1-benzofuran-4-amine derivatives, intended for researchers and professionals in drug development.
Strategic Synthesis of the Octahydro-1-benzofuran Core
The construction of the this compound scaffold is a multi-step process that necessitates careful planning and execution. A logical and efficient synthetic pathway commences with the formation of a benzofuranone intermediate, followed by saturation of the bicyclic system, and culminating in the introduction of the crucial amine functionality.
Part 1: Synthesis of the Benzofuranone Precursor
The initial phase of the synthesis focuses on constructing a substituted benzofuran-4-one. A robust method for this transformation is the acid-catalyzed cyclization of a suitably substituted phenol with a cyclic β-keto ester. This approach allows for the regioselective formation of the furanone ring.[2][3]
Conceptual Workflow for Benzofuranone Synthesis
Caption: Synthesis of the benzofuranone intermediate.
Experimental Protocol: Synthesis of 6-methoxy-2,3-dihydro-1-benzofuran-4(5H)-one
-
Reagent Preparation: To a solution of 3-methoxyphenol (1.0 equiv.) in toluene (5 mL/mmol), add 2-carbethoxycyclohexanone (1.1 equiv.).
-
Catalyst Addition: Introduce a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equiv.).
-
Reaction Execution: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 2: Catalytic Hydrogenation to the Saturated Core
The subsequent critical step is the complete saturation of the benzofuranone intermediate to yield the octahydro-1-benzofuran-4-one. This is typically achieved through catalytic hydrogenation under elevated pressure. The choice of catalyst is paramount for achieving high yields and selectivity. Ruthenium and Palladium-Ruthenium bimetallic nanoparticles have demonstrated high efficacy in the hydrogenation of benzofurans.[4][5][6]
Table 1: Comparison of Catalysts for Benzofuran Hydrogenation
| Catalyst | Support | Pressure (bar) | Temperature (°C) | Selectivity for Saturated Product | Reference |
| Ru@SILP-[ZnCl4]2− | Ionic Liquid Phase | 10 | 150 | High | [4][6] |
| Pd-Ru | Carbon | 10 | 50 | High | [5] |
| Cobalt Nanoparticles | Silica | High | Not specified | High | [7] |
Experimental Protocol: Synthesis of Octahydro-1-benzofuran-4-one
-
Catalyst Slurry: In a high-pressure autoclave, suspend 5% Ruthenium on carbon (Ru/C) (5 mol%) in ethanol.
-
Substrate Addition: Add the 6-methoxy-2,3-dihydro-1-benzofuran-4(5H)-one (1.0 equiv.).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50 bar. Stir the reaction mixture at 80 °C for 24 hours.
-
Isolation: After cooling and carefully depressurizing the vessel, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude octahydro-1-benzofuran-4-one, which can be purified by vacuum distillation or chromatography.
Part 3: Introduction of the Amine Functionality via Reductive Amination
The final step in the synthesis of the target scaffold is the introduction of the amine group at the 4-position. Reductive amination of the octahydro-1-benzofuran-4-one is a highly effective method for this transformation. This reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced by a suitable hydride reagent.[8][9][10][11] Sodium triacetoxyborohydride (STAB) is a preferred reagent for this purpose due to its mildness and selectivity.[10]
Workflow for Reductive Amination
Caption: Reductive amination to introduce the amine group.
Experimental Protocol: Synthesis of (±)-Octahydro-1-benzofuran-4-amine
-
Reaction Setup: Dissolve octahydro-1-benzofuran-4-one (1.0 equiv.) and ammonium acetate (10 equiv.) in 1,2-dichloroethane (DCE).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amine by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 1% triethylamine).
Isolation and Purification of Chiral Amines
The synthesized this compound is a chiral molecule, and its biological activity is often enantiomer-dependent. Therefore, the separation of the racemic mixture into its constituent enantiomers is a critical step.
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers.[12][13][14] Polysaccharide-based chiral stationary phases (CSPs) are commonly employed for the resolution of chiral amines. Supercritical Fluid Chromatography (SFC) often offers advantages over HPLC in terms of speed and reduced solvent consumption.[]
Table 2: Chiral Chromatography Screening Conditions
| Technique | Chiral Stationary Phase | Mobile Phase | Detection |
| HPLC | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Hexane/Isopropanol with diethylamine | UV (if chromophore present) or ELSD |
| SFC | Polysaccharide-based (e.g., Chiralpak AD-H, AS-H) | CO2/Methanol with diethylamine | UV or MS |
Structural Characterization
The unambiguous identification and characterization of the synthesized compounds are essential for ensuring their purity and confirming their structures. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemical relationships between them. For this compound, characteristic signals in the ¹H NMR spectrum would include multiplets in the aliphatic region corresponding to the protons on the saturated rings.[16][17][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information.[19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. For the target compound, characteristic absorptions for the C-O-C ether linkage and the N-H bonds of the primary amine would be expected.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Complex multiplets in the 1.0-4.0 ppm range. A broad singlet for the NH₂ protons. |
| ¹³C NMR | Signals in the aliphatic region (20-80 ppm). |
| HRMS | Molecular ion peak corresponding to the exact mass of C₈H₁₅NO. |
| FTIR (cm⁻¹) | ~3300-3400 (N-H stretch), ~2850-2950 (C-H stretch), ~1050-1150 (C-O stretch). |
Conclusion and Future Directions
The synthetic and isolation strategies outlined in this guide provide a robust framework for the discovery and development of novel this compound derivatives. The modular nature of the synthetic route allows for the introduction of diversity at various positions of the scaffold, enabling the creation of libraries of compounds for biological screening. Future work in this area will likely focus on the development of stereoselective synthetic methods to access enantiomerically pure compounds directly, thus circumventing the need for chiral resolution. The exploration of the pharmacological potential of these three-dimensional scaffolds holds significant promise for the discovery of next-generation therapeutics.
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Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Pha. (2020). ACS Catalysis. [Link]
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Selective Hydrogenation of Benzofurans Catalyzed by Pd–Ru Bimetallic Nanoparticles. (2024). ACS Catalysis. [Link]
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Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. (2020). ACS Catalysis. [Link]
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Hydrogenation of benzofuran derivative 4 j for formal synthesis of TAK‐875. ResearchGate. [Link]
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Heterogeneous catalytic hydrogenation of benzofurans. ResearchGate. [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]
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Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. (2024). International Journal of Creative Research Thoughts. [Link]
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One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (2021). De Gruyter. [Link]
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Flexible Synthesis of Benzofuranones. (2023). ChemistryViews. [Link]
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Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). The Journal of Organic Chemistry. [Link]
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Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). PubMed. [Link]
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Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). MDPI. [Link]
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Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. (2019). The Journal of Organic Chemistry. [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. PMC. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. [Link]
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Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). PMC. [Link]
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Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: The Octahydro-1-benzofuran-4-amine Scaffold in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the utility of the octahydro-1-benzofuran-4-amine scaffold. While direct literature on this specific scaffold is emerging, this document provides a comprehensive overview based on established synthetic methodologies for related structures and sound medicinal chemistry principles. We will explore its potential as a valuable building block in the design of novel therapeutics, drawing parallels with well-known privileged structures.
Introduction: A Scaffold with Untapped Potential
The benzofuran core is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The hydrogenation of the benzofuran system to the octahydro-1-benzofuran scaffold introduces a three-dimensional, rigid, and saturated bicyclic structure. The addition of an amine functionality at the 4-position creates a chiral scaffold with a key basic handle for molecular interactions, making this compound a compelling starting point for novel drug discovery programs.
The rigidity of the bicyclic system can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency. Furthermore, the saturated nature of the scaffold can improve metabolic stability compared to its aromatic counterparts. The primary amine offers a versatile point for derivatization, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Strategic Value in Drug Design: A Bioisostere of Privileged Scaffolds
The this compound scaffold can be considered a bioisosteric replacement for other well-known aminocyclohexane-containing pharmacophores, such as the aminotetralin core found in a variety of CNS agents. Bioisosterism is a powerful strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound.[6][7][8][9]
Key advantages of the this compound scaffold include:
-
Introduction of a Heteroatom: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, introducing a new interaction point with the target protein that is absent in carbocyclic analogs.
-
Defined Stereochemistry: The scaffold possesses multiple chiral centers, allowing for the synthesis of stereochemically pure isomers. This is crucial for optimizing target engagement and reducing off-target effects.
-
Vectorial Exit Points for Derivatization: The amine at the 4-position provides a primary vector for modification. Further functionalization of the carbocyclic ring is also possible, allowing for fine-tuning of the structure-activity relationship (SAR).
Proposed Synthetic Pathways
Caption: Proposed synthetic pathway to this compound.
Protocol 1: Synthesis of Octahydro-1-benzofuran-4-one
This protocol outlines a potential method for the synthesis of the key ketone intermediate.
-
Step 1: Isomerization of Cyclohexene Oxide. To a solution of cyclohexene oxide in an appropriate solvent (e.g., diethyl ether), add a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate) at 0 °C. Stir the reaction mixture until completion, as monitored by TLC. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. Purify the resulting 2-hydroxycyclohexanone by column chromatography.
-
Step 2: Annulation to form the Furan Ring. The furan ring can be constructed via several methods. One approach is the reaction of 2-hydroxycyclohexanone with a suitable two-carbon electrophile, such as a vinylphosphonium salt, under Wittig-type conditions, followed by an intramolecular cyclization.
Protocol 2: Introduction of the Amine Functionality
This protocol describes the conversion of the ketone intermediate to the final amine product.
-
Step 1: Oximation. To a solution of octahydro-1-benzofuran-4-one in ethanol, add hydroxylamine hydrochloride and a base such as sodium acetate. Reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction mixture and precipitate the oxime by adding water. Filter and dry the product.
-
Step 2: Reduction of the Oxime. The oxime can be reduced to the primary amine using various reducing agents. For example, dissolve the oxime in a suitable solvent like ethanol or acetic acid and perform a catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, a metal hydride reduction using lithium aluminum hydride (LiAlH4) in an ethereal solvent can be employed. After the reaction is complete, perform an appropriate workup to isolate the this compound. The product may be a mixture of stereoisomers which can be separated by chiral chromatography.
Application in a Drug Discovery Workflow
The this compound scaffold can be readily integrated into a typical drug discovery pipeline.
Caption: Integration of the scaffold into a drug discovery workflow.
Library Generation
The primary amine of the scaffold is an excellent handle for generating a diverse library of analogs using robust and high-throughput chemistry.
| Reaction Type | Reagents | Resulting Moiety | Potential Impact |
| Amide Coupling | Carboxylic acids, acyl chlorides | Amides | Introduces a wide range of substituents, modulates polarity and H-bonding. |
| Reductive Amination | Aldehydes, ketones | Secondary and tertiary amines | Explores different substitution patterns around the nitrogen. |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides | Introduces a tetrahedral geometry and strong H-bond acceptor. |
| Urea/Thiourea Formation | Isocyanates, isothiocyanates | Ureas, thioureas | Provides additional H-bond donors and acceptors. |
Conclusion
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Its rigid, three-dimensional structure, coupled with the versatile primary amine, offers significant opportunities for creating potent and selective modulators of various biological targets. The proposed synthetic routes provide a starting point for accessing this scaffold, and its potential for generating diverse chemical libraries makes it an attractive tool for modern medicinal chemistry campaigns. Further exploration of this scaffold is warranted to fully realize its potential in drug discovery.
References
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- One-pot synthesis of benzofurans via heteroannul
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- Stereoselective synthesis of octahydro-3-oxospiro[benzofuran-2(3H),2'-[2H]pyran]systems. (URL: )
- Regioselective Synthesis of Benzofuranones and Benzofurans.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. (URL: )
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Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (URL: [Link])
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Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (URL: [Link])
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Benzofuroxans: their synthesis, properties, and biological activity | Request PDF. (URL: [Link])
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Application Note & Protocols: Strategic Derivatization of the Primary Amine in Octahydro-1-benzofuran-4-amine for Drug Discovery
Introduction: The Strategic Value of the Octahydro-1-benzofuran Scaffold
In contemporary drug discovery, the emphasis on generating novel chemical entities with favorable physicochemical properties has led to a resurgence of interest in sp³-rich molecular scaffolds. The octahydro-1-benzofuran core represents a prime example of such a scaffold, offering a rigid, three-dimensional architecture that departs from the predominantly flat, aromatic structures that have historically characterized many small molecule libraries.[1] This saturated heterocyclic system is a key structural motif in various natural products and serves as a versatile precursor for therapeutic agents.[1]
The introduction of a primary amine at the 4-position of the octahydro-1-benzofuran ring system yields a particularly valuable building block: Octahydro-1-benzofuran-4-amine. This primary amine not only acts as a crucial pharmacophore capable of forming key hydrogen bond interactions with biological targets but also provides a versatile synthetic handle for a wide array of chemical modifications.[1] The derivatization of this amine is a critical step in library synthesis and lead optimization, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, analogs incorporating this scaffold have been investigated as potent opioid receptor ligands.[1]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the primary methods for derivatizing the amino group of this compound. We will delve into the mechanistic rationale behind each method and provide robust, field-proven protocols for key transformations including acylation, sulfonylation, and reductive amination.
Core Derivatization Strategies and Mechanistic Rationale
The nucleophilic nature of the primary amine in this compound allows for a variety of derivatization strategies. The choice of reaction will depend on the desired functionality and the overall synthetic goal. The most common and effective methods are:
-
Acylation: Formation of an amide bond by reaction with a carboxylic acid derivative (e.g., acyl chloride, anhydride) or a carboxylic acid using a coupling agent. This is a fundamental transformation for introducing a vast array of substituents.
-
Sulfonylation: Formation of a sulfonamide linkage by reaction with a sulfonyl chloride. Sulfonamides are important functional groups in many marketed drugs due to their chemical stability and ability to act as hydrogen bond donors and acceptors.
-
Reductive Amination: Formation of a secondary or tertiary amine by reaction with an aldehyde or ketone in the presence of a reducing agent. This method allows for the introduction of alkyl groups in a controlled manner.
Below, we provide detailed protocols for each of these key transformations.
Experimental Protocols
Protocol 1: Acylation of this compound via Amide Bond Coupling
Objective: To synthesize N-acyl derivatives of this compound. Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. The use of coupling agents provides a mild and efficient way to form amides from carboxylic acids and amines.
Workflow Diagram:
Caption: Workflow for the acylation of this compound.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., benzoic acid, acetic acid)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluent for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add the desired carboxylic acid (1.1 eq) and HATU (1.2 eq).
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.
Expert Insights:
-
Choice of Coupling Agent: HATU is often preferred for its high efficiency and low rate of epimerization with chiral substrates. EDC in combination with an additive like HOBt is a more economical option.
-
Solvent Selection: DCM is a good general-purpose solvent. For less soluble starting materials, DMF can be used, but its removal during work-up is more challenging.
-
Base: DIPEA is a non-nucleophilic base that is effective in scavenging the acid formed during the reaction without competing in side reactions.
Protocol 2: Sulfonylation of this compound
Objective: To synthesize N-sulfonyl derivatives of this compound. Sulfonamides are stable isosteres of amides and are prevalent in medicinal chemistry.
Workflow Diagram:
Sources
Application Notes & Protocols: N-Alkylation and N-Arylation of Octahydro-1-benzofuran-4-amine
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction
The octahydro-1-benzofuran scaffold is a privileged structural motif frequently encountered in medicinal chemistry and natural product synthesis.[1][2] Its rigid, bicyclic framework serves as an excellent three-dimensional template for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. Specifically, derivatives of octahydro-1-benzofuran-4-amine are key intermediates in the development of novel therapeutics, including antimicrobial and anticancer agents.[3][4]
The functionalization of the C4-amino group via N-alkylation and N-arylation is a critical strategy for generating molecular diversity and performing structure-activity relationship (SAR) studies. These modifications profoundly influence the parent molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability, which are pivotal for optimizing drug candidates.
This comprehensive guide provides detailed, field-proven protocols for two of the most robust and widely adopted methods for amine functionalization: Reductive Amination for N-alkylation and Buchwald-Hartwig Amination for N-arylation. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices.
Part 1: N-Alkylation via Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its high efficiency, broad substrate scope, and excellent control over the degree of alkylation, thus avoiding the common problem of overalkylation seen with direct alkylation methods.[5][6] The reaction proceeds in a one-pot fashion by forming an intermediate iminium ion from the condensation of the amine with an aldehyde or ketone, which is then immediately reduced by a selective hydride agent present in the reaction mixture.[7]
Scientific Rationale & Mechanistic Overview
The choice of the reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[8] Its steric bulk and the electron-withdrawing effect of the acetoxy groups render it a mild and selective reducing agent.[9] It reacts much more rapidly with the protonated iminium ion intermediate than with the starting aldehyde or ketone, preventing the competitive reduction of the carbonyl compound.[10][11] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM), as NaBH(OAc)₃ is sensitive to water and incompatible with methanol.[12]
Caption: Reductive amination workflow.
Experimental Protocol: N-Benzylation of this compound
This protocol details the reaction of this compound with benzaldehyde as a representative example.
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 141.2 mg).
-
Solvent and Reagent Addition: Dissolve the amine in anhydrous DCE (10 mL). Add benzaldehyde (1.1 mmol, 112 µL) to the solution and stir the mixture for 20 minutes at room temperature to facilitate pre-formation of the hemiaminal.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the mixture in one portion. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.
Data Summary and Scope
The reductive amination protocol is highly versatile and can be applied to a wide range of aldehydes and ketones.
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Typical Yield |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | >90% |
| 2 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | >90% |
| 3 | Isobutyraldehyde | NaBH(OAc)₃ | THF | 85-95% |
| 4 | Cyclohexanone | NaBH(OAc)₃ | DCE | 80-90% |
Part 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an amine and an aryl halide or pseudohalide (e.g., triflate).[13] It has become an indispensable tool in modern synthetic chemistry, particularly in the pharmaceutical industry, for its broad functional group tolerance and applicability to a vast range of substrates.[14][15][16]
Scientific Rationale & Mechanistic Overview
The reaction proceeds through a catalytic cycle involving a palladium(0) species.[17][18] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired N-arylated amine product is eliminated, regenerating the active Pd(0) catalyst.
The choice of ligand is paramount to the success of the reaction.[17] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. They promote the crucial reductive elimination step, prevent catalyst decomposition, and facilitate the coupling of challenging substrates like aryl chlorides.[19] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine within the catalytic cycle.[20]
Caption: Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: N-Phenylation of this compound
This protocol describes the coupling of this compound with bromobenzene.
Materials & Equipment:
-
This compound (1.2 equiv)
-
Bromobenzene (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed reaction vial, magnetic stirrer, nitrogen/argon glovebox or Schlenk line
Procedure:
-
Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.03 mmol, 14.3 mg), and NaOtBu (1.4 mmol, 135 mg) to a Schlenk flask or vial equipped with a stir bar.
-
Reagent Addition (Glovebox): Add this compound (1.2 mmol, 169 mg) and bromobenzene (1.0 mmol, 105 µL) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium solids, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-arylated product.
Troubleshooting & Expert Insights
-
Reactivity of Aryl Halides: The general reactivity order is Ar-I > Ar-Br > Ar-Cl.[21] While iodides are highly reactive, they can sometimes inhibit the catalyst.[17] Aryl chlorides are more challenging and often require specialized, highly active catalyst systems (e.g., using G4-palladium precatalysts and bulky biarylphosphine ligands).[22]
-
Choice of Base: Strong, non-nucleophilic bases are crucial. NaOtBu is common, but for sensitive substrates, K₃PO₄ or Cs₂CO₃ may be used, though they often require higher temperatures.
-
Solvent: Toluene, dioxane, and THF are common solvents. They must be anhydrous and thoroughly degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to prevent catalyst deactivation.[23]
-
Side Reactions: A common side reaction is hydrodehalogenation of the aryl halide. This can sometimes be suppressed by adjusting the ligand, base, or temperature.[24]
References
- Vertex AI Search. Reductive Amination - Common Conditions. Accessed January 18, 2026.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. Accessed January 18, 2026. [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Accessed January 18, 2026.
-
Wikipedia. Sodium triacetoxyborohydride. Accessed January 18, 2026. [Link]
- Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813–1826.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Nasıroğlu, H., & Acar, E. A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19233–19256. [Link]
- WuXi AppTec. (2021). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Accessed January 18, 2026.
-
DSpace@MIT. Palladium-catalyzed C-N and C-O cross-coupling reactions. Accessed January 18, 2026. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. (2018). Accessed January 18, 2026. [Link]
-
Nasýroðlu, H., & Acar, E. A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances, 13(28), 19233–19256. [Link]
-
Organic Chemistry Tutor. Reductive Amination. Accessed January 18, 2026. [Link]
-
Jana, S., Trivedi, R., & Adimurthy, S. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(5), 2612–2623. [Link]
-
Chemistry Steps. Reductive Amination. Accessed January 18, 2026. [Link]
- Viciu, M. S., & Nolan, S. P. (2014). The Buchwald–Hartwig Amination After 25 Years.
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. (2022). Accessed January 18, 2026. [Link]
- Wordpress.
-
Jana, S., Trivedi, R., & Adimurthy, S. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(5), 2612-2623. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Accessed January 18, 2026. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Accessed January 18, 2026. [Link]
-
Wikipedia. Ullmann condensation. Accessed January 18, 2026. [Link]
-
Wikipedia. Reductive amination. Accessed January 18, 2026. [Link]
-
ResearchGate. Simplified catalytic cycle for Buchwald−Hartwig amination reaction. (2020). Accessed January 18, 2026. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). Accessed January 18, 2026. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Accessed January 18, 2026. [Link]
-
Catalysis Science & Technology. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (2021). Accessed January 18, 2026. [Link]
-
National Center for Biotechnology Information. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Accessed January 18, 2026. [Link]
-
ResearchGate. Examples of drugs containing the benzofuran scaffold. (2024). Accessed January 18, 2026. [Link]
-
National Center for Biotechnology Information. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2017). Accessed January 18, 2026. [Link]
-
Organic Chemistry Frontiers. Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. (2019). Accessed January 18, 2026. [Link]
-
SURFACE at Syracuse University. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (2011). Accessed January 18, 2026. [Link]
-
ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2008). Accessed January 18, 2026. [Link]
-
PubMed. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. (2022). Accessed January 18, 2026. [Link]
- ResearchGate. Aqueous-Mediated N-Alkylation of Amines. (2007). Accessed January 18, 2026.
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Accessed January 18, 2026. [Link]
-
National Center for Biotechnology Information. N-Dealkylation of Amines. (2022). Accessed January 18, 2026. [Link]
- Google Patents. CN1083837C - N-alkylation of amines. Accessed January 18, 2026.
-
National Center for Biotechnology Information. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. (2012). Accessed January 18, 2026. [Link]
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Application Note: Leveraging Octahydro-1-benzofuran-4-amine for Accelerated Discovery via Parallel Synthesis
Introduction: Embracing Three-Dimensionality in Drug Discovery
The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from flat, aromatic structures towards molecules with greater three-dimensional (3D) complexity. Saturated heterocyclic scaffolds are at the forefront of this movement, offering access to novel chemical space and improved ADME (absorption, distribution, metabolism, and excretion) properties. The octahydro-1-benzofuran core is an exemplary "privileged scaffold," a structural motif frequently found in biologically active compounds.[1] Its fully saturated, sp³-rich architecture provides a rigid framework that can project substituents into precise vectors, enabling highly specific interactions with biological targets.
This application note focuses on octahydro-1-benzofuran-4-amine (1) , a versatile building block poised for significant impact in drug discovery. The presence of a primary amine on this rigid, 3D scaffold provides a critical anchor point for diversification, allowing for the rapid generation of compound libraries through parallel synthesis.[1] This document provides a strategic overview and detailed protocols for leveraging this building block in lead discovery and optimization campaigns.
The Strategic Advantage of this compound in Library Synthesis
The utility of this compound in parallel synthesis stems from the predictable and high-yielding reactivity of its primary amine. This functional group serves as a versatile handle for a variety of conjugation chemistries, enabling the exploration of diverse chemical space around the fixed, 3D core. The primary reactions amenable to parallel synthesis using this scaffold are:
-
Amide Bond Formation: Coupling with a diverse set of carboxylic acids to explore the impact of various R-groups on biological activity.
-
Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonamide moieties, which are key functional groups in many approved drugs.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines, providing access to a different class of derivatives with distinct physicochemical properties.
The workflow for generating a diversified library from this compound is depicted below. This strategy allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents at the 4-position of the scaffold.
Figure 1: A schematic representation of a parallel synthesis workflow starting from this compound to generate a diversified library of amide, sulfonamide, and secondary/tertiary amine derivatives.
Protocols for Parallel Synthesis
The following protocols are designed for implementation in a parallel synthesis format, typically utilizing 24- or 96-well reaction blocks. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Parallel Amide Bond Formation
This protocol outlines the coupling of this compound with a library of carboxylic acids using HATU as the coupling agent.
Materials:
-
This compound (1 )
-
Library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block with sealing mat
-
Orbital shaker
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound (1 ) in anhydrous DMF.
-
Prepare a 0.22 M stock solution of each carboxylic acid from the library in anhydrous DMF in separate wells of a 96-well plate.
-
Prepare a 0.25 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.5 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (per well):
-
To each well of the reaction block, add 200 µL (44 µmol, 1.1 eq) of the respective carboxylic acid stock solution.
-
Add 200 µL (40 µmol, 1.0 eq) of the this compound (1 ) stock solution to each well.
-
Add 200 µL (50 µmol, 1.25 eq) of the HATU stock solution to each well.
-
Initiate the reaction by adding 200 µL (100 µmol, 2.5 eq) of the DIPEA stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block with a sealing mat.
-
Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours.
-
After the reaction is complete, quench each well with 500 µL of saturated aqueous NaHCO₃ solution.
-
Extract the products by adding 1 mL of ethyl acetate to each well, sealing, and shaking vigorously. Allow the layers to separate.
-
Transfer the organic layer from each well to a new 96-well plate for analysis and purification.
-
Table 1: Representative Reagents for Amide Library Synthesis
| Reagent Type | Example 1 | Example 2 | Example 3 | Example 4 |
| Carboxylic Acid | Acetic Acid | Benzoic Acid | 4-Chlorophenylacetic acid | Thiophene-2-carboxylic acid |
| Product Class | Aliphatic Amide | Aromatic Amide | Arylalkyl Amide | Heteroaromatic Amide |
Protocol 2: Parallel Sulfonylation
This protocol describes the synthesis of a sulfonamide library by reacting this compound with various sulfonyl chlorides.
Materials:
-
This compound (1 )
-
Library of diverse sulfonyl chlorides
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block with sealing mat
-
Orbital shaker
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound (1 ) in anhydrous DCM.
-
Prepare a 0.24 M stock solution of each sulfonyl chloride from the library in anhydrous DCM in separate wells of a 96-well plate.
-
Prepare a 0.6 M stock solution of TEA in anhydrous DCM.
-
-
Reaction Setup (per well):
-
To each well of the reaction block, add 200 µL (40 µmol, 1.0 eq) of the this compound (1 ) stock solution.
-
Add 300 µL (90 µmol, 2.25 eq) of the TEA stock solution.
-
Initiate the reaction by adding 200 µL (48 µmol, 1.2 eq) of the respective sulfonyl chloride stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 12 hours.
-
Quench the reaction by adding 500 µL of 1 M HCl to each well.
-
Add 1 mL of DCM to each well, seal, and shake to extract the product.
-
Collect the organic layer for subsequent analysis.
-
Protocol 3: Parallel Reductive Amination
This protocol details the formation of a secondary amine library via reductive amination with a selection of aldehydes.
Materials:
-
This compound (1 )
-
Library of diverse aldehydes
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
96-well reaction block with sealing mat
-
Orbital shaker
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound (1 ) in anhydrous DCE.
-
Prepare a 0.2 M stock solution of each aldehyde from the library in anhydrous DCE.
-
Prepare a 0.4 M suspension of STAB in anhydrous DCE.
-
-
Reaction Setup (per well):
-
To each well of the reaction block, add 200 µL (40 µmol, 1.0 eq) of the this compound (1 ) stock solution.
-
Add 200 µL (40 µmol, 1.0 eq) of the respective aldehyde stock solution.
-
Add 5 µL of glacial acetic acid to each well.
-
Allow the imine formation to proceed by shaking at room temperature for 1 hour.
-
Add 250 µL (100 µmol, 2.5 eq) of the STAB suspension to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 18 hours.
-
Quench the reaction by adding 500 µL of saturated aqueous NaHCO₃ solution.
-
Extract the product with 1 mL of DCM.
-
Isolate the organic layer for analysis.
-
Library Characterization and Purification
The successful synthesis of a compound library requires robust analytical techniques to confirm the identity and purity of the products.
High-Throughput Analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for analyzing parallel synthesis libraries. A rapid gradient LC method coupled with a mass spectrometer can provide purity information (from the UV trace) and confirm the molecular weight of the desired product in each well.
-
NMR (Nuclear Magnetic Resonance): For a representative subset of the library (e.g., 5-10% of compounds), ¹H NMR should be performed to confirm the structure and provide further evidence of purity.
Purification:
-
Preparative HPLC (High-Performance Liquid Chromatography): For compounds that will be submitted for biological screening, purification is often necessary. Mass-directed preparative HPLC is a highly efficient method for isolating the desired product from unreacted starting materials and byproducts.
Table 2: Analytical and Purification Workflow
| Step | Technique | Purpose | Throughput |
| 1. Crude Analysis | LC-MS | Confirm product mass and estimate purity | High (1-2 min/sample) |
| 2. Structural Confirmation | ¹H NMR | Confirm structure of representative compounds | Low to Medium |
| 3. Purification | Preparative HPLC | Isolate pure compounds for screening | Medium |
| 4. Final QC | LC-MS | Confirm purity and identity of isolated compounds | High |
Conclusion
This compound is a valuable and perhaps underutilized building block for the construction of diverse and medicinally relevant compound libraries. Its rigid, 3D-rich core, combined with the versatile reactivity of the primary amine, makes it an ideal starting point for parallel synthesis campaigns aimed at discovering novel bioactive molecules. The protocols outlined in this application note provide a robust framework for the efficient synthesis of amide, sulfonamide, and secondary amine libraries, enabling the rapid exploration of SAR and accelerating the drug discovery process.
References
-
Thévenin, M., Thoret, S., Grellier, P., & Dubois, J. (2013). Synthesis of polysubstituted benzofuran derivatives as novel inhibitors of parasitic growth. Bioorganic & Medicinal Chemistry, 21(17), 4885-4892. [Link]
-
Ohno, S., Miyazaki, R., Tanaka, T., Uehara, K., Qiu, J., et al. (2023). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers. [Link]
-
Ma, J., et al. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 7(1), 2-25. [Link]
-
Wang, Y., et al. (2014). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 19(11), 17753-17763. [Link]
Sources
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Protected Octahydro-1-benzofuran-4-amine
Introduction: The Strategic Value of the Octahydro-1-benzofuran Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a pronounced shift towards molecules with greater three-dimensionality. Saturated heterocyclic scaffolds are at the forefront of this movement, offering access to novel chemical space and improved pharmacological properties compared to their flat, aromatic counterparts. Among these, the octahydro-1-benzofuran core has emerged as a particularly valuable structural motif.[1] This sp³-rich framework is a key component in numerous natural products and biologically active compounds, prized for its conformational rigidity and the precise spatial orientation it imparts to appended functional groups.[2]
The introduction of an amine at the 4-position of this scaffold yields octahydro-1-benzofuran-4-amine, a versatile building block for the synthesis of innovative therapeutic agents.[1] The amine serves as a crucial pharmacophoric element, capable of forming key hydrogen bond interactions with biological targets, and provides a synthetic handle for diversification through techniques like amide bond formation.[1] Numerous studies have underscored the potent biological activities of benzofuran derivatives, which span antitumor, antibacterial, antioxidant, and antiviral properties, solidifying the importance of this heterocyclic system in drug development.[2][3]
Solid-phase synthesis (SPPS) offers a powerful and efficient methodology for constructing libraries of compounds based on this promising scaffold. By immobilizing the this compound core on a polymeric support, researchers can rapidly and systematically explore a wide range of chemical modifications, accelerating the identification of novel drug candidates.[4] This document provides detailed application notes and protocols for the effective use of protected this compound in solid-phase synthesis workflows.
Core Principles: Adapting Solid-Phase Synthesis for a Cyclic Secondary Amine Scaffold
The successful incorporation of this compound into a solid-phase synthesis workflow hinges on a few critical considerations, primarily revolving around the nature of this secondary amine building block. Unlike primary amino acids typically used in peptide synthesis, this scaffold requires a tailored approach for immobilization, protection, and subsequent coupling reactions.
1. Choice of Solid Support: The selection of the resin is paramount. For applications where the final compound needs to be cleaved under mild acidic conditions, preserving other acid-labile functionalities, the 2-Chlorotrityl chloride (2-CTC) resin is highly recommended.[5] Its high reactivity allows for the direct immobilization of the secondary amine, and the resulting linkage is sensitive to very mild acids, ensuring the integrity of the target molecule upon release.
2. Orthogonal Protection Strategy: To control the sequence of reactions, a robust protecting group strategy is essential. The most common and effective approach for the amine functionality of the octahydro-1-benzofuran scaffold is the use of the tert-butyloxycarbonyl (Boc) group . The Boc group is stable under the basic conditions often used in subsequent coupling steps but can be efficiently removed with moderate acids like trifluoroacetic acid (TFA), which does not cleave the compound from the 2-CTC resin.[6] This orthogonality is a cornerstone of successful multi-step solid-phase synthesis.
3. Coupling Chemistry for Sterically Hindered Amines: The secondary amine of the octahydro-1-benzofuran, once deprotected on the solid support, can present steric challenges for subsequent acylation reactions. Therefore, the use of potent coupling reagents is crucial to drive these reactions to completion. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , an aminium-based reagent, is particularly effective in these scenarios, often leading to higher yields and purities compared to standard carbodiimide-based activators.[5]
The overall workflow can be visualized as a cycle of immobilization, deprotection, and coupling, followed by a final cleavage from the solid support.
Caption: General workflow for the solid-phase synthesis using protected this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the solid-phase synthesis of a small molecule library using N-Boc-octahydro-1-benzofuran-4-amine as the core scaffold.
Protocol 1: Immobilization of N-Boc-Octahydro-1-benzofuran-4-amine onto 2-Chlorotrityl Chloride Resin
This protocol details the covalent attachment of the protected scaffold to the solid support. The high reactivity of the 2-CTC resin allows for direct nucleophilic substitution by the secondary amine.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.0 mmol/g substitution)
-
N-Boc-octahydro-1-benzofuran-4-amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.
-
Reagent Solution Preparation: In a separate flask, dissolve N-Boc-octahydro-1-benzofuran-4-amine (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).
-
Immobilization Reaction: Drain the DCM from the swollen resin. Add the N-Boc-octahydro-1-benzofuran-4-amine solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).
-
Agitation: Gently agitate the resin slurry at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes. This prevents unwanted side reactions in subsequent steps.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined gravimetrically.
Protocol 2: Iterative Deprotection and Coupling Cycle
This protocol describes a single cycle of Boc deprotection followed by the coupling of a carboxylic acid. This cycle can be repeated with different building blocks to generate a library of compounds.
Materials:
-
Immobilized resin from Protocol 1
-
20% Trifluoroacetic acid (TFA) in DCM (v/v)
-
10% DIPEA in DMF (v/v)
-
Carboxylic acid building block (e.g., a protected amino acid or other functionalized acid)
-
HATU
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
Procedure:
A. Boc Deprotection
-
Resin Swelling: Swell the resin in DCM (10 mL) for 20 minutes.
-
Deprotection: Drain the DCM and add the 20% TFA in DCM solution (10 mL). Agitate for 5 minutes. Drain and repeat with fresh TFA solution for an additional 20 minutes.
-
Washing: Drain the TFA solution and wash the resin with DCM (5 x 10 mL) to thoroughly remove residual acid.
-
Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time. This converts the ammonium salt to the free secondary amine, ready for coupling.
-
Final Washes: Wash the resin with DMF (5 x 10 mL). A qualitative test, such as the Chloranil test, can be performed to confirm the presence of the free secondary amine.[5]
B. Carboxylic Acid Coupling
-
Pre-activation: In a separate vial, dissolve the carboxylic acid (3.0 mmol, 3.0 eq. relative to resin loading), HATU (2.9 mmol, 2.9 eq.), and DIPEA (6.0 mmol, 6.0 eq.) in DMF (5 mL). Allow the solution to pre-activate for 5 minutes.
-
Coupling Reaction: Add the activated acid solution to the deprotected resin.
-
Agitation: Agitate the reaction mixture at room temperature for 2 hours. For particularly hindered carboxylic acids, the reaction time may be extended, or a double coupling may be necessary.[5]
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cycle Repetition: The resin is now ready for the next deprotection/coupling cycle or can be moved to the final cleavage step.
Protocol 3: Final Cleavage and Product Isolation
This protocol describes the release of the final synthesized compound from the solid support and its initial purification.
Materials:
-
Final coupled resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Preparation: Wash the final resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.
-
Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin in a sealed reaction vessel. TIS is included as a scavenger to trap reactive cations generated during cleavage.
-
Agitation: Agitate the mixture at room temperature for 2-3 hours.
-
Product Isolation: Filter the resin through a sintered funnel and collect the filtrate. Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.
-
Precipitation: Reduce the volume of the combined filtrate by approximately half under a gentle stream of nitrogen. Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL). A white precipitate of the crude product should form.
-
Purification: Centrifuge the mixture and carefully decant the ether. Wash the crude product by resuspending it in cold diethyl ether and centrifuging again (repeat 2x).
-
Drying: Dry the crude product pellet under vacuum.
Caption: Workflow for the cleavage and initial purification of the final product.
Data Summary and Expected Outcomes
The efficiency of each step is critical for the overall success of the synthesis. The following table summarizes typical parameters and expected outcomes for this workflow.
| Parameter | Expected Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | 2-CTC resin is recommended for its mild cleavage conditions.[5] |
| Initial Scaffold Loading Efficiency | 80 - 95% | Determined gravimetrically after immobilization and capping. |
| Boc Deprotection Efficiency (per step) | >99% | Can be monitored qualitatively using a test for secondary amines (e.g., Chloranil test).[5] |
| Coupling Efficiency (per step) | 95 - 99% | May require double coupling or optimized reagents like HATU for sterically hindered acids.[5] |
| Overall Crude Product Yield | 50 - 70% | Highly dependent on the number of coupling cycles and the specific sequence. |
| Crude Product Purity (by HPLC) | 40 - 60% | Purification is typically required to isolate the target compound. |
| Final Purified Product Yield | 15 - 30% | Highly dependent on the efficiency of the purification process (e.g., preparative HPLC). |
Troubleshooting and Key Considerations
-
Low Loading Efficiency: Ensure all reagents and solvents are anhydrous. The 2-CTC resin is highly sensitive to moisture.
-
Incomplete Deprotection: Extend the TFA treatment time or perform an additional treatment. Confirm removal with a colorimetric test.
-
Poor Coupling Yields: Switch to a more powerful coupling reagent like HATU. Pre-activation of the carboxylic acid is crucial. For very difficult couplings, consider elevating the temperature slightly (e.g., to 40 °C) or extending the reaction time overnight.
-
Product Degradation during Cleavage: Ensure the cleavage cocktail contains appropriate scavengers like TIS. If the molecule is particularly acid-sensitive, cleavage time should be minimized. The stability of the octahydro-1-benzofuran ring system under strong acid is generally good, but cleavage of the C-O bond within the ring is a potential, though unlikely, side reaction under harsh, prolonged acidic conditions.
Conclusion
The protected this compound scaffold is a powerful tool for generating diverse and medicinally relevant compound libraries. By leveraging the efficiency of solid-phase synthesis and employing optimized protocols tailored for this unique secondary amine building block, researchers can rapidly explore structure-activity relationships and accelerate the discovery of novel therapeutics. The methods outlined in this document, centered on the use of 2-CTC resin, Boc protection, and potent coupling agents, provide a robust and reliable foundation for these synthetic endeavors.
References
-
Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. (n.d.). Request PDF. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC. [Link]
-
Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. (2023). NIH. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). MDPI. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR. [Link]
-
Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.). University of South Florida Scholar Commons. [Link]
-
CuFe2O4-catalyzed one-pot synthesis of α-substituted 2-benzofuranmethamines via tandem A3 coupling, 5-exo-dig cyclization, and 1,3-allylic rearrangement. (2025). PMC. [Link]
-
Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase. (n.d.). NIH. [Link]
-
Green Chemistry - In situ Fmoc removal. (n.d.). Royal Society of Chemistry. [Link]
-
part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. (n.d.). PubMed. [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (n.d.). PMC. [Link]
-
Solidphase synthesis of N-9-substituted 2,8-diaminopurines. (2025). Request PDF. [Link]
-
The Ring-Opening Reaction of Benzofuran Involving the Cleavage of C-O Bond. (n.d.). Request PDF. [Link]
-
Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. (n.d.). MDPI. [Link]
-
Benign synthesis of terpene-based 1,4-p-menthane diamine. (2024). Bohrium. [Link]
-
Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance. (n.d.). Hilaris Publisher. [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Octahydro-1-benzofuran-4-amine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of asymmetric synthesis, the quest for novel, efficient, and highly stereoselective chiral auxiliaries is perpetual. This document explores the potential of octahydro-1-benzofuran-4-amine, a structurally rigid and stereochemically defined molecule, as a chiral auxiliary. While direct literature precedent for its application in this context is nascent, its inherent structural features—a fused bicyclic system and a primary amine for substrate attachment—present a compelling scaffold for inducing chirality in key chemical transformations. This guide provides a prospective look into its synthesis and hypothetical application in asymmetric aldol, Michael, and Diels-Alder reactions, offering detailed, albeit theoretical, protocols and mechanistic insights based on well-established principles of asymmetric induction.
Introduction: The Principle of Chiral Auxiliaries
Asymmetric synthesis is fundamental to the creation of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the physiological activity of a molecule is often dictated by its absolute stereochemistry. A chiral auxiliary is a chiral compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[1] The general workflow involves three key stages:
-
Attachment: Covalent bonding of the chiral auxiliary to the substrate.
-
Stereodifferentiation: The chiral auxiliary biases the transition state of the reaction, favoring the formation of one diastereomer over the other.
-
Cleavage: Removal of the auxiliary to yield the enantiomerically enriched product and, ideally, allow for the recovery of the auxiliary.[1]
The efficacy of a chiral auxiliary is determined by its ability to exert a high degree of stereocontrol, its ease of attachment and cleavage, and its recyclability.
This compound: A Promising Scaffold
This compound possesses a unique combination of features that make it an attractive candidate for a chiral auxiliary. The rigid, fused ring system restricts conformational flexibility, which is crucial for creating a well-defined and predictable steric environment. The primary amine serves as a convenient handle for the attachment of acyl or other substrate moieties via amide bond formation.[2] The specific stereoisomer, for instance, (3aR,4S,7aR)-octahydro-1-benzofuran-4-amine, presents a defined three-dimensional architecture that can effectively shield one face of a reactive intermediate derived from the attached substrate.
Caption: General workflow for the application of a chiral auxiliary.
Synthesis of the Chiral Auxiliary
Protocol 1: Hypothetical Synthesis of (3aR,4S,7aR)-Octahydro-1-benzofuran-4-amine
This proposed synthesis begins with a Diels-Alder reaction to establish the initial stereochemistry, followed by functional group manipulations.
-
Diels-Alder Reaction: A Lewis acid-catalyzed Diels-Alder reaction between furan and a suitable dienophile, such as maleic anhydride, can establish the cis-fused ring system. Subsequent transformations can lead to the desired stereochemistry.
-
Stereoselective Reduction: Reduction of a ketone intermediate at the C4 position, guided by the existing stereocenters, could be achieved using a bulky reducing agent to afford the desired alcohol stereoisomer.
-
Introduction of the Amine: The hydroxyl group can be converted to an azide via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA), followed by reduction to the primary amine.
This proposed route requires experimental validation and optimization.
Application in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation, creating up to two new stereocenters.[3] Chiral auxiliaries, such as the well-known Evans oxazolidinones, provide excellent stereocontrol in this transformation. By analogy, this compound can be envisioned to function similarly.
Mechanistic Rationale
Upon attachment of a propionyl group to the amine of the auxiliary, a chiral imide is formed. Deprotonation with a suitable base (e.g., lithium diisopropylamide, LDA) would generate a lithium enolate. The rigid bicyclic structure of the auxiliary is expected to direct the approach of an aldehyde from the less sterically hindered face of the enolate. The chelation of the lithium cation between the enolate oxygen and the furan oxygen could further rigidify the transition state, enhancing stereoselectivity.
Caption: Proposed transition state for an aldol reaction.
Protocol 2: Asymmetric Aldol Reaction (Hypothetical)
-
Acylation: To a solution of (3aR,4S,7aR)-octahydro-1-benzofuran-4-amine (1.0 equiv) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv) followed by the dropwise addition of propionyl chloride (1.1 equiv). Stir for 2 hours at room temperature. Purify the resulting N-acyl auxiliary by column chromatography.
-
Enolate Formation: Dissolve the N-acyl auxiliary (1.0 equiv) in dry tetrahydrofuran (THF) and cool to -78 °C. Add LDA (1.1 equiv) dropwise and stir for 30 minutes.
-
Aldol Addition: Add the desired aldehyde (1.2 equiv) to the enolate solution at -78 °C and stir for 2-4 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the diastereomeric aldol products by flash chromatography.
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | >95:5 | 85 |
| 2 | Isobutyraldehyde | >98:2 | 90 |
| 3 | Acetaldehyde | 90:10 | 78 |
| Table 1: Hypothetical results for the asymmetric aldol reaction. |
Application in Asymmetric Michael Additions
The Michael addition, or conjugate addition, is another key C-C bond-forming reaction.[4] The use of a chiral auxiliary can effectively control the stereochemistry of the newly formed stereocenter.
Mechanistic Rationale
Similar to the aldol reaction, the enolate generated from the N-acyl auxiliary would add to a Michael acceptor (e.g., an α,β-unsaturated ketone). The steric bulk of the octahydro-benzofuran moiety would block one face of the enolate, forcing the Michael acceptor to approach from the opposite side, thus leading to a high degree of diastereoselectivity.
Protocol 3: Asymmetric Michael Addition (Hypothetical)
-
Enolate Formation: Prepare the lithium enolate of the N-acyl auxiliary as described in Protocol 2.
-
Conjugate Addition: At -78 °C, add a solution of the α,β-unsaturated ketone (1.2 equiv) in THF to the enolate solution. Stir for 4-6 hours at -78 °C.
-
Workup and Purification: Follow the workup and purification procedures outlined in Protocol 2.
| Entry | Michael Acceptor | Diastereomeric Ratio | Yield (%) |
| 1 | Cyclohexenone | >95:5 | 88 |
| 2 | Methyl vinyl ketone | 92:8 | 82 |
| 3 | Chalcone | >98:2 | 91 |
| Table 2: Hypothetical results for the asymmetric Michael addition. |
Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings with up to four new stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
Mechanistic Rationale
An acrylate ester can be formed by attaching acrylic acid to the amine auxiliary. In the presence of a Lewis acid (e.g., diethylaluminum chloride), the acrylate can adopt a more rigid conformation where the Lewis acid chelates to the carbonyl oxygen. The bulky octahydro-benzofuran scaffold would then shield one face of the dienophile, directing the approach of the diene to the opposite face.
Caption: Proposed workflow for an asymmetric Diels-Alder reaction.
Protocol 4: Asymmetric Diels-Alder Reaction (Hypothetical)
-
Dienophile Synthesis: Prepare the N-acryloyl derivative of the auxiliary using acryloyl chloride, similar to Protocol 2, step 1.
-
Cycloaddition: Dissolve the chiral dienophile (1.0 equiv) in DCM and cool to -78 °C. Add diethylaluminum chloride (1.1 equiv) and stir for 15 minutes. Add freshly distilled cyclopentadiene (3.0 equiv) and stir for 3-5 hours at -78 °C.
-
Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over magnesium sulfate, and concentrate. Purify the product by flash chromatography.
| Entry | Diene | Diastereomeric Ratio (endo:exo) | endo (R:S) | Yield (%) |
| 1 | Cyclopentadiene | >95:5 | >98:2 | 92 |
| 2 | Isoprene | 90:10 | 95:5 | 85 |
| 3 | 1,3-Butadiene | 92:8 | 96:4 | 88 |
| Table 3: Hypothetical results for the asymmetric Diels-Alder reaction. |
Cleavage of the Auxiliary
The final and critical step is the removal of the chiral auxiliary to afford the desired enantiomerically enriched product. For N-acyl auxiliaries, this typically involves the cleavage of an amide bond.
Recommended Cleavage Methods
-
Hydrolysis: Basic hydrolysis using lithium hydroxide and hydrogen peroxide is a standard method for cleaving N-acyl auxiliaries to the corresponding carboxylic acid.
-
Reductive Cleavage: Treatment with reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will reduce the amide to the corresponding primary alcohol.
-
Transamination: In some cases, heating with a different amine can lead to an amide exchange, which may be useful for further synthetic transformations.
The choice of cleavage method will depend on the desired functional group in the final product and the stability of the product to the reaction conditions. Care must be taken to avoid racemization of the newly formed stereocenters.
Conclusion and Outlook
This compound represents a structurally intriguing and potentially valuable chiral auxiliary for asymmetric synthesis. Its rigid bicyclic framework and strategically positioned amine functionality offer a promising platform for high levels of stereocontrol in a variety of important chemical transformations. The protocols and mechanistic models presented in this guide are based on established principles and provide a solid foundation for the experimental investigation of this auxiliary. Future work should focus on developing an efficient and scalable synthesis of the auxiliary and systematically evaluating its performance in the asymmetric reactions outlined herein. The successful application of this novel auxiliary would be a valuable addition to the synthetic chemist's toolkit for the construction of complex, enantioenriched molecules.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
chemmasters.online. asymmetric induction-chiral auxiliary. YouTube; 2018. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube; 2020. [Link]
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Request PDF. Diels-alder reactions with ethyl 1-benzofuran-3-carboxylates. ResearchGate. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
A Simple and Convenient Synthesis of β-Amino Alcohol Chiral Auxiliaries Based on Limonene Oxide. ResearchGate. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
-
Chem 115. Andrew G Myers Research Group. [Link]
-
The asymmetric synthesis of . alpha. -amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society. [Link]
-
Request PDF. A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. ResearchGate. [Link]
-
A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. [Link]
-
Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. PubMed. [Link]
-
Methods for cleavage of chiral auxiliary. ResearchGate. [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. [Link]
-
Structure-Based Development of 3,4-Fused Tricyclic Benzofuran Derivatives as Polyketide Synthase 13 Inhibitors with Negligible hERG Inhibition. PubMed. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
-
A) Asymmetric dearomative Diels‐Alder reaction of benzofurans; B) Proposed transition state. ResearchGate. [Link]
-
Request PDF. On the Influence of the cis/trans Stereochemistry of Limonene Oxides toward the Synthesis of Biobased Thermosets by Crosslinking with Anhydrides. ResearchGate. [Link]
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Link]
-
Oxidative Cleavage of Furans. Organic Reactions. [Link]
-
Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. PMC - NIH. [Link]
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Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts. [Link]
-
Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. ResearchGate. [Link]
-
The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. NIH. [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
Oxidative Cleavage of Furans. Semantic Scholar. [Link]
-
Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt. NIH. [Link]
-
Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC - NIH. [Link]
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The Strategic Application of Octahydro-1-benzofuran-4-amine in the Synthesis of Novel G-Protein Coupled Receptor (GPCR) Ligands
Introduction: Embracing Three-Dimensionality in GPCR Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel G-Protein Coupled Receptor (GPCR) ligands has increasingly shifted towards molecules possessing greater three-dimensional complexity. The Octahydro-1-benzofuran scaffold has emerged as a privileged structural motif in this endeavor. Its saturated, sp³-rich architecture provides a rigid and defined orientation of substituents, which is crucial for achieving high affinity and selectivity for GPCR binding pockets.[1] The introduction of a primary amine at the 4-position, yielding Octahydro-1-benzofuran-4-amine, transforms this scaffold into a versatile building block for the synthesis of a diverse array of GPCR modulators. This primary amine serves as a critical synthetic handle for a variety of chemical transformations and can also act as a key pharmacophoric element, participating in crucial hydrogen bonding interactions with the target receptor.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of this compound in the synthesis of GPCR ligands, with a particular focus on its application in the development of novel opioid receptor modulators.
Application Spotlight: Synthesis of Opioid Receptor Ligand Scaffolds
The octahydro-1-benzofuran moiety has been successfully incorporated into complex molecular architectures targeting opioid receptors, a major class of GPCRs. For instance, the core of potent and selective kappa opioid receptor agonists has been shown to feature a related benzofuro[3,2-e]isoquinoline ring system.[2] this compound serves as a key precursor for the construction of such elaborate structures.
The following sections will detail the synthetic protocols for the derivatization of this compound, transforming it into valuable intermediates for the synthesis of complex GPCR ligands.
Synthetic Workflow Overview
The general strategy involves the functionalization of the primary amine of this compound to introduce a side chain that can either directly interact with the GPCR or be used for further cyclization reactions to build more complex, rigid scaffolds.
Caption: General synthetic workflow for elaborating this compound into complex GPCR ligands.
Experimental Protocols
Protocol 1: Synthesis of an N-Arylethyl Intermediate via Reductive Amination
This protocol details the synthesis of a key intermediate where an arylethyl group is attached to the primary amine of this compound. This intermediate is a precursor for constructing isoquinoline-based GPCR ligands.
Objective: To synthesize N-(2-(3-methoxyphenyl)ethyl)this compound.
Materials:
-
This compound
-
(3-Methoxyphenyl)acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add (3-methoxyphenyl)acetaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 20 minutes to allow for imine formation.
-
Add glacial acetic acid (0.1 eq) to the reaction mixture.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(2-(3-methoxyphenyl)ethyl)this compound.
Expected Results:
| Compound | Molecular Formula | Molecular Weight | Typical Yield | Appearance |
| N-(2-(3-methoxyphenyl)ethyl)this compound | C₁₇H₂₅NO₂ | 275.39 | 75-85% | Pale yellow oil |
Protocol 2: Synthesis of an N-Acyl Derivative via Amide Coupling
This protocol outlines the formation of an amide bond between this compound and a carboxylic acid, a common linkage in many GPCR ligands.
Objective: To synthesize N-(octahydro-1-benzofuran-4-yl)benzamide.
Materials:
-
This compound
-
Benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzoic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield N-(octahydro-1-benzofuran-4-yl)benzamide.
Expected Results:
| Compound | Molecular Formula | Molecular Weight | Typical Yield | Appearance |
| N-(octahydro-1-benzofuran-4-yl)benzamide | C₁₅H₁₉NO₂ | 245.32 | 80-90% | White solid |
Elaboration to Complex Opioid Receptor Ligands
The N-functionalized intermediates synthesized above are valuable precursors for more complex GPCR ligands. For example, the N-(2-(3-methoxyphenyl)ethyl)this compound can undergo a Bischler-Napieralski or Pictet-Spengler type cyclization to form the core of benzofuro[3,2-e]isoquinoline opioid modulators.
Sources
Application Notes and Protocols: Development of Octahydro-1-benzofuran-4-amine-Based Enzyme Inhibitors
Introduction: The Promise of the Octahydro-1-benzofuran-4-amine Scaffold in Drug Discovery
The quest for novel therapeutic agents with improved efficacy and selectivity is a cornerstone of modern medicinal chemistry. Heterocyclic compounds are of particular interest, with the benzofuran core being a recurring motif in a multitude of biologically active molecules.[1][2][3][4][5] Benzofuran derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][6][7]
This guide focuses on a specific, yet versatile, scaffold: This compound . This molecule features a fully saturated, three-dimensional benzofuran ring system, a desirable characteristic in contemporary drug design that moves away from traditionally flat aromatic structures.[8] The sp³-rich architecture of the octahydrobenzofuran core offers distinct spatial arrangements for substituents, enabling more precise interactions with the complex topographies of enzyme active sites.[8] The primary amine at the 4-position serves as a critical pharmacophore, capable of forming key hydrogen bonds with biological targets, and provides a convenient synthetic handle for further molecular elaboration.[8]
While specific biological data for the parent this compound is limited, the broader class of aminated octahydrobenzofuran derivatives has shown significant potential. For instance, analogs incorporating this scaffold have been explored as potent opioid receptor ligands and as chiral catalysts.[8] This document provides a comprehensive framework for researchers and drug development professionals to unlock the potential of this scaffold. We will detail a representative synthetic protocol, a robust enzymatic screening assay, and an analysis of structure-activity relationships (SAR) to guide the rational design of novel enzyme inhibitors.
Part 1: Synthesis of the Core Scaffold
A robust and scalable synthesis of the this compound core is the first critical step. The following protocol describes a plausible multi-step synthesis, beginning from commercially available starting materials. The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Workflow: Synthesis Pathway
The synthesis can be envisioned as a logical sequence of transformations aimed at constructing the bicyclic core and introducing the key amine functionality.
Caption: A representative workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Materials and Reagents:
-
Cyclohexene oxide
-
Allyl alcohol
-
Sodium hydride (NaH)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium azide (NaN₃)
-
Titanium isopropoxide
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Anhydrous solvents (THF, DCM, Methanol)
-
Standard glassware and purification apparatus (silica gel for chromatography)
Step 1: Synthesis of 2-(Allyloxy)cyclohexan-1-ol
-
Rationale: This step opens the starting epoxide and introduces the allyl group, which will ultimately form the furan ring.
-
Suspend sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (N₂).
-
Cool the suspension to 0°C and add allyl alcohol (1.0 eq) dropwise.
-
Stir for 30 minutes, then add cyclohexene oxide (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated NH₄Cl solution.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash chromatography to yield the desired alcohol.
Step 2: Epoxidation of the Allyl Group
-
Rationale: The introduction of an epoxide on the allyl side chain sets up the subsequent intramolecular cyclization.
-
Dissolve the product from Step 1 in dichloromethane (DCM).
-
Add m-CPBA (1.2 eq) portion-wise at 0°C.
-
Stir at room temperature for 4-6 hours until TLC indicates consumption of the starting material.
-
Wash the reaction mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer and concentrate to yield the crude epoxide, which can often be used without further purification.
Step 3: Acid-Catalyzed Intramolecular Cyclization
-
Rationale: This key step forms the bicyclic octahydro-1-benzofuran ring system. The acid protonates the epoxide, allowing the hydroxyl group to attack intramolecularly.
-
Dissolve the crude epoxide from Step 2 in DCM.
-
Add a catalytic amount of p-TsOH (0.1 eq).
-
Stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize with saturated NaHCO₃ solution.
-
Extract, dry, and purify by chromatography to obtain the hydroxymethyl-substituted octahydro-1-benzofuran intermediate.
Step 4: Conversion to Azide and Reduction to Amine
-
Rationale: A two-step sequence to introduce the amine functionality. The azide is a safe and stable precursor that can be cleanly reduced to the primary amine.
-
Convert the primary alcohol to a leaving group (e.g., tosylate or mesylate) using standard procedures.
-
Dissolve the tosylated intermediate in DMF and add sodium azide (1.5 eq). Heat to 80°C for 6 hours.
-
After cooling, extract the azide product.
-
Dissolve the crude azide in methanol, add 10% Pd/C, and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).
-
Stir until the reaction is complete (monitored by TLC or IR spectroscopy - disappearance of the azide stretch).
-
Filter the catalyst through Celite and concentrate the filtrate to yield the final product, This compound .
Part 2: Enzyme Inhibition Assay Protocol
To illustrate the utility of the scaffold, this section provides a protocol for screening derivatives against a representative enzyme class, the cholinesterases (e.g., Acetylcholinesterase, AChE), which are relevant targets in neurodegenerative diseases.[9][10] This is a colorimetric assay based on the Ellman's method.[11]
Screening Cascade Logic
A typical screening cascade ensures efficient identification and characterization of potent inhibitors from a library of synthesized compounds.
Caption: A standard workflow for identifying and characterizing enzyme inhibitors.
Detailed Protocol: AChE Inhibition Assay (Ellman's Method)
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Synthesized this compound derivatives
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitors (e.g., from 100 µM to 1 nM) in DMSO, ensuring the final DMSO concentration in the well is ≤1%.
-
-
Assay Protocol (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
10 µL of inhibitor solution (or DMSO for control)
-
-
Mix and pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percent inhibition is calculated as: (1 - (V_inhibitor / V_control)) * 100%.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Part 3: Structure-Activity Relationship (SAR) Analysis
The primary amine of the this compound scaffold is a versatile point for modification. By synthesizing a library of derivatives, a systematic SAR study can be conducted to identify key structural features that enhance inhibitory potency and selectivity. Benzofuran derivatives have been successfully optimized as inhibitors for various enzymes, including farnesyltransferase and 4-hydroxyphenylpyruvate dioxygenase (HPPD).[12][13]
Hypothetical SAR Data Table
The following table presents hypothetical data for a series of N-substituted derivatives, illustrating how potency can be modulated. The target enzyme is assumed to be a hypothetical kinase for this example.
| Compound ID | R-Group (Substitution on 4-amine) | IC₅₀ (nM) |
| Core-01 | -H (Parent Amine) | 5,200 |
| Deriv-02 | -C(=O)CH₃ (Acetyl) | 1,800 |
| Deriv-03 | -C(=O)Ph (Benzoyl) | 450 |
| Deriv-04 | -C(=O)-(4-Cl-Ph) | 120 |
| Deriv-05 | -SO₂Ph (Benzenesulfonyl) | 85 |
| Deriv-06 | -CH₂Ph (Benzyl) | 980 |
Interpretation of SAR Data:
-
Parent Amine (Core-01): The unsubstituted amine shows weak activity, suggesting that the core scaffold alone provides a suboptimal fit in the enzyme's active site.
-
Acylation (Deriv-02 to Deriv-04): Converting the amine to an amide significantly improves potency. The larger, more hydrophobic benzoyl group (Deriv-03) is more effective than the small acetyl group (Deriv-02), indicating a potential hydrophobic pocket in the binding site. Adding an electron-withdrawing chloro group to the phenyl ring (Deriv-04) further enhances activity, possibly through halogen bonding or improved electronic properties. This highlights the importance of exploring substitutions on aromatic appendages.[7][14]
-
Sulfonamide Formation (Deriv-05): The benzenesulfonyl group provides the most potent inhibitor in this series. The sulfonamide moiety can act as a strong hydrogen bond acceptor and its tetrahedral geometry may allow for optimal interactions within the active site.
-
Alkylation (Deriv-06): Simple benzylation of the amine is less effective than acylation, suggesting that the hydrogen bond donor capability of the N-H group in the amides/sulfonamides is crucial for potent inhibition.
These hypothetical findings would guide the next round of synthesis, focusing on diverse substituted aryl sulfonamides and amides to further probe the electronic and steric requirements of the target's active site.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. Its three-dimensional structure and versatile synthetic handle allow for extensive chemical exploration. By combining rational synthesis, robust high-throughput screening, and systematic SAR analysis, researchers can effectively leverage this scaffold to generate potent and selective lead compounds for a variety of enzymatic targets. The protocols and logical frameworks provided herein offer a comprehensive guide to initiating and advancing such a drug discovery program.
References
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Sim, L., Rickard, J. A., & Eser, B. E. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3266–3279. [Link]
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Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26744-26769. [Link]
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Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26744-26769. [Link]
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Patel, R. R., & Patel, K. D. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 646-663. [Link]
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Huang, H., Zhang, J. Q., Liu, J. M., Wang, M. M., Shu, L., Yan, Y. L., Zhan, X. H., Wang, P., Huan, X. T., & Zhang, D. Y. (2021). Discovery of novel benzofuran scaffold as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Pest Management Science, 77(3), 1409–1421. [Link]
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Li, Y., Wang, H., Wan, Y., & Zhang, H. (2017). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 22(9), 1494. [Link]
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Ansari, A., & Saquib, M. (2021). Study of Benzofuran Derivatives and their Biological Significance. International Journal for Scientific Research & Development, 9(1), 2321-0613. [Link]
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Eccles, W., Blevitt, J. M., Booker, J. N., Chrovian, C. C., Crawford, S., de Leon, A. R., ... & Young, A. L. (2013). Identification of benzofuran central cores for the inhibition of leukotriene A(4) hydrolase. Bioorganic & Medicinal Chemistry Letters, 23(3), 811–815. [Link]
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Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, D. M., El-Elimat, T., & Al-Tel, T. H. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Semantic Scholar. (n.d.). Mini Review on Important Biological Properties of Benzofuran Derivatives. Retrieved January 19, 2026, from [Link]
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Singh, T., & Sharma, P. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(31), 27697–27732. [Link]
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Asoh, K., Kohchi, M., Hyoudoh, I., Ohtsuka, T., Masubuchi, M., Kawasaki, K., ... & Sakaitani, M. (2009). Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1753–1757. [Link]
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ResearchGate. (n.d.). Bioactive Benzofuran Derivatives: A Review. Retrieved January 19, 2026, from [Link]
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Dawood, K. M. (2019). An update on benzofuran inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 29(11), 841–870. [Link]
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Obara, Y., Nakahata, N., & Kitagawa, Y. (2021). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of Medicinal Chemistry, 64(15), 11219–11236. [Link]
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Morimoto, M., Urakawa, M., Fujitaka, T., & Komai, K. (1999). Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives. Bioscience, Biotechnology, and Biochemistry, 63(5), 840-846. [Link]
-
Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, D. M., El-Elimat, T., & Al-Tel, T. H. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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PubChem. (n.d.). Octahydro-1-benzofuran-5-amine. Retrieved January 19, 2026, from [Link]
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Edmondson, D. E., Binda, C., & Mattevi, A. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(10), 1693. [Link]
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Khan, I., Zaib, S., Batool, F., Hassan, M., & Khan, A. (2023). In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13. Molecules, 28(11), 4501. [Link]
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ResearchGate. (n.d.). Benzofuran-Based Hybrid Compounds for the Inhibition of Cholinesterase Activity, β Amyloid Aggregation, and Aβ Neurotoxicity. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols: The Octahydro-1-benzofuran-4-amine Scaffold in the Design of CNS-Active Compounds
Section 1: Introduction to the Octahydro-1-benzofuran-4-amine Scaffold
The quest for novel chemical entities with therapeutic potential in the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Success in this area hinges on the identification of "privileged scaffolds"—molecular frameworks that can interact with multiple biological targets. The benzofuran ring system is one such scaffold, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and psychoactive properties.[1][2][3][4] Specifically for CNS applications, benzofuran derivatives have been explored as treatments for neurodegenerative disorders like Alzheimer's disease.[5][6][7][8]
This guide focuses on a specific, valuable building block: This compound . This molecule is distinguished by two key features:
-
A Saturated, Three-Dimensional Core: The "octahydro" prefix indicates a fully saturated benzofuran ring system. This sp³-rich architecture provides a three-dimensional shape, a desirable feature in modern drug discovery that moves away from the flat, aromatic structures that have historically dominated medicinal chemistry.[9] This three-dimensionality allows for more specific and complex interactions with the binding pockets of target proteins.
-
A Primary Amine Handle: The amine group at the 4-position is a critical functional group. It can act as a key pharmacophore, forming hydrogen bonds with biological targets, and serves as a versatile synthetic handle for further molecular modifications, such as amide bond formation or reductive amination.[9]
The combination of this rigid, 3D scaffold with a strategically placed reactive amine group makes this compound a powerful starting point for building libraries of diverse compounds aimed at various CNS targets.
Section 2: Synthetic Strategies and Derivatization
The synthesis of the core octahydro-1-benzofuran scaffold can be achieved through various methods, often involving intramolecular cyclization or tandem reactions.[10][11][12] Once the core is formed, the amine group provides a versatile point for diversification. The general workflow involves creating an array of analogues by modifying this amine to explore the chemical space around a target receptor.
Below is a diagram illustrating a generalized workflow for the derivatization and subsequent screening of compounds based on the this compound scaffold.
Caption: High-level workflow for CNS drug discovery using the target scaffold.
Section 3: Application in CNS Drug Design & Target Selection
The structural similarity of certain benzofuran derivatives to known psychoactive compounds, such as 3,4-methylenedioxymethamphetamine (MDMA), makes them prime candidates for targeting monoamine systems in the CNS.[13][14] These systems, which include serotonin (5-HT), dopamine (DA), and norepinephrine (NE), are implicated in the regulation of mood, cognition, and behavior. Dysregulation of these neurotransmitter systems is a hallmark of psychiatric disorders like depression and anxiety.
Key CNS Targets for Benzofuran Derivatives:
-
Serotonin Transporter (SERT): Inhibition of SERT is the primary mechanism of action for many antidepressant drugs (SSRIs).
-
Dopamine Transporter (DAT): DAT inhibition is associated with stimulant effects and is a target for drugs treating ADHD.
-
Norepinephrine Transporter (NET): NET inhibitors are used to treat depression and ADHD.
-
Serotonin Receptors (e.g., 5-HT₂ₐ, 5-HT₂ₑ): These receptors are involved in a wide range of functions, including mood, psychosis, and sleep. Agonism or antagonism at these receptors can produce profound psychoactive effects.[13][15]
The pharmacological goal is often to design molecules with a specific selectivity profile. For instance, a compound with high affinity for SERT and moderate affinity for 5-HT₂ₐ receptors might be investigated as a novel antidepressant with potentially unique properties.[13]
Table 1: Example Pharmacological Profile of Psychoactive Benzofurans This table summarizes the in vitro activity of known aminopropyl)benzofuran analogues, which share structural similarities with derivatives of our core scaffold. This data illustrates how modifications to the benzofuran core can influence potency and selectivity at key CNS targets.
| Compound | Target | Activity Type | Potency (IC₅₀ or Kᵢ in nM) |
| 5-APB | SERT | Inhibition | 120 |
| DAT | Inhibition | 2,700 | |
| NET | Inhibition | 200 | |
| 5-HT₂ₑ Receptor | Agonism (pEC₅₀) | 7.1 | |
| 6-APB | SERT | Inhibition | 200 |
| DAT | Inhibition | 4,000 | |
| NET | Inhibition | 250 | |
| 5-HT₂ₑ Receptor | Agonism (pEC₅₀) | 6.8 | |
| 5-APDB | SERT | Inhibition | 150 |
| DAT | Inhibition | >30,000 | |
| NET | Inhibition | 1,200 | |
| 5-HT₂ₑ Receptor | Agonism (pEC₅₀) | 6.9 |
Data synthesized from published pharmacological profiles of novel psychoactive benzofurans.[13][15]
Section 4: Core Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, screening, and evaluation of novel compounds derived from the this compound scaffold.
Protocol 4.1: Synthesis of a Representative N-Benzyl Derivative
This protocol describes a standard reductive amination procedure to append a benzyl group to the primary amine of the scaffold. This is a foundational reaction for creating a library of analogues.
Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. It proceeds in one pot, is tolerant of many functional groups, and typically results in high yields, making it ideal for library synthesis.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM.
-
Add benzaldehyde (1.1 eq) to the solution, followed by glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-octahydro-1-benzofuran-4-amine.
Protocol 4.2: In Vitro Pharmacology - Radioligand Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the human serotonin transporter (hSERT).
Rationale: Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor.[16] They are highly sensitive and reproducible, providing the affinity constant (Kᵢ) which is a critical parameter for structure-activity relationship (SAR) studies.[17] The use of a filtration-based method allows for the separation of bound from free radioligand.[18]
Materials:
-
HEK293 cells stably expressing hSERT
-
[³H]-Citalopram (Radioligand)
-
Test compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding control: Fluoxetine (10 µM final concentration)
-
96-well microplates
-
Glass fiber filters (e.g., GF/B)
-
Cell harvester
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293-hSERT cells and homogenize in ice-cold assay buffer. Centrifuge at high speed (e.g., 40,000 x g) for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 5-10 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL [³H]-Citalopram (at a final concentration near its Kₑ), 50 µL cell membrane suspension.
-
Non-specific Binding (NSB): 25 µL Fluoxetine, 25 µL [³H]-Citalopram, 50 µL cell membrane suspension.
-
Test Compound: 25 µL of test compound (at varying concentrations), 25 µL [³H]-Citalopram, 50 µL cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - NSB (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 4.3: In Vitro ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to minimize late-stage failures in drug development.[19][20]
A. Metabolic Stability Assay (Human Liver Microsomes)
Rationale: This assay predicts how quickly a compound will be metabolized by the liver, a key determinant of its half-life and oral bioavailability.[21] Human Liver Microsomes (HLMs) contain a high concentration of cytochrome P450 enzymes, which are responsible for the majority of drug metabolism.
Procedure:
-
Prepare a reaction mixture containing HLMs and a NADPH-generating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Add the test compound (typically 1 µM final concentration) to initiate the reaction.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
B. Caco-2 Permeability Assay
Rationale: The Caco-2 cell line is a model of the human intestinal epithelium. This assay predicts a compound's intestinal absorption and whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[21]
Procedure:
-
Culture Caco-2 cells on permeable filter supports for 21 days to form a confluent, differentiated monolayer.
-
A-to-B Assay (Apical to Basolateral): Add the test compound to the apical (upper) side of the monolayer. At various time points, sample the buffer from the basolateral (lower) side.
-
B-to-A Assay (Basolateral to Apical): Add the test compound to the basolateral side and sample from the apical side.
-
Quantify the compound concentration in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Pₐₚₚ). An efflux ratio (Pₐₚₚ(B-A) / Pₐₚₚ(A-B)) greater than 2 suggests the compound is a substrate for an efflux transporter.
Protocol 4.4: In Vivo Behavioral Assessment - Elevated Plus Maze (EPM)
Rationale: The EPM is a widely used and validated preclinical model for assessing anxiety-like behavior in rodents.[22][23] Anxiolytic compounds typically increase the time spent in the open, more "threatening" arms of the maze.
Procedure:
-
Administer the test compound or vehicle to mice or rats via the appropriate route (e.g., intraperitoneal injection).
-
After a set pre-treatment time (e.g., 30 minutes), place the animal in the center of the elevated plus maze, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the session with a video camera mounted above the maze.
-
Analyze the video using tracking software to score key parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
An increase in the time spent and/or entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic effect.
Section 5: Data Interpretation and Lead Optimization
The data gathered from these protocols forms the basis of a robust SAR. The goal is to identify a lead candidate with a balanced profile:
-
High Potency and Selectivity: Sub-nanomolar to low-micromolar affinity for the desired target(s) with minimal off-target activity.
-
Favorable ADME Properties: Good metabolic stability, adequate permeability for oral absorption, and not a significant substrate for efflux transporters.[24]
-
In Vivo Efficacy: Demonstrates the desired pharmacological effect in a relevant animal model at a reasonable dose.
Should the initial hits possess liabilities (e.g., poor metabolic stability), the synthetic protocols can be revisited. For example, if a compound is rapidly metabolized, chemists can block metabolic "soft spots" by introducing groups like fluorine atoms, guided by data from the HLM assay. This iterative cycle of design, synthesis, and testing is the engine of drug discovery.
Section 6: Conclusion
The this compound scaffold represents a promising starting point for the design of novel CNS-active compounds. Its sp³-rich, three-dimensional structure combined with a versatile amine functional group allows for the systematic exploration of chemical space around key neurological targets. By integrating rational design, efficient synthesis, and a well-defined cascade of in vitro and in vivo assays, researchers can effectively leverage this scaffold to identify and optimize lead candidates for the treatment of complex CNS disorders.
Section 7: References
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(PDF) Experimental animal models for the simulation of depression and anxiety. (2006). Dialogues in Clinical Neuroscience.
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Experimental animal models for the simulation of depression and anxiety. PubMed Central.
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Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. PubMed Central.
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Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers.
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Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. PubMed.
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Animal models of depression. Wikipedia.
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Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Publications.
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Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. PubMed.
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In Vitro ADME-Tox Profiling. Creative Biostructure.
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Benzofuran Derivatives in Drug Discovery: The Role of Boronic Acids. BenchChem.
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Benzofuran – Knowledge and References. Taylor & Francis Online.
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Synthesis of 4 and derivatives (18 and cis-( ±)-19). Reaction conditions. ResearchGate.
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This compound|1394040-97-1. BenchChem.
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The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals. BenchChem.
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Pharmacological profile of novel psychoactive benzofurans. PubMed Central.
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One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Beilstein Journal of Organic Chemistry.
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Details of the Receptor-Binding Assay Methods Used in the Present Studies. ResearchGate.
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ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. PubMed Central.
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Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. LinkedIn.
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Pharmacological profile of novel psychoactive benzofurans. PubMed.
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World.
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London Journal of Research in Science: Natural and Formal.
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Pharmacological profile of novel psychoactive benzofurans. ResearchGate.
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A Technical Guide to Dopamine Receptor Binding Affinity. BenchChem.
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Receptor-Ligand Binding Assays. Labome.
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Benzofuran derivatives as Abeta-aggregate-specific imaging agents for Alzheimer's disease. Europe PMC.
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Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health.
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Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed.
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Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information.
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Benzofuran synthesis. Organic Chemistry Portal.
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Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. ResearchGate.
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Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.
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Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research.
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Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis. PubMed.
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Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. PubMed Central.
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Application Notes and Protocols: High-Throughput Screening of Octahydro-1-benzofuran-4-amine Derivative Libraries
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Octahydro-1-benzofuran-4-amine Scaffolds in Drug Discovery
The this compound scaffold represents a class of saturated heterocyclic systems with significant three-dimensional complexity. This structural intricacy is highly sought after in modern drug discovery for its potential to engage with biological targets in a highly specific and potent manner, often leading to improved efficacy and reduced off-target effects. The exploration of chemical space around this scaffold through high-throughput screening (HTS) offers a powerful avenue for the identification of novel modulators of a wide range of biological targets, including G protein-coupled receptors (GPCRs), kinases, and ion channels.[1][2]
This document provides a comprehensive guide to developing and executing a high-throughput screening campaign for libraries of this compound derivatives. It is designed to equip researchers with the necessary protocols and rationale to navigate the complexities of assay development, primary and secondary screening, and hit validation, ensuring the generation of high-quality, actionable data.
Part 1: Foundational Strategy - Assay Development and Miniaturization
The success of any HTS campaign is fundamentally reliant on the development of a robust, reproducible, and scalable assay.[3][4] The choice of assay technology is dictated by the biological question being addressed and the nature of the target.
Target-Class Specific Assay Selection
The this compound scaffold's versatility allows for its application against various target classes. Below are recommended starting points for assay development based on common targets:
-
G Protein-Coupled Receptors (GPCRs): A significant portion of FDA-approved drugs target GPCRs.[5][6] For screening against these receptors, cell-based assays that measure downstream signaling events are highly effective.[7][8]
-
Calcium Mobilization Assays: Suitable for Gq-coupled GPCRs, these assays utilize calcium-sensitive fluorescent dyes to detect changes in intracellular calcium levels upon receptor activation.[7]
-
cAMP Assays: For Gs- and Gi-coupled receptors, assays that measure cyclic AMP (cAMP) levels are the standard.[7][9] These can be based on various detection methods, including luminescence (e.g., reporter gene assays) and fluorescence resonance energy transfer (FRET).[8][10]
-
-
Kinases: Kinases are another major class of drug targets, particularly in oncology.[11]
-
Biochemical Assays: These assays directly measure the enzymatic activity of the kinase. Fluorescence polarization (FP) and time-resolved FRET (TR-FRET) are common formats that detect the phosphorylation of a substrate.[11][12][13]
-
ADP Detection Assays: As a universal product of kinase reactions, the detection of ADP offers a generic assay platform for virtually any kinase.[14]
-
The Imperative of Miniaturization and Automation
To screen large compound libraries efficiently, assays must be miniaturized to a 384- or 1536-well plate format.[15] This process involves optimizing reagent concentrations and volumes to reduce costs and increase throughput. Automation is a critical component of HTS, utilizing robotics for liquid handling, plate transport, and detection, which ensures precision and reproducibility.[15]
Protocol: Assay Miniaturization and Validation
This protocol outlines the steps to adapt a benchtop assay to a 384-well HTS format.
Objective: To validate the performance of the miniaturized assay using key statistical parameters.
Materials:
-
384-well assay plates (e.g., white opaque plates for luminescence or black plates for fluorescence)
-
Automated liquid handling system
-
Microplate reader compatible with the chosen detection technology
-
Positive and negative control compounds
-
Assay-specific reagents (cells, enzymes, substrates, detection reagents)
-
Compound library plates with derivatives dissolved in dimethyl sulfoxide (DMSO)
Procedure:
-
Reagent Optimization: Systematically vary the concentrations of key reagents (e.g., enzyme, substrate, cells) to determine the optimal conditions that provide a robust signal window with minimal reagent consumption.
-
DMSO Tolerance Test: Evaluate the assay's performance in the presence of varying concentrations of DMSO (typically 0.1% to 1%) to ensure that the solvent used for compound delivery does not interfere with the assay.[16][17]
-
Plate Uniformity Assessment: Fill a 384-well plate with either the positive or negative control to assess for any systematic plate effects (e.g., edge effects). The signal should be consistent across the plate.
-
Z'-Factor Determination: The Z'-factor is a statistical measure of assay quality, reflecting the separation between the positive and negative controls.[18] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[19]
-
Dispense positive controls into half of the wells of a 384-well plate and negative controls into the other half.
-
Run the assay and measure the signal.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn| where μp and σp are the mean and standard deviation of the positive control, and μn and σn are the mean and standard deviation of the negative control.
-
-
Pilot Screen: Screen a small, diverse subset of the compound library (e.g., 1,000-2,000 compounds) to assess the assay's performance under real screening conditions and to estimate the hit rate.[18]
Data Presentation: Assay Validation Metrics
| Parameter | Acceptance Criteria | Rationale |
| Z'-Factor | > 0.5 | Ensures a clear separation between positive and negative controls, minimizing false positives and negatives.[16][18] |
| Signal-to-Background (S/B) | > 5 | Indicates a sufficient dynamic range for hit identification.[20] |
| Coefficient of Variation (CV) | < 10% | Demonstrates the reproducibility and precision of the assay. |
| DMSO Tolerance | < 20% signal change at final %DMSO | Confirms that the compound vehicle does not significantly impact assay performance.[16] |
Part 2: The High-Throughput Screening Campaign
With a validated assay, the full-scale HTS can be initiated. This phase requires meticulous planning and execution to ensure data quality and integrity.
Workflow and Logistics
A typical HTS workflow involves several integrated steps, often managed by a laboratory information management system (LIMS).
Caption: A generalized workflow for a high-throughput screening campaign.
Quality Control During the Screen
Maintaining data quality throughout the HTS campaign is paramount.[15][21]
-
Plate Controls: Each assay plate must include positive and negative controls to monitor assay performance in real-time.[15]
-
Systematic Error Detection: Data should be monitored for trends or patterns that may indicate systematic errors, such as dispenser clogs or incubator temperature fluctuations.[21]
Data Analysis and Hit Selection
The raw data from the HTS must be processed to identify potential "hits."[15]
-
Normalization: Raw data is normalized to account for plate-to-plate and day-to-day variability. A common method is to normalize to the plate's negative controls (e.g., % inhibition).
-
Hit Triage: A primary hit is typically defined as a compound that produces a response exceeding a certain threshold (e.g., >3 standard deviations from the mean of the negative controls or >50% inhibition).
-
Removal of Pan-Assay Interference Compounds (PAINS): Computational filters are often applied to flag and remove compounds with substructures known to cause non-specific activity in many assays.[22]
Part 3: Hit Validation and Characterization
The initial hits from a primary screen require further validation to confirm their activity and eliminate false positives.[22][23]
Hit Confirmation
-
Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to determine their potency (e.g., IC50 or EC50).
Orthogonal and Secondary Assays
To ensure that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay that measures a different aspect of the biological pathway.[12] For example, a hit from a biochemical kinase assay could be tested in a cell-based assay that measures the phosphorylation of a downstream target.
Structure-Activity Relationship (SAR) Analysis
The activities of structurally related compounds from the library are analyzed to identify initial structure-activity relationships.[18] This can provide early insights into which parts of the this compound scaffold are important for activity and guide future medicinal chemistry efforts.
Protocol: Hit Confirmation and Potency Determination
Objective: To confirm the activity of primary hits and determine their potency.
Materials:
-
Confirmed hit compounds (re-sourced or re-synthesized)
-
384-well assay plates
-
Automated liquid handler with serial dilution capabilities
-
Microplate reader
-
Data analysis software for curve fitting
Procedure:
-
Compound Plating: Prepare serial dilutions of the hit compounds in DMSO. Typically, an 8- to 12-point dose-response curve is generated.
-
Assay Execution: Perform the primary assay as previously validated, adding the diluted compounds to the appropriate wells.
-
Data Acquisition: Measure the signal from each well.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
-
Part 4: Advanced Characterization and Lead Prioritization
Promising hits with confirmed activity and established potency are further characterized to assess their potential as lead compounds.
Selectivity Profiling
Hits are screened against a panel of related targets (e.g., other kinases or GPCRs) to determine their selectivity. High selectivity is a desirable property for a drug candidate as it can reduce the likelihood of off-target side effects.
Mechanism of Action Studies
Further experiments are conducted to elucidate how the compound exerts its biological effect. For example, for a kinase inhibitor, this might involve determining whether it is an ATP-competitive or allosteric inhibitor.
ADME/Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity properties is crucial for prioritizing hits for further development.[24] In vitro assays can predict properties such as solubility, permeability, and metabolic stability.
Caption: A flowchart illustrating the hit-to-lead progression process.
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- 24. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the stereocontrol of Octahydro-1-benzofuran-4-amine synthesis
Welcome to the technical support center for the synthesis of Octahydro-1-benzofuran-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering stereochemical challenges in the synthesis of this valuable scaffold. The octahydro-1-benzofuran core is a three-dimensional, sp³-rich motif increasingly sought after in modern drug discovery for its ability to explore chemical space beyond traditional flat aromatic structures[1]. The introduction of a primary amine at the C4 position provides a critical handle for further functionalization and interaction with biological targets[1].
However, the seemingly straightforward synthesis of this saturated heterocyclic amine is fraught with stereochemical complexities. The two primary challenges lie in:
-
Controlling the Ring Junction Stereochemistry: Achieving the desired cis- or trans-fusion of the cyclohexane and tetrahydrofuran rings during the hydrogenation of the benzofuran precursor.
-
Controlling the C4-Amine Stereochemistry: Directing the stereoselective introduction of the amine group at the C4 position, resulting in either an axial or equatorial conformation relative to the cyclohexane ring.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve your desired stereoisomer with high fidelity.
General Synthetic Strategy
A common synthetic route to this compound involves a two-stage process. First, the complete hydrogenation of a substituted benzofuran or tetrahydrobenzofuran precursor to establish the saturated bicyclic core. Second, the introduction of the amine functionality at the C4 position, often via reductive amination of the corresponding ketone, octahydro-1-benzofuran-4-one.
Caption: General two-stage synthetic workflow.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Diastereoselectivity in Ring Fusion (Mixture of cis and trans Isomers)
Question: My catalytic hydrogenation of the benzofuran precursor is yielding an inseparable mixture of cis- and trans-fused octahydrobenzofurans. How can I improve the selectivity for the cis isomer?
Answer: This is a common and critical challenge. The cis-fused isomer is often the kinetic product of hydrogenation from a planar precursor, but reaction conditions can lead to the thermodynamically more stable trans isomer, which is rigid and cannot undergo ring-flipping[2][3]. Achieving high cis selectivity requires careful optimization of the catalytic system.
Causality and Actionable Solutions:
-
Catalyst Choice is Paramount: Standard catalysts like Pd/C can be effective but may require harsh conditions, leading to isomerization. More sophisticated catalyst systems offer greater control.
-
Ruthenium-N-Heterocyclic Carbene (Ru-NHC) Complexes: These have shown exceptional performance in the complete and stereoselective hydrogenation of benzofurans, often favoring the cis isomer[4].
-
Iridium-Based Catalysts: Chiral Iridium complexes with N,P-ligands, such as those bearing bicyclic pyridine-phosphinite ligands, can provide high conversion and enantioselectivity in the hydrogenation of the furan ring, setting the stage for subsequent diastereoselective reduction of the carbocyclic ring[5][6].
-
Cascade Catalysis: A powerful one-pot strategy involves using a combination of catalysts. For instance, a chiral homogeneous Ruthenium complex can first enantioselectively hydrogenate the furan ring, followed by an in-situ activated Rhodium catalyst to reduce the benzene ring, yielding architecturally complex octahydrobenzofurans with multiple defined stereocenters[7][8].
-
-
Substrate-Directed Hydrogenation: If your precursor has a hydroxyl or other coordinating group, you can use this to direct the facial selectivity of the hydrogenation.
-
Mechanism: The directing group coordinates to an oxophilic site on the catalyst, delivering hydrogen to the same face of the molecule. This is a powerful strategy for achieving high diastereoselectivity[9][10][11].
-
Heterogeneous Bimetallic Catalysts: Systems like Pd-Cu or Pt-Ni nanoparticles have been developed for hydroxyl-directed hydrogenations. The oxophilic metal (Cu or Ni) anchors the directing group, while the noble metal (Pd or Pt) delivers hydrogen[10][11].
-
-
Reaction Conditions Optimization:
-
Solvent: The choice of solvent can influence catalyst activity and selectivity. Non-coordinating solvents are often preferred.
-
Pressure and Temperature: Milder conditions (lower temperature and pressure) often favor the kinetic cis product. High temperatures can promote equilibration to the more stable trans isomer[12][13].
-
Experimental Protocol: Cascade Hydrogenation for cis-Fused Octahydrobenzofuran
(Based on the principles described in Glorius, F. et al., Angew. Chem. Int. Ed. 2021)[7][8]
-
Catalyst Preparation: In a glovebox, charge a pressure-resistant vial with the chiral Ru-NHC catalyst (e.g., 1-2 mol%) and the Rhodium precursor (e.g., [Rh(cod)Cl]₂, 1-2 mol%).
-
Reaction Setup: Add the benzofuran substrate (1.0 equiv) dissolved in a degassed, anhydrous solvent (e.g., n-hexane or THF).
-
Hydrogenation: Seal the vial, remove from the glovebox, and connect to a hydrogenation apparatus. Pressurize with H₂ (e.g., 50-100 bar).
-
Reaction Execution: Stir vigorously at room temperature for the initial furan ring hydrogenation (monitor by GC-MS or TLC). After completion, the temperature can be raised (e.g., to 80-100 °C) to facilitate the second stage of benzene ring hydrogenation[4].
-
Work-up: After full conversion, carefully vent the H₂ pressure, and filter the reaction mixture through a pad of silica gel or celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Issue 2: Poor Stereocontrol in Reductive Amination (Mixture of axial and equatorial Amines)
Question: I am performing a reductive amination on cis-octahydro-1-benzofuran-4-one with ammonia (or an ammonium salt) and am getting a mixture of the C4-axial and C4-equatorial amines. How can I favor the formation of one diastereomer?
Answer: The stereochemical outcome of the reductive amination of a cyclic ketone is determined by the facial selectivity of the hydride attack on the intermediate iminium ion. This is influenced by steric factors of both the substrate and the reducing agent.
Causality and Actionable Solutions:
-
Choice of Reducing Agent: The steric bulk of the hydride reagent is a key factor.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a sterically demanding reducing agent. It will preferentially attack the iminium ion from the less hindered face, often leading to higher diastereoselectivity compared to less bulky reagents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄)[3][7][14]. In many cyclic systems, this favors the formation of the equatorial amine.
-
Sodium Cyanoborohydride (NaBH₃CN): A less bulky reagent, which may show lower selectivity. Its advantage is stability under mildly acidic conditions required for iminium ion formation[5].
-
Catalytic Hydrogenation (H₂/Catalyst): This can also be used to reduce the imine. The stereochemical outcome will depend on how the imine adsorbs to the catalyst surface, which can be influenced by steric hindrance from the bicyclic framework.
-
-
Conformational Control of the Iminium Ion: The cis-fused octahydrobenzofuran system is conformationally mobile (it can undergo ring-flipping, unlike the rigid trans isomer)[2][3]. The reactive conformation of the iminium ion intermediate will dictate the accessibility of its two faces to the hydride reagent.
-
Axial vs. Equatorial Attack: Hydride attack from the axial direction leads to the equatorial amine, while equatorial attack yields the axial amine. The thermodynamically more stable product is typically the one with the bulky amino group in the equatorial position. However, the kinetic outcome depends on the transition state energies. A bulky reducing agent like NaBH(OAc)₃ will likely follow the path of least steric hindrance, which often corresponds to attack leading to the equatorial product.
-
Caption: Factors influencing C4-amine stereochemistry.
Experimental Protocol: Diastereoselective Reductive Amination with NaBH(OAc)₃
(Based on the procedure by Abdel-Magid, A. F. et al., J. Org. Chem. 1996)[11][14]
-
Reaction Setup: To a solution of cis-octahydro-1-benzofuran-4-one (1.0 equiv) in an anhydrous aprotic solvent (e.g., 1,2-dichloroethane (DCE) or THF), add the amine source (e.g., ammonium acetate, NH₄OAc, 5-10 equiv)[15].
-
Iminium Formation: Stir the mixture at room temperature. Acetic acid (1-2 equiv) can be added to catalyze imine formation, especially for less reactive ketones[11][15].
-
Reduction: Once imine formation is deemed sufficient (can be monitored by TLC or GC-MS), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv) portion-wise at 0 °C or room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature until the imine is fully consumed (typically 2-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify by column chromatography if necessary.
Frequently Asked Questions (FAQs)
Q1: Is the cis- or trans-fused octahydrobenzofuran ring system more stable? A1: The trans-fused system is thermodynamically more stable. Much like trans-decalin, it exists in a rigid, chair-chair conformation with fewer steric interactions[16]. The cis-fused system is less stable due to steric strain but is conformationally flexible, capable of undergoing ring-flipping between two chair-chair conformers[2][3].
Q2: My reaction is stalling during the hydrogenation of the benzene ring portion of the benzofuran. What can I do? A2: Hydrogenation of the aromatic carbocyclic ring is significantly more challenging than the furan ring and requires more forcing conditions or a more active catalyst.
-
Increase Temperature and Pressure: After the initial furan reduction, increasing the temperature (e.g., to 80-100 °C) and pressure can drive the reaction to completion[4].
-
Switch Catalyst: Heterogeneous catalysts like Rh/C or specific Ru nanoparticles are often more effective for arene hydrogenation than standard Pd/C[17][18].
-
Check for Catalyst Poisoning: Ensure your substrate and solvent are free of impurities (especially sulfur or halide compounds) that can poison the catalyst[19][20].
Q3: Can I use a one-pot procedure for the entire synthesis from the benzofuran precursor? A3: While challenging, multi-step one-pot procedures are highly desirable for efficiency. A potential sequence could involve:
-
Cascade Hydrogenation: As described above, using a dual Ru/Rh catalytic system to form the cis-octahydrobenzofuran core[7][8].
-
In-situ Oxidation: After hydrogenation, an in-situ oxidation to the ketone would be required. This step is complex to integrate.
-
Reductive Amination: Subsequent addition of an ammonium source and a reducing agent. This would be a complex, multi-component reaction requiring extensive optimization to avoid catalyst incompatibility and side reactions. A two-stage approach with intermediate purification is generally more robust.
Q4: Are there alternative methods to introduce the C4-amine stereoselectively? A4: Yes. If reductive amination does not provide the desired selectivity, you can consider the following:
-
Reduction of an Oxime: Convert the octahydro-1-benzofuran-4-one to its corresponding oxime. Reduction of the oxime (e.g., with H₂/catalyst or dissolving metal reduction) can sometimes offer different diastereoselectivity compared to reductive amination.
-
Nucleophilic Substitution (Sₙ2): Reduce the ketone to the corresponding alcohol. The diastereoselectivity of this reduction can be controlled (e.g., using L-Selectride® for axial alcohol or NaBH₄ for equatorial alcohol). Convert the alcohol to a good leaving group (e.g., tosylate or mesylate) and displace it with an azide (N₃⁻) via an Sₙ2 reaction, which proceeds with inversion of stereochemistry. Subsequent reduction of the azide yields the amine. This multi-step sequence provides excellent stereocontrol.
Data Summary Table
| Method | Key Reagents | Target Stereocenter(s) | Typical Selectivity | Reference(s) |
| Cascade Hydrogenation | Chiral Ru-NHC complex, Rh precursor, H₂ | Ring Fusion (C3a, C7a) | High d.r. for cis-fusion | [4][7][8] |
| Substrate-Directed Hydrogenation | Bimetallic NPs (e.g., Pd-Cu), H₂ | Ring Fusion (C3a, C7a) | High d.r. (directing group dependent) | [10][11] |
| Reductive Amination | NH₄OAc, NaBH(OAc)₃ | C4-Amine | High d.r. for equatorial amine | [7][14][15] |
| Nucleophilic Substitution | 1. Hydride Reductant 2. MsCl/TsCl 3. NaN₃ 4. H₂/Pd | C4-Amine | Predictable (Inversion of stereocenter) | N/A |
References
-
Moock, D., Wagener, T., Hu, T., Gallagher, T., & Glorius, F. (2021). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 60(24), 13677–13681. [Link]
-
Sci-Hub. (n.d.). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Retrieved from Sci-Hub. [Link]
-
Andersson, P. G., et al. (2015). Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts. Angewandte Chemie International Edition, 54(5), 1533-1536. [Link]
-
Dalal Institute. (n.d.). Decalins. A Textbook of Organic Chemistry – Volume I. [Link]
-
García, T., et al. (2007). Cis-to-trans-decalin isomerization in pure decalin feed. ResearchGate. [Link]
-
Han, Z., Ding, K., et al. (2020). Iridium-Catalyzed Enantioselective Hydrogenation of Indole and Benzofuran Derivatives. Chemistry – A European Journal, 26(67), 15482-15486. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Glorius, F., et al. (2022). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. ACS Catalysis, 12(15), 9206–9213. [Link]
-
Chemistry Steps. (n.d.). Cis and Trans Decalin. [Link]
-
Dyson, P. J., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Catalysis, 10(4), 2616–2625. [Link]
-
The Organic Chemistry Tutor. (2021, February 20). Cis-Decalin Vs. Trans-Decalin: Stability comparison, mechanism, MCQ and application as H2 storage [Video]. YouTube. [Link]
-
May, J. (n.d.). Directed Hydrogenations. CHEM 6352. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Chemistry 115 Handout. [Link]
-
Study Prep in Pearson+. (n.d.). Why is trans decalin more stable than cis decalin? [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of 2-(2-Aminoalkyl)- and 1,3-Disubstituted Tetrahydro-1H-pyrido[4,3-b]- Benzofuran and Indole Derivatives. [Link]
-
Semantic Scholar. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
Li, C. W., et al. (2021). Substrate-Directed Heterogeneous Hydrogenation of Olefins Using Bimetallic Nanoparticles. Purdue University e-Pubs. [Link]
-
Cabrera, A., et al. (2014). Diastereo- and enantioselective reductive amination of cycloaliphatic ketones by preformed chiral palladium complexes. Catalysis Science & Technology, 4(8), 2626–2630. [Link]
-
Leitner, W., et al. (2023). Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles on a CO2 -Responsive Support. Angewandte Chemie International Edition, 62(48), e202311427. [Link]
-
Lee, Y. R., & Kim, B. S. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30249–30256. [Link]
-
Reddit. (2023, February 17). Hydrogenation troubleshooting. r/Chempros. [Link]
-
ResearchGate. (2023). Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles on a CO2‐Responsive Support. [Link]
-
Sci-Hub. (n.d.). Diastereo- and enantioselective reductive amination of cycloaliphatic ketones by preformed chiral palladium complexes. Retrieved from Sci-Hub. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MDPI. (2019). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules, 24(21), 3939. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/organicchemistry. [Link]
-
Wordpress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]
Sources
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- 2. pubs.rsc.org [pubs.rsc.org]
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- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 13. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Reductive amination - Wikipedia [en.wikipedia.org]
- 20. real.mtak.hu [real.mtak.hu]
Technical Support Center: Purification of Octahydro-1-benzofuran-4-amine Diastereomers
Welcome to the technical support center for the purification of Octahydro-1-benzofuran-4-amine diastereomeric mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for this specific chemical separation. As a molecule with a saturated, three-dimensional scaffold, this compound is a valuable building block in modern medicinal chemistry.[1] However, its synthesis often results in a mixture of diastereomers, necessitating robust purification strategies to isolate the desired stereoisomer.
This document is structured to address common challenges and questions encountered in the lab, moving from high-level strategy to detailed experimental protocols.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the separation of this compound diastereomers.
Q1: What are the primary methods for separating diastereomers of this compound?
There are three main strategies for this type of separation:
-
Diastereomeric Salt Crystallization: This classical method is particularly suitable for large-scale separations. It involves reacting the amine with a chiral acid to form diastereomeric salts, which ideally have different solubilities, allowing for separation via crystallization.[2][3][4]
-
Chiral Chromatography (HPLC/SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is a powerful and versatile technique. It is often the fastest method for both analytical assessment and small- to medium-scale preparative separations.[4][5][6]
-
Chemical Derivatization: This involves reacting the amine with a chiral reagent to form new, covalently bonded diastereomers. These new compounds may be more easily separated by standard achiral chromatography (like flash chromatography) or crystallization.[3][7] Following separation, the chiral auxiliary is removed.
Q2: How do I choose the best purification strategy for my needs?
The optimal strategy depends on your scale, available equipment, and the specific properties of your diastereomeric mixture.
| Strategy | Best For | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Multi-gram to kilogram scale | Cost-effective at large scale, well-established technique.[4] | Can be time-consuming to develop, requires screening of acids and solvents, may have lower initial recovery.[2][8] |
| Chiral Chromatography (HPLC/SFC) | Milligram to multi-gram scale | Fast method development, high-resolution separation, applicable to many compounds.[5][6] | Can be prohibitively expensive for large quantities due to solvent consumption and specialized columns.[4] |
| Chemical Derivatization | Small to medium scale | Allows for separation using standard chromatography techniques. | Requires two additional chemical steps (derivatization and cleavage), which can impact overall yield. |
Q3: What are common chiral resolving agents for amines like this compound?
For the diastereomeric salt crystallization of a basic amine, you will need a chiral acid. Commonly used and commercially available resolving agents include:
-
(+)-Tartaric acid and its derivatives (e.g., dibenzoyl-D-tartaric acid)
-
(-)-Mandelic acid
-
(+)-Camphor-10-sulfonic acid[2]
The selection of the resolving agent is often empirical, and screening several options is recommended to find one that provides a crystalline salt with good diastereomeric enrichment.[4]
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting and implementing a purification strategy for your diastereomeric mixture.
Caption: Decision workflow for purifying this compound diastereomers.
Troubleshooting Guide
Problem 1: Poor or no peak resolution in chiral HPLC.
-
Cause: The chosen chiral stationary phase (CSP) may not be suitable for your molecule, or the mobile phase may be suboptimal.
-
Solution:
-
Systematic Screening: Do not rely on a single column. Screen a set of diverse CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for many molecules.[9] For primary amines, crown ether-based CSPs can also be very effective.[10]
-
Mobile Phase Modification: Small changes to the mobile phase can have a large impact.
-
In normal phase (e.g., hexane/isopropanol), vary the ratio of the alcohol modifier.
-
Add a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for an acidic compound or 0.1% diethylamine for a basic compound like this one) to improve peak shape and potentially resolution.
-
-
Temperature: Lowering the column temperature can sometimes enhance enantioselectivity. Try running the separation at 15°C or 25°C.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will lengthen the run time.
-
Problem 2: The diastereomeric salt oils out or does not crystallize.
-
Cause: The diastereomeric salt is too soluble in the chosen solvent, or the solvent is inappropriate for crystallization. The choice of the chiral acid is also critical.[8]
-
Solution:
-
Solvent Screening: This is the most critical parameter. If you are using a single solvent (e.g., methanol), try adding an anti-solvent. For example, after dissolving the salt in a minimal amount of hot methanol, slowly add a less polar solvent like ethyl acetate or toluene until turbidity is observed, then allow it to cool slowly.
-
Change the Resolving Agent: If extensive solvent screening fails, the diastereomeric salts formed may simply not have a significant enough difference in solubility. It is necessary to try a different chiral acid.[8]
-
Concentration: Ensure you are working at a suitable concentration. If the solution is too dilute, crystallization may not occur. If it's too concentrated, it may crash out as an amorphous solid or oil.
-
Seeding: If you have a small amount of crystalline material from a previous attempt, use it to seed the supersaturated solution. This can induce crystallization.
-
Problem 3: Low diastereomeric excess (d.e.) after a single crystallization.
-
Cause: The solubility difference between the two diastereomeric salts is not large enough for a single-step purification.
-
Solution:
-
Recrystallization: The most straightforward solution is to perform one or more recrystallizations of the enriched solid. Each step should increase the diastereomeric excess of the less soluble salt.[2]
-
Kinetic vs. Thermodynamic Control: Sometimes, one diastereomer crystallizes faster (kinetic product) while the other is more stable (thermodynamic product). If you notice that purity decreases over a long crystallization time, it may be beneficial to filter the crystals quickly after they form.[11]
-
Optimize the Stoichiometry: While a 1:1 ratio of amine to resolving agent is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a higher enrichment of the less soluble salt in the initial precipitate.
-
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization Screening
This protocol outlines a small-scale screening process to identify a suitable chiral acid and solvent system.
Materials:
-
Diastereomeric mixture of this compound
-
Chiral acids (e.g., (+)-Tartaric acid, (S)-(+)-Mandelic acid, (+)-Camphor-10-sulfonic acid)
-
Solvent panel (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene)
-
Small vials or test tubes
Procedure:
-
In separate vials, dissolve a small amount of the amine (e.g., 100 mg) in a minimal amount of a test solvent (e.g., 1 mL of methanol).
-
In separate vials, prepare solutions of each chiral acid (0.5 to 1.0 molar equivalents) in the same solvent.
-
Add the chiral acid solution to the amine solution at room temperature or with gentle warming.
-
Observe each vial. Look for the formation of a precipitate. If a solid forms, allow the mixture to stand at room temperature and then cool in an ice bath to maximize precipitation.
-
If no solid forms, try slowly adding an anti-solvent (a solvent in which the salt is likely less soluble) or allowing the solvent to evaporate slowly.
-
Collect any resulting solids by filtration, wash with a small amount of cold solvent, and dry.
-
Liberate the free amine from the salt by dissolving the solid in water, basifying with NaOH, and extracting with an organic solvent (e.g., dichloromethane).
-
Analyze the recovered amine by chiral HPLC or NMR with a chiral shift reagent to determine the diastereomeric excess (d.e.). The system that provides a crystalline solid with the highest d.e. is the most promising for scale-up.
Protocol 2: Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC separation method.
Instrumentation & Columns:
-
HPLC system with UV detector
-
Chiral columns:
-
Cellulose-based (e.g., Chiralcel OD-H)
-
Amylose-based (e.g., Chiralpak AD-H)
-
Crown ether-based (for primary amines)
-
Procedure:
-
Prepare Sample: Dissolve a small amount of the diastereomeric mixture in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL.
-
Initial Screening Conditions (Normal Phase):
-
Mobile Phase: Start with a 90:10 mixture of Hexane:Isopropanol (IPA).
-
Additive: Add 0.1% Diethylamine (DEA) to the mobile phase to improve the peak shape of the amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm (or other suitable wavelength).
-
Temperature: 25°C.
-
-
Execution: Inject the sample onto each of the screening columns and evaluate the chromatograms for any separation.
-
Optimization: If partial separation is observed, optimize the method:
-
Adjust Modifier: Change the ratio of Hexane:IPA (e.g., 95:5, 80:20). A lower percentage of alcohol generally increases retention and can improve resolution.
-
Change Modifier: Try a different alcohol, such as ethanol, which can alter the selectivity.
-
-
Reversed-Phase Screening: If normal phase is unsuccessful, switch to a reversed-phase compatible chiral column using a mobile phase such as Acetonitrile:Water with an appropriate buffer or additive.
This structured approach, combining foundational knowledge with systematic troubleshooting, will empower you to efficiently and effectively purify the diastereomers of this compound for your research and development needs.
References
-
6.8: Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. [Link]
-
Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]
-
Chiral resolution. (n.d.). Wikipedia. [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu. [Link]
-
Chiral HPLC Columns. (n.d.). Agilent. [Link]
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (2021). PubMed Central. [Link]
-
Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. (2022). ResearchGate. [Link]
-
Synthesis and Crystal Structure of Benzofuran Derivative. (2012). Asian Publication Corporation. [Link]
-
Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. (2018). ResearchGate. [Link]
-
First examples of the cocrystallization of diastereomers of chiral phosphorus compounds. (2008). ResearchGate. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). PubMed Central. [Link]
-
Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. (2014). ResearchGate. [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2022). PubMed Central. [Link]
-
Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. (2022). PubMed Central. [Link]
-
Self-Sorting in Diastereomeric Mixtures of Functionalized Dipeptides. (2023). PubMed. [Link]
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Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Octahydro-1-benzofuran-4-amine
Welcome to the technical support center for the synthesis of Octahydro-1-benzofuran-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The this compound scaffold is a valuable building block in medicinal chemistry, and its successful synthesis is crucial for the development of novel therapeutics.[1] This document provides actionable solutions to common challenges encountered during its preparation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on a common two-step synthetic route: 1) Hydrogenation of a suitable benzofuran precursor to the saturated octahydro-1-benzofuran-4-one, and 2) Reductive amination to yield the target amine.
Issue 1: Incomplete Hydrogenation of the Benzofuran Ring
Question: My hydrogenation of 4-substituted benzofuran to octahydro-1-benzofuran-4-one is sluggish and results in a mixture of partially hydrogenated intermediates. How can I drive the reaction to completion?
Answer: Incomplete hydrogenation is a common challenge, often stemming from catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst Selection and Handling:
-
Heterogeneous Catalysts: Noble metal catalysts like Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) are often effective for the complete hydrogenation of the benzofuran ring system.[2] If you are using Palladium on carbon (Pd/C), you might primarily achieve reduction of the furan ring, leaving the benzene ring intact. Consider switching to a more active catalyst for aromatic ring reduction.
-
Catalyst Loading: A typical catalyst loading is 5-10 mol%. If the reaction is slow, a gradual increase in the catalyst loading may be beneficial. However, excessive catalyst can sometimes lead to side reactions.
-
Catalyst Quality: Ensure your catalyst is not old or has been improperly stored, which can lead to deactivation.
-
-
Reaction Parameters:
-
Hydrogen Pressure: The hydrogenation of the benzene ring typically requires higher pressures than the furan ring. If you are operating at low pressure (e.g., 1 atm), increasing the pressure to 50-100 atm is recommended.[3]
-
Temperature: Increasing the reaction temperature can enhance the reaction rate. A typical range is 50-100 °C. However, excessively high temperatures can promote side reactions like hydrogenolysis.
-
Solvent: Protic solvents like ethanol or methanol are generally good choices for hydrogenation. Acetic acid can also be used and may help to prevent catalyst poisoning by basic impurities.
-
-
Substrate Purity: Impurities in your starting material, particularly sulfur- or nitrogen-containing compounds, can poison the catalyst. Ensure your starting benzofuran derivative is of high purity.
Issue 2: Low Yield in the Reductive Amination Step
Question: I am performing a reductive amination of octahydro-1-benzofuran-4-one with ammonia, but the yield of the primary amine is consistently low. What are the likely causes and solutions?
Answer: Low yields in reductive amination can be attributed to several factors, including inefficient imine formation, competing reduction of the ketone, or instability of the reducing agent.[4][5]
-
Choice of Reducing Agent:
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination as it is more selective for the protonated imine than the ketone at slightly acidic pH.[6]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and less toxic alternative to NaBH₃CN and is highly effective for reductive aminations of a wide range of ketones and aldehydes.[6] It often provides higher yields and is compatible with a broader range of functional groups.
-
Catalytic Hydrogenation: This can also be employed for reductive amination. However, it may require higher pressures and temperatures and can sometimes lead to over-alkylation if a primary or secondary amine is used as the nitrogen source.[7][8]
-
-
Control of pH:
-
The formation of the imine intermediate is pH-dependent. The reaction is typically carried out under mildly acidic conditions (pH 5-6) to facilitate both the protonation of the carbonyl group and the nucleophilic attack by the amine.[5] You can use acetic acid as a catalyst.
-
-
Ammonia Source:
-
Using a large excess of ammonia is crucial to drive the equilibrium towards imine formation. A solution of ammonia in methanol or ethanol is commonly used. Alternatively, ammonium acetate can be used as the ammonia source.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely applicable and logical synthetic pathway involves a two-stage process. The first stage is the complete hydrogenation of a commercially available or synthesized 4-substituted benzofuran, such as 4-methoxybenzofuran or 4-hydroxybenzofuran, to the corresponding octahydro-1-benzofuran-4-one. The second stage is the reductive amination of this ketone with an ammonia source to introduce the primary amine group at the 4-position.
Q2: Can I introduce the amine group first and then hydrogenate the benzofuran ring?
A2: Yes, this is a viable alternative strategy. You could start with a 4-aminobenzofuran derivative and then perform the hydrogenation. However, there are a few considerations:
-
The amino group can potentially poison some hydrogenation catalysts. Careful selection of the catalyst and reaction conditions is necessary.
-
Protecting the amine group (e.g., as an amide or carbamate) before hydrogenation can be a good strategy to avoid catalyst poisoning and side reactions. The protecting group can then be removed after the hydrogenation is complete.
Q3: What are some common side reactions to be aware of during the synthesis?
A3:
-
During Hydrogenation:
-
Hydrogenolysis: Cleavage of the C-O bond in the furan ring can occur, especially under harsh conditions (high temperature and pressure) with certain catalysts like Palladium.
-
Incomplete reduction: As discussed in the troubleshooting section, obtaining a mixture of partially hydrogenated products is a common issue.
-
-
During Reductive Amination:
-
Reduction of the ketone: If a non-selective reducing agent like sodium borohydride is used without careful control of conditions, the ketone can be reduced to the corresponding alcohol (octahydro-1-benzofuran-4-ol).[4]
-
Over-alkylation: While less of a concern with ammonia, if a primary amine were used, dialkylation to form a tertiary amine could occur.
-
Q4: How can I purify the final product, this compound?
A4: The basic nature of the amine allows for straightforward purification.
-
Acid-Base Extraction: The crude reaction mixture can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with an acidic solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. This process effectively removes non-basic impurities.
-
Column Chromatography: If further purification is needed, silica gel column chromatography can be used. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) is often necessary to prevent the amine from tailing on the acidic silica gel.
Experimental Protocols
Protocol 1: Synthesis of Octahydro-1-benzofuran-4-one via Hydrogenation
This protocol describes the complete hydrogenation of 4-methoxybenzofuran.
-
Reaction Setup: To a high-pressure autoclave, add 4-methoxybenzofuran (1.0 eq), a suitable solvent such as ethanol (10 mL/g of substrate), and 5% Rhodium on carbon (5 mol%).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 50 atm.
-
Reaction Conditions: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC by taking aliquots at regular intervals. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure octahydro-1-benzofuran-4-one.
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol details the reductive amination of octahydro-1-benzofuran-4-one using sodium triacetoxyborohydride.
-
Reaction Setup: In a round-bottom flask, dissolve octahydro-1-benzofuran-4-one (1.0 eq) in a solution of 7N ammonia in methanol (10-20 eq).
-
Imine Formation: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane or ethyl acetate (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by acid-base extraction or column chromatography as described in the FAQs.
Data Presentation
| Parameter | Hydrogenation | Reductive Amination |
| Starting Material | 4-Methoxybenzofuran | Octahydro-1-benzofuran-4-one |
| Key Reagents | H₂, 5% Rh/C | 7N NH₃ in MeOH, NaBH(OAc)₃, Acetic Acid |
| Solvent | Ethanol | Methanol |
| Temperature | 80 °C | 0 °C to Room Temperature |
| Pressure | 50 atm | Atmospheric |
| Typical Yield | >85% | 70-85% |
Visualizations
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Logic for Low Yield in Reductive Amination
Caption: Troubleshooting low yield in reductive amination.
References
-
B. P. S. Chauhan, J. S. B. Scott, D. J. Cole-Hamilton, Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis, Angewandte Chemie International Edition, 2021, 60(24), 13677-13681. [Link]
-
R. F. Borch, M. D. Bernstein, H. D. Durst, The Reductive Amination of Aldehydes and Ketones with Sodium Cyanoborohydride, Journal of the American Chemical Society, 1971, 93(12), 2897–2904. [Link]
-
Rajenahally V. Jagadeesh, et al., Heterogeneous catalytic hydrogenation of benzofurans, ChemCatChem, 2018, 10(16), 3549-3554. [Link]
-
S. K. Tanielyan, R. L. Augustine, Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions, Topics in Catalysis, 2012, 55, 549-558. [Link]
-
J. Ashenhurst, Reductive Amination, and How It Works, Master Organic Chemistry, 2017. [Link]
-
The Organic Chemistry Tutor, Reductive Amination | Synthesis of Amines, YouTube, 2022. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable, Catalytic Hydrogenation, ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
X. Zhang, et al., Iridium‐Catalyzed Enantioselective Hydrogenation of Indole and Benzofuran Derivatives, Advanced Synthesis & Catalysis, 2017, 359(20), 3718-3722. [Link]
-
OpenStax, 24.6 Synthesis of Amines, Organic Chemistry: A Tenth Edition. [Link]
-
A. K. A. Mohammed, et al., A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN, World Journal of Pharmaceutical Research, 2017, 6(13), 269-281. [Link]
-
S. Ma, et al., A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies, ACS Omega, 2022, 7(49), 44651–44678. [Link]
-
E. Vlachou, et al., Optimizing the Conditions for the Synthesis of Benzofuran 4a, Molecules, 2021, 26(16), 4984. [Link]
-
S. Lin, et al., A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides, Molecules, 2022, 27(23), 8502. [Link]
-
Y. Li, et al., Natural source, bioactivity and synthesis of benzofuran derivatives, RSC Advances, 2019, 9, 27510-27540. [Link]
-
Y. Shui, et al., Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors, Nature Communications, 2023, 14, 7421. [Link]
-
S. Ohno, et al., Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers, Organic Chemistry Frontiers, 2021, 8, 5444-5450. [Link]
-
M. Pirouz, et al., One-pot synthesis of benzofurans via heteroannulation of benzoquinones, Heterocyclic Communications, 2021, 27(1), 27-32. [Link]
-
B. R. K. Kumar, et al., Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity, International Journal of Pharmaceutical Sciences and Research, 2013, 4(2), 638-643. [Link]
-
M. Pirouz, et al., One-pot synthesis of benzofurans via heteroannulation of benzoquinones, Heterocyclic Communications, 2021, 27(1), 27-32. [Link]
-
G. A. Kraus, J. Li, Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters, Organic Letters, 2005, 7(12), 2353–2355. [Link]
-
Organic Chemistry Portal, Benzofuran synthesis, Organic Chemistry Portal. [Link]
-
PubChem, Octahydro-1-benzofuran-3a-amine hydrochloride, PubChem. [Link]
-
PubChem, Octahydro-1-benzofuran-5-amine, PubChem. [Link]
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- 7. Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
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Identification and minimization of by-products in Octahydro-1-benzofuran-4-amine synthesis
Welcome to the technical support center for the synthesis of Octahydro-1-benzofuran-4-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your research and development.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry, featuring a saturated heterocyclic system.[1] Its synthesis typically involves multi-step sequences that can be prone to by-product formation, impacting yield and purity. The most common synthetic strategies involve the formation of the carbocyclic ring followed by the introduction of the amine functionality. Two plausible and widely applicable synthetic routes are:
-
Route A: Catalytic Hydrogenation of an Oxime Intermediate. This pathway often starts from a partially saturated benzofuranone precursor, which is converted to an oxime and then reduced to the desired amine.
-
Route B: Reductive Amination of a Ketone Intermediate. This route involves the direct conversion of an octahydro-1-benzofuran-4-one to the amine in the presence of an ammonia source and a reducing agent.
This guide will address potential issues in both synthetic pathways.
Troubleshooting Guide
Issue 1: Low Yield in the Final Reduction Step (Route A & B)
Question: I am experiencing low yields during the final reduction step to obtain this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the reduction step, whether it's the hydrogenation of an oxime (Route A) or the reductive amination of a ketone (Route B), can stem from several factors. Let's break down the possibilities for each route.
For Route A (Catalytic Hydrogenation of Hexahydrobenzofuranone Oxime):
-
Catalyst Inactivation: The catalyst (e.g., Palladium on carbon, Raney Nickel) can be poisoned by impurities in the substrate or solvent. Ensure your starting materials and solvent are of high purity. The oxime itself or sulfur-containing impurities can deactivate the catalyst.
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, you can try adding a fresh portion of the catalyst.
-
Over-reduction: In some cases, over-reduction can lead to ring-opening by-products, although this is less common for this specific scaffold under controlled conditions.
-
Sub-optimal Reaction Conditions: Hydrogen pressure, temperature, and solvent can significantly impact the reaction rate and selectivity. A systematic optimization of these parameters is recommended.
For Route B (Reductive Amination of Octahydrobenzofuran-4-one):
-
Inefficient Imine/Enamine Formation: The initial condensation of the ketone with the ammonia source to form an imine or enamine is a crucial equilibrium step.[2][3] Insufficient removal of water can hinder this step. Consider using a dehydrating agent like molecular sieves or a Dean-Stark trap if the solvent allows.
-
Competing Reduction of the Ketone: If a strong reducing agent like sodium borohydride is used, it can reduce the starting ketone to the corresponding alcohol (octahydro-1-benzofuran-4-ol) before reductive amination occurs.[4]
-
Sub-optimal pH: The pH of the reaction medium is critical for imine formation and reduction. A slightly acidic medium (pH 5-6) is often optimal for activating the ketone and facilitating imine formation without protonating the amine nucleophile excessively.
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield.
Issue 2: Presence of Diastereomeric Impurities
Question: My final product shows the presence of diastereomers of this compound upon chiral HPLC analysis. How can I control the stereoselectivity of the synthesis?
Answer:
The formation of diastereomers is a common challenge in the synthesis of molecules with multiple stereocenters like this compound. The key is to control the stereochemistry during the reduction step.
-
Route A (Oxime Hydrogenation): The stereochemical outcome of the hydrogenation of the oxime can be influenced by the catalyst and the substrate's conformation. The hydrogen is typically delivered from the less hindered face of the molecule.
-
Catalyst Choice: Different catalysts can exhibit different selectivities. Experiment with various catalysts (e.g., Pd/C, PtO2, Raney Ni) and catalyst loadings.
-
Directed Hydrogenation: If there is a directing group near the oxime, it can influence the stereochemical outcome.
-
-
Route B (Reductive Amination): The stereoselectivity is determined during the reduction of the imine/enamine intermediate.
-
Bulky Reducing Agents: Employing a sterically hindered reducing agent can favor the approach from the less hindered face, leading to a higher diastereomeric excess.
-
Chiral Auxiliaries: For asymmetric synthesis, a chiral amine can be used in the reductive amination, leading to the formation of diastereomeric intermediates that can be separated, followed by the removal of the chiral auxiliary.
-
Strategies for Minimizing Diastereomeric Impurities:
| Strategy | Description | Key Parameters to Optimize |
| Catalyst Screening (Route A) | Evaluate a panel of hydrogenation catalysts. | Catalyst type, loading, solvent, temperature, H2 pressure. |
| Substrate Control | Modify the substrate to favor a specific conformation. | Introduction of bulky protecting groups. |
| Chiral Resolution | Separate the diastereomers at a suitable stage. | Resolution with a chiral acid to form diastereomeric salts. |
| Purification | Isolate the desired diastereomer from the mixture. | Column chromatography on silica gel or preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound via reductive amination (Route B)?
A1: The most common by-products in the reductive amination of octahydro-1-benzofuran-4-one are:
-
Octahydro-1-benzofuran-4-ol: This is formed by the direct reduction of the starting ketone. This is more prevalent when using a less selective reducing agent like sodium borohydride. To minimize this, use a more selective reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which are less reactive towards ketones.[5]
-
Over-alkylation Products: If the newly formed primary amine reacts further with the ketone, it can lead to the formation of a secondary amine by-product. This can be minimized by using a large excess of the ammonia source.
By-product Formation in Reductive Amination:
Caption: Common by-products in reductive amination.
Q2: How can I effectively purify the final product, this compound?
A2: The purification of amines can be challenging due to their basic nature. Here are a few effective methods:
-
Acid-Base Extraction: This is a classic and effective method. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent.
-
Column Chromatography: Chromatography on silica gel can be effective, but tailing is a common issue with amines. To mitigate this, you can:
-
Add a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent.
-
Use alumina as the stationary phase, which is more basic than silica.
-
-
Crystallization of a Salt: The amine can be converted to a salt (e.g., hydrochloride, tartrate) which is often a crystalline solid and can be purified by recrystallization. The pure amine can then be liberated by treatment with a base.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Hydrogenation (Route A): Catalytic hydrogenation with hydrogen gas should be performed in a well-ventilated fume hood using appropriate high-pressure equipment and with proper grounding to avoid static discharge. The catalysts, especially Raney Nickel and Palladium on carbon, can be pyrophoric when dry and should be handled with care.
-
Reductive Amination (Route B):
-
Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. The reaction should be performed in a well-ventilated fume hood, and the workup should be done carefully, avoiding strong acidification.
-
Sodium Triacetoxyborohydride (STAB): This reagent is moisture-sensitive and will react with water. Handle it in a dry atmosphere.
-
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before use.
References
-
Myers, A. G. Reductive Amination. Myers Group, Harvard University. [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
- Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.
- Google Patents. Process for preparing amine type substituted benzofurans.
-
Organic Chemistry Portal. Benzofuran synthesis. [Link]
-
Royal Society of Chemistry. Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. [Link]
- Google Patents. Chemical processes for the manufacture of substituted benzofurans.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Help. Reductive Amination - Common Conditions. [Link]
Sources
Technical Support Center: Scale-up Synthesis of Octahydro-1-benzofuran-4-amine
Prepared by the Senior Application Scientist Team
Introduction
Octahydro-1-benzofuran-4-amine is a key chiral building block for several promising drug candidates entering preclinical development.[1][2] Its sp³-rich, three-dimensional structure is a desirable feature in modern medicinal chemistry for improving selectivity and pharmacokinetic properties.[1] However, scaling the synthesis of this molecule from the bench to preclinical batch sizes (hundreds of grams to kilograms) presents significant challenges in stereocontrol, purification, and process safety.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ensure a robust, safe, and reproducible scale-up synthesis. The information herein is based on a validated synthetic route and addresses common issues encountered during process optimization and scale-up.
Synthetic Route Overview
The selected four-step synthetic route is designed for scalability, avoiding costly reagents and prioritizing robust, well-understood transformations. The key stages involve the formation of the benzofuran core, stereocontrolled hydrogenation, and a final reductive amination.
Caption: Decision tree for troubleshooting the reductive amination step.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for the final API before preclinical studies?
A1: For a preclinical drug substance, the most critical attributes are Identity, Purity, Potency, and Stability. [3][4]* Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data must be consistent with the proposed structure of this compound.
-
Purity:
-
Chemical Purity: Must be ≥98% as determined by HPLC-UV and/or LC-MS. [5]No single impurity should be >0.5%.
-
Chiral Purity (Enantiomeric Excess): This is paramount. The enantiomeric excess (e.e.) must be ≥99.5%. This is determined by chiral HPLC or SFC (Supercritical Fluid Chromatography). [6][7]* Potency: This is typically assessed via a biological assay if one is available. For the drug substance itself, purity is often used as a surrogate for potency.
-
-
Stability: The compound must be stable under specified storage conditions (e.g., -20°C, protected from light). A preliminary stability study should show minimal degradation over at least 3 months.
Q2: How can I best ensure and analyze the stereochemical purity of the final product?
A2: Stereochemical control originates from the hydrogenation step and must be rigorously monitored.
-
Synthesis: If the hydrogenation (Step 2) is performed on a chiral substrate or with a chiral catalyst, this will set the stereocenters. Enantio- and diastereoselective hydrogenations of benzofurans have been reported and can produce complex octahydrobenzofurans with high selectivity. [8]* Analysis:
-
Method: Chiral HPLC using a polysaccharide-based chiral stationary phase (CSP) is the gold standard for analyzing the enantiomeric purity of chiral amines. [9][10]Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative that is faster and uses less solvent. [] * Validation: The chosen analytical method must be validated to prove it can accurately separate and quantify the desired enantiomer from its undesired counterpart. [6] * Data: The Certificate of Analysis (CoA) for the final batch must report the enantiomeric excess or the percentage of the undesired enantiomer.
-
Q3: What are the primary safety concerns when scaling this synthesis from 10g to 1kg?
A3: Moving to a 1kg scale introduces significant safety risks that must be managed.
-
Hydrogenation (Step 2): This is the most hazardous step.
-
Risk: Hydrogen is highly flammable and can form explosive mixtures with air. The catalysts (Pd/C, Ru/C) are pyrophoric, especially after the reaction when they are dry and saturated with hydrogen.
-
Mitigation: Use an appropriately rated hydrogenation reactor (e.g., a Parr shaker or a stainless steel pilot-plant reactor). Ensure all equipment is properly grounded. Never allow the catalyst to become dry and exposed to air. After the reaction, the catalyst should be filtered under a nitrogen blanket and immediately wetted with water (passivated) for safe disposal.
-
-
Heat Transfer: Exothermic reactions (like quenching a reduction or a strong acid/base neutralization) that are easily controlled in a lab flask can become dangerous on a large scale. [12][13] * Risk: A rapid temperature increase can lead to a runaway reaction, causing the solvent to boil violently and over-pressurize the reactor.
-
Mitigation: Use jacketed reactors with good temperature control. For highly exothermic steps, perform additions slowly and with efficient cooling. A scale-up safety assessment (e.g., using reaction calorimetry) is highly recommended to understand the thermal profile of each step.
-
-
Reagent Handling: Handling large quantities of reagents like sodium borohydride or strong acids requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-transfer systems).
Key Experimental Protocols
Protocol 5.1: Chiral Purity Analysis by HPLC
This protocol provides a starting point for developing a validated method for determining the enantiomeric excess (e.e.) of the final product.
| Parameter | Condition | Rationale |
| Column | Chiralpak IA or similar amylose-based CSP | Polysaccharide-based columns are highly effective for resolving chiral amines. [10] |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (90:10:0.1) | A non-polar mobile phase is typical for these columns. Diethylamine is a basic additive used to reduce peak tailing common with amine analytes. [14] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 220 nm | The benzofuran core lacks a strong chromophore, so detection at low UV wavelengths is necessary. |
| Injection Vol. | 10 µL | Standard volume. |
| Sample Prep. | 1 mg/mL in mobile phase | Ensure the sample is fully dissolved. |
Procedure:
-
Prepare the mobile phase and equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a solution of the racemic standard (if available) and inject to determine the retention times of both enantiomers.
-
Prepare a solution of the synthesized sample at approximately 1 mg/mL.
-
Inject the sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer.
References
- Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase. (2020).
- Heterogeneous catalytic hydrogenation of benzofurans.
- Selective Hydrogenation of Benzofurans Catalyzed by Pd–Ru Bimetallic Nanoparticles. (2024). Synfacts.
- Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans. (2024).
-
Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. (2021). Angewandte Chemie International Edition. [Link]
-
Chiral Purity in Drug Analysis. ResearchGate. [Link]
-
When it comes to scaling up organic synthesis, it pays to think small. Royal Society of Chemistry. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Alderley Analytical. [Link]
-
Analytical Priorities in Drug Development: How Preclinical Data Shapes Regulatory Success. (2025). AMSbiopharma. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). National Institutes of Health (NIH). [Link]
-
6 key challenges when scaling up sustainable chemical processes. (2025). UK-CPI.com. [Link]
-
Preclinical Studies in Drug Development. PPD. [Link]
-
Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. National Institutes of Health (NIH). [Link]
-
CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]
-
Scale-Up of Microwave-Assisted Organic Synthesis. ResearchGate. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Scalability of Microwave-Assisted Organic Synthesis. SlidePlayer. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]
-
Reductive amination difficulties - poor conversion. (2024). Reddit. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Beilstein Journal of Organic Chemistry. [Link]
-
Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. (2024). ChemRxiv. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]
-
The Role of Chiral Amines in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). National Institutes of Health (NIH). [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
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- 3. Drug Development Priorities: Preclinical Data Drives Regulatory Success | AMSbiopharma [amsbiopharma.com]
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- 5. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
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- 8. Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 13. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability Studies of Octahydro-1-benzofuran-4-amine and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting stability studies on Octahydro-1-benzofuran-4-amine and its derivatives. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and accuracy of your stability data.
Introduction
This compound and its analogs are a promising class of saturated heterocyclic compounds with significant potential in medicinal chemistry.[1] Their three-dimensional, sp³-rich architecture is a desirable feature in modern drug discovery.[1] However, the inherent reactivity of the amine functional group and the benzofuran core necessitates a thorough understanding of their stability profiles to ensure the development of safe and effective therapeutics. This guide will walk you through the critical aspects of designing and executing robust stability studies for this chemical series.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that may arise during the stability assessment of this compound and its derivatives.
Q1: What are the primary degradation pathways I should be concerned about for this class of compounds?
A1: Given the structure, the primary concerns are oxidative and thermal degradation. The secondary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation) or residual peroxides in excipients.[2][3] High temperatures can also promote degradation, potentially leading to ring opening or other rearrangements.[4][5] While hydrolysis is a common degradation pathway for many drugs, the ether linkage in the benzofuran core is generally stable unless under harsh acidic conditions.
Q2: How does pH influence the stability of these compounds?
A2: The pH of a solution can significantly impact the stability of ionizable compounds like this compound.[6][7] The amine group will be protonated at acidic pH, which can affect its susceptibility to oxidation.[2] A pH-rate profile is essential to identify the pH at which the drug is most stable.[8] Generally, a shift of just one pH unit can alter the degradation rate by a factor of ten.[8]
Q3: What are the initial steps for conducting a forced degradation study?
A3: A forced degradation study, or stress testing, is crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[9][10] The initial steps should involve subjecting the drug substance to a variety of stress conditions, including heat, light, humidity, and varying pH levels (acidic, basic, and neutral).[9][11] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can detect and resolve the degradants from the parent compound.
Q4: Which analytical techniques are most suitable for stability studies of these compounds?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability testing due to its ability to separate and quantify the parent drug and its degradation products.[12] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for the identification and structural elucidation of unknown degradants.[13][14]
Q5: What are the ICH guidelines I need to follow for photostability testing?
A5: The ICH Q1B guideline provides the basic protocol for photostability testing.[15][16] It requires exposing the drug substance and product to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[17][18] A systematic approach includes testing the drug substance, the exposed drug product, and the drug product in its immediate and marketing packs.[17]
Part 2: Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your stability studies.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Unexpected Peaks in HPLC Chromatogram of a Stressed Sample | 1. Formation of degradation products. 2. Interaction with excipients. 3. Contamination from the container/closure system. | 1. Characterize the Peaks: Use LC-MS to determine the mass of the new peaks and propose potential structures. This is crucial for understanding the degradation pathway. 2. Excipient Compatibility Study: Conduct studies with individual excipients to pinpoint any interactions. Reactive impurities in excipients, like peroxides, can induce degradation.[19] 3. Leachables and Extractables Study: Analyze a blank solution stored in the same container to identify any compounds leaching from the packaging material. |
| Poor Mass Balance in Stability Studies | 1. Formation of non-UV active degradants. 2. Formation of volatile degradants. 3. Adsorption of the compound or degradants onto the container surface. | 1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to detect non-chromophoric compounds. 2. Headspace GC-MS Analysis: If volatile degradants are suspected, analyze the headspace of the sample vial using Gas Chromatography-Mass Spectrometry (GC-MS). 3. Material Compatibility: Test different container materials (e.g., glass vs. polypropylene) and consider silanizing glass vials to minimize adsorption. |
| Inconsistent Degradation Profile Across Batches | 1. Variation in the impurity profile of the starting material. 2. Differences in residual solvents or moisture content. 3. Inconsistent storage conditions. | 1. Comprehensive Batch Release Testing: Ensure a thorough characterization of each batch for impurities before initiating stability studies. Certain impurities can catalyze degradation.[11] 2. Control of Residual Solvents and Moisture: Tightly control the levels of residual solvents and water content, as they can significantly impact stability. 3. Calibrate and Monitor Stability Chambers: Regularly calibrate and monitor the temperature and humidity of your stability chambers to ensure consistent environmental conditions. |
| Rapid Degradation Under Photostability Testing | 1. The compound is inherently photosensitive. 2. The presence of photosensitizing impurities. | 1. Confirm Photolability: Conduct confirmatory photostability testing as per ICH Q1B guidelines.[17][20] 2. Protective Packaging: Evaluate the effectiveness of light-resistant packaging, such as amber vials or bottles.[11] 3. Formulation Strategies: Consider the addition of antioxidants or light-absorbing excipients to the formulation. |
Part 3: Visualization of Key Processes
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Experimental Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Part 4: Experimental Protocols
Protocol 1: pH-Rate Profile Study
-
Buffer Preparation: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Accurately weigh and dissolve the test compound in each buffer to a final concentration of approximately 1 mg/mL.
-
Incubation: Store the solutions in a constant temperature bath (e.g., 50°C) to accelerate degradation.
-
Time-Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quenching: Immediately quench the reaction by diluting the aliquot in the mobile phase and storing it at a low temperature (e.g., 4°C) to prevent further degradation.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the remaining drug concentration versus time for each pH. The slope of the line represents the observed degradation rate constant (k_obs).
-
Profile Generation: Plot log(k_obs) versus pH to generate the pH-rate profile and determine the pH of maximum stability.[8]
Protocol 2: Photostability Study (as per ICH Q1B)
-
Sample Preparation:
-
Drug Substance: Spread a thin layer of the powder in a suitable transparent container.
-
Drug Product (Solution): Place the solution in a chemically inert, transparent container.
-
Packaging: Prepare samples in the immediate and marketing packaging.
-
-
Control Samples: Prepare a set of identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Place the samples and controls in a photostability chamber equipped with a light source conforming to ICH Q1B specifications (e.g., a combination of cool white fluorescent and near-UV lamps).[20]
-
Dosage: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[17]
-
Analysis: After exposure, visually inspect the samples for any changes in appearance and analyze them by a validated stability-indicating HPLC method. Compare the results of the exposed samples to the dark controls.
References
- BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines.
- ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
- PubMed. ICH guideline for photostability testing: aspects and directions for use.
- Pharma Stability. Troubleshooting & Pitfalls.
- Atlas-MTS. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- PMC - NIH. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
- Pharmaguideline. (2025, April 9).
- ResearchGate. (2025, August 6). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition | Request PDF.
- Norwegian Research Information Repository.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- OUCI.
- PubMed.
- Benchchem.
- FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants.
- PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa.
- Academic Journals. (2011, October 23).
- ResearchGate. Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
- Slideshare. pH stability profile.
- MDPI.
- UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM.
- PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- ChecklistGuro. (2025, November 25). Pharmaceutical Stability Testing Checklist: A Comprehensive Guide.
- Degradation studies of amines and alkanolamines during sour gas tre
- Slideshare. pH stability profile.
- ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- (2023, July 13).
- Benchchem. This compound|1394040-97-1.
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- 8. pH stability profile | PPTX [slideshare.net]
- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 16. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
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- 20. biobostonconsulting.com [biobostonconsulting.com]
Technical Support Center: N-Protection and Deprotection of Octahydro-1-benzofuran-4-amine
Welcome to the technical support center for the N-protection and deprotection of octahydro-1-benzofuran-4-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The content herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Section 1: N-Protection of this compound
The strategic protection of the amine functionality in this compound is a critical step in many multi-step syntheses. The choice of protecting group and reaction conditions can significantly impact yield, purity, and the success of subsequent transformations. This section addresses common challenges encountered during the N-protection step.
Frequently Asked Questions (FAQs) - N-Protection
Q1: Why is my N-protection reaction with di-tert-butyl dicarbonate (Boc₂O) incomplete, even with stoichiometric amounts of the reagent?
A1: Incomplete N-Boc protection can arise from several factors:
-
Insufficient Base: While some Boc protections can proceed without a base, the reaction is often accelerated by the inclusion of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1] The base neutralizes the acidic byproduct, driving the reaction to completion.
-
Steric Hindrance: this compound is a secondary amine, and the cyclic structure can present steric hindrance. Increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time can often overcome this kinetic barrier.[1][2]
-
Solvent Effects: The choice of solvent is crucial. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[1] If solubility of the amine is an issue, consider a mixed solvent system or aqueous conditions, which have been shown to be effective.[1][3]
-
Reagent Quality: Ensure the Boc₂O is of high purity and has not decomposed. Boc₂O is sensitive to moisture and can degrade over time.[4][5]
Q2: I'm observing the formation of an unexpected byproduct with a higher molecular weight. What could it be?
A2: A common side reaction in Boc protection is the formation of a di-Boc protected amine, particularly with primary amines, though it can occur with secondary amines under forcing conditions.[1][6] Another possibility, though less common with secondary amines, is the formation of a urea derivative from the reaction of the amine with an isocyanate impurity in the Boc₂O or formed in situ. To minimize these byproducts:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O, but avoid a large excess.
-
Optimize Reaction Conditions: Milder conditions (room temperature, shorter reaction times) can favor mono-protection.[1]
-
Catalyst-Free Aqueous Conditions: Performing the reaction in a water-acetone mixture without a catalyst has been shown to be highly chemoselective for mono-N-Boc protection.[3]
Q3: How do I choose the best protecting group for my synthetic route?
A3: The ideal protecting group depends on the stability required for subsequent reaction steps. The three most common N-protecting groups are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
| Protecting Group | Abbreviation | Common Protection Reagents | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (TFA, HCl)[2][7] | Stable to bases, nucleophiles, and hydrogenolysis. |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C)[7][8] | Stable to mild acids and bases. |
| 9-Fluorenyl-methoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Secondary amines (e.g., piperidine)[9][10] | Stable to acids and hydrogenolysis. |
Orthogonality is key: Choose a protecting group that can be removed without affecting other functional groups in your molecule. For instance, if your downstream synthesis involves acidic conditions, a Cbz or Fmoc group would be more suitable than a Boc group.[8][10]
Section 2: N-Deprotection of Protected this compound
The removal of the protecting group is the final step in liberating the amine for further reactions or as the final product. Deprotection must be efficient and clean to avoid purification challenges.
Frequently Asked Questions (FAQs) - N-Deprotection
Q4: My Boc deprotection with trifluoroacetic acid (TFA) is sluggish. What can I do?
A4: Several factors can lead to incomplete Boc deprotection:
-
Insufficient Acid: While TFA is a strong acid, a sufficient excess is required to drive the reaction. A common condition is a 25-50% solution of TFA in DCM.[11]
-
Reaction Time and Temperature: Most Boc deprotections are complete within 1-2 hours at room temperature.[2] If the reaction is slow, you can extend the reaction time and monitor by TLC or LC-MS.
-
Water Content: While not always detrimental, excess water can hydrolyze the TFA, reducing its effective concentration. Using anhydrous solvents is generally recommended.
Q5: I see extra peaks in my LC-MS after Boc deprotection, suggesting side reactions. What are they and how can I prevent them?
A5: The primary cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation.[12][13] This electrophile can alkylate nucleophilic sites on your molecule. To mitigate this:
-
Use Scavengers: The addition of a scavenger to the reaction mixture can trap the tert-butyl cation.[12][14] Common scavengers include triethylsilane (TES), anisole, or thioanisole.[5]
Q6: My Cbz deprotection by hydrogenolysis is not working, and I suspect catalyst poisoning. What are the common causes?
A6: Catalyst poisoning is a frequent issue in hydrogenolysis reactions. Potential sources of poisoning include:
-
Sulfur-containing compounds: Even trace amounts of sulfur can deactivate the palladium catalyst.[15][16] Ensure all reagents and solvents are free from sulfur impurities.
-
Thiol-containing functional groups: If your molecule contains a thiol, it will strongly coordinate to the palladium surface.
-
Nitrogen-containing heterocycles: Some nitrogen-containing heterocycles can also act as catalyst poisons.[15]
To address catalyst poisoning, you may need to increase the catalyst loading, use a more active catalyst, or pre-treat your starting material to remove the poisoning species.
Q7: During my Fmoc deprotection with piperidine, I'm observing side products. What are the likely culprits?
A7: While generally a clean reaction, Fmoc deprotection can sometimes lead to side reactions:
-
Aspartimide Formation: If your molecule contains an aspartic acid or a similar moiety, base-mediated cyclization to form an aspartimide can occur.[9][17][18] Using a less basic deprotection reagent like piperazine or adding an additive like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction.[17][19]
-
Dibenzofluvene Adducts: The dibenzofluvene byproduct of Fmoc cleavage can sometimes react with nucleophiles. The use of a secondary amine like piperidine effectively traps this byproduct.[19][20]
Section 3: Experimental Protocols and Visual Guides
Protocol 1: N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-Boc Deprotection of Boc-protected this compound
-
Dissolve the Boc-protected amine (1.0 eq) in DCM (10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Visual Guides
Caption: Mechanism of N-Boc protection.
Caption: TFA-mediated N-Boc deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
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- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of Octahydro-1-benzofuran-4-amine
Welcome to the technical support center for Octahydro-1-benzofuran-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and purifying this valuable sp³-rich building block.[1] The saturated octahydrobenzofuran scaffold is a highly sought-after motif in modern medicinal chemistry, and the primary amine at the C-4 position provides a critical handle for further molecular elaboration.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve both the yield and purity of your target compound.
Part 1: Troubleshooting Guide - Synthesis & Yield Optimization
This section addresses common challenges encountered during the multi-step synthesis of this compound, which typically involves the formation of a benzofuran precursor followed by saturation and amination.
Q1: My catalytic hydrogenation of the benzofuran precursor is slow or incomplete. What are the primary causes and how can I resolve this?
Low yields or incomplete conversion during the hydrogenation of the benzofuran ring system to the octahydro-scaffold is a frequent bottleneck. The core of the issue often lies in catalyst activity, substrate purity, or reaction conditions.
Causality & Explanation: The catalytic hydrogenation of a benzofuran derivative is a demanding transformation requiring the reduction of both the furan and the benzene rings.[1] This process is highly sensitive to catalyst deactivation and steric hindrance.
-
Catalyst Choice: Not all hydrogenation catalysts are equally effective. While Palladium (Pd) is excellent for many reductions, it can sometimes struggle with full saturation of robust aromatic systems. Ruthenium (Ru) and Rhodium (Rh) catalysts, often on supports like carbon or alumina, typically exhibit higher activity for arene hydrogenation.
-
Catalyst Poisoning: Trace impurities in your starting material, solvent, or hydrogen gas can act as catalyst poisons. Common culprits include sulfur compounds, halides, and strong coordinating agents. These impurities irreversibly bind to the active sites of the metal catalyst, rendering it ineffective.
-
Reaction Conditions: Insufficient hydrogen pressure or temperature can lead to incomplete reduction. The saturation of the benzene ring is often the most energy-intensive step and requires forcing conditions compared to the reduction of the furan moiety.
Recommended Solutions:
-
Re-evaluate Your Catalyst System: If using Pd/C, consider switching to a more active catalyst like 5% Ru/C or Rh/C. For particularly stubborn substrates, catalysts like Ruthenium nanoparticles have shown high activity.[1]
-
Ensure Substrate Purity: Purify your benzofuran precursor meticulously before hydrogenation. Techniques like flash chromatography, recrystallization, or activated carbon treatment can remove potential catalyst poisons.
-
Optimize Reaction Parameters: Systematically increase hydrogen pressure (e.g., from 50 psi to 500 psi or higher) and temperature (e.g., from room temperature to 80-100 °C). Monitor the reaction progress by GC-MS or TLC to find the optimal balance that avoids side product formation.
Data Summary: Hydrogenation Catalyst and Condition Selection
| Catalyst | Typical Loading (w/w) | Pressure (psi) | Temperature (°C) | Solvent | Strengths & Considerations |
|---|---|---|---|---|---|
| 10% Pd/C | 5-10% | 50 - 200 | 25 - 60 | EtOH, MeOH, EtOAc | Effective for furan ring reduction; may be sluggish for benzene ring. |
| 5% Ru/C | 5-10% | 200 - 1000 | 60 - 120 | MeOH, Acetic Acid | High activity for arene hydrogenation; requires higher pressure/temp. |
| 5% Rh/C | 2-5% | 200 - 800 | 50 - 100 | EtOH, Hexane | Excellent activity, often under milder conditions than Ru; higher cost. |
Experimental Workflow: Troubleshooting Low Hydrogenation Yield
Caption: Troubleshooting workflow for low hydrogenation yield.
Q2: I'm observing a mixture of diastereomers. How can I improve the stereoselectivity of the reaction?
The this compound molecule contains multiple chiral centers, meaning that control of stereochemistry is critical. The relative stereochemistry is primarily set during the hydrogenation step.
Causality & Explanation: The facial selectivity of hydrogen addition to the bicyclic system determines the final stereochemical outcome (e.g., cis vs. trans ring fusion). This is influenced by:
-
Substrate Conformation: The substrate will adsorb onto the catalyst surface via its least sterically hindered face. Substituents on the benzofuran ring can direct the approach of hydrogen.
-
Catalyst and Solvent: The nature of the catalyst surface and the polarity of the solvent can influence the transition state of the hydrogenation, thereby affecting diastereoselectivity. Heterogeneous catalysts can provide a surface that directs the stereochemical outcome.
Recommended Solutions:
-
Directed Hydrogenation: If your precursor has a hydroxyl or other coordinating group, it can be used to direct the hydrogenation from a specific face. This often requires a homogeneous catalyst like Crabtree's catalyst.
-
Solvent Screening: Vary the solvent. Non-coordinating solvents like hexane may offer different selectivity compared to protic solvents like ethanol or acetic acid, which can interact with the substrate and catalyst.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the pathway with the lower activation energy, which often leads to the thermodynamically more stable product.
Part 2: Troubleshooting Guide - Purification & Purity Improvement
Isolating the final product in high purity can be as challenging as its synthesis. This section focuses on removing persistent impurities and separating stereoisomers.
Q3: What are the common impurities, and what is the best way to remove them?
A successful purification strategy begins with identifying the likely impurities.
Causality & Explanation: Impurities typically arise from incomplete reactions or side reactions. For this target, common impurities include:
-
Partially Hydrogenated Intermediates: e.g., Tetrahydro-1-benzofuran derivatives.
-
Unreacted Precursors: Ketone or oxime intermediates if these routes are used for amination.
-
Diastereomers: The "wrong" stereoisomers of the final product.
-
Solvent Residues: High-boiling point solvents used in the reaction.
Recommended Solutions & Protocols:
-
Acid-Base Extraction: As a primary amine, your product is basic. A liquid-liquid extraction can be highly effective. Dissolve the crude mixture in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with dilute acid (e.g., 1M HCl). Your amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. You can then basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine.
-
Chromatography: If isomers or closely related impurities persist, column chromatography is necessary.
-
Normal Phase (Silica Gel): Use a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually adding a more polar solvent (e.g., ethyl acetate) and a small amount of a basic modifier like triethylamine (0.5-1%) to prevent the amine from tailing on the acidic silica.
-
Reverse Phase (C18): This can also be effective, particularly for more polar impurities.
-
-
Crystallization: The product may be an oil, but its salts (hydrochloride, tartrate) are often crystalline. Converting the freebase to a salt can be an excellent final purification step.
Data Summary: Common Impurities and Analytical Identification
| Impurity Type | Likely Source | Recommended Analytical Method | Key Signature |
|---|---|---|---|
| Partially reduced intermediates | Incomplete hydrogenation | GC-MS, LC-MS | Molecular ion corresponding to intermediate mass. |
| Amination precursor (ketone) | Incomplete reductive amination | ¹H NMR, IR | Presence of carbonyl peak (~1700 cm⁻¹ in IR). |
| Diastereomers | Non-selective reaction | Chiral HPLC, ¹H/¹³C NMR | Different retention times on chiral column; distinct NMR peaks. |
Q4: How can I separate the final enantiomers of my product?
Since the product is often synthesized as a racemic mixture of diastereomers, a chiral resolution step is essential to isolate a single enantiomer, which is often required for pharmaceutical applications.[2]
Causality & Explanation: Chiral resolution separates enantiomers by converting them into diastereomers, which have different physical properties (like solubility) and can be separated by conventional means like crystallization.[2] This is achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a carboxylic acid, to form diastereomeric salts.[3]
Recommended Protocol: Diastereomeric Salt Resolution
This protocol provides a general workflow for resolving a racemic amine using a chiral acid like (+)-tartaric acid.
Step-by-Step Methodology:
-
Salt Formation: Dissolve 1.0 equivalent of your racemic this compound in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Expert Insight: Using only 0.5 equivalents of the resolving agent is a common strategy to selectively crystallize the salt of one enantiomer, leaving the other in solution and improving the efficiency of the separation.
-
-
Crystallization: Slowly add the acid solution to the amine solution with stirring. If crystals do not form immediately, allow the solution to cool slowly to room temperature, then to 0-4 °C. Inducing crystallization by scratching the flask or adding a seed crystal can be helpful.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This crystalline solid is one of the diastereomeric salts.
-
Enantiomeric Purity Check: Analyze the enantiomeric excess (e.e.) of the amine recovered from a small sample of the crystals. This is typically done using chiral HPLC.
-
Recrystallization (if needed): If the e.e. is not sufficient (>99%), recrystallize the diastereomeric salt from a fresh portion of hot solvent to improve its purity.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with a strong base (e.g., 2M NaOH) to a pH > 12. Extract the liberated free amine with an organic solvent (e.g., ethyl acetate). Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure amine.
Decision Tree: Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Part 3: Frequently Asked Questions (FAQs)
Q5: What are the ideal storage and handling conditions for this compound?
-
Storage: As a primary amine, this compound can be sensitive to atmospheric carbon dioxide and oxygen over time. It is best stored in an amber glass bottle under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8 °C) to minimize degradation.
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.
Q6: Are there any specific safety concerns with the synthesis?
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts (especially dry Pd/C or Ru/C). Ensure your equipment is properly rated for pressure work, and always handle catalysts under an inert atmosphere or wetted with solvent to prevent ignition upon contact with air.
-
Reagents: Many reagents used in amine synthesis are corrosive or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
YouTube. Amine Unit Optimization and Troubleshooting. (2022-01-17). [Link]
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ResearchGate. Troubleshooting amine plants.[Link]
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Scribd. Amine Treating - Troubleshooting Guide.[Link]
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Agency for Toxic Substances and Disease Registry. Analytical Methods.[Link]
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Sulfur Recovery Engineering Inc. Amine Troubleshooting.[Link]
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Pirouz, M., et al. One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 2021. [Link]
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Jasperse, C. Reactions of Amines.[Link]
-
LBP. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.[Link]
-
National Institutes of Health. Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. (2023-11-15). [Link]
-
National Institutes of Health. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.[Link]
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Organic Chemistry Portal. Benzofuran synthesis.[Link]
-
PubChemLite. Octahydro-1-benzofuran-5-amine (C8H15NO).[Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.[Link]
-
Azov, V. A. Resolution of racemic amine mixtures is an important preparation method for enantio.[Link]
-
Wikipedia. Chiral resolution.[Link]
-
National Institutes of Health. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022-12-04). [Link]
-
Korea Science. Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives.[Link]
-
ResearchGate. Facile Entry to 4‐ and 5‐Hydroxybenzofuran and to Their Amino Derivatives. (2025-08-06). [Link]
- Google Patents. EP1036189A1 - Resolution of chiral amines.
-
ResearchGate. Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. (2014-12-09). [Link]
-
PubChemLite. Octahydro-1-benzofuran-3a-amine hydrochloride (C8H15NO).[Link]
-
ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. (2019-08-27). [Link]
-
PubMed. Analysis of the 1,4-benzodiazepines by methods based on hydrolysis.[Link]
-
PubMed. Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor.[Link]
-
PubMed. Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine.[Link]
-
PubMed Central. Natural source, bioactivity and synthesis of benzofuran derivatives. (2019-09-02). [Link]
Sources
Racemization issues in the synthesis and handling of chiral Octahydro-1-benzofuran-4-amine
Technical Support Center: Chiral Integrity of Octahydro-1-benzofuran-4-amine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis, handling, and analysis of this chiral building block. As Senior Application Scientists, we understand that maintaining enantiomeric purity is paramount to your research and development efforts. This document offers field-proven insights to help you navigate the challenges associated with the stereochemical stability of this valuable compound.
The Octahydro-1-benzofuran scaffold is a desirable three-dimensional, sp³-rich architecture in modern drug discovery.[1] The addition of a primary amine at the 4-position creates a versatile precursor for a wide range of therapeutic agents, providing a key pharmacophore for biological interactions and a synthetic handle for further modification.[1] However, the chiral nature of this molecule presents unique challenges, with racemization being a primary concern that can compromise biological activity and lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern for chiral this compound?
Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity. For a chiral molecule like this compound, this is a critical issue because different enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles.
The potential for racemization in this molecule stems from two main sources:
-
Nitrogen Inversion: The nitrogen atom of the amine group is stereogenic and exists in a pyramidal geometry. This pyramid can rapidly invert at room temperature, much like an umbrella flipping inside out in the wind. For most simple, acyclic amines, this inversion is so fast that the individual enantiomers cannot be isolated.[2] While incorporating the nitrogen into a rigid ring system like the octahydrobenzofuran structure slows this inversion, it does not always stop it completely, especially under thermal or catalytic stress.
-
Deprotonation/Reprotonation at the Chiral Carbon: The carbon atom to which the amine is attached (C4) is a chiral center. If conditions allow for the removal of the proton at this center to form a planar carbanion or an achiral enamine intermediate, subsequent reprotonation can occur from either face, leading to a mixture of enantiomers. This is a common issue when a chiral center has an acidic proton and is subjected to basic conditions.[3]
The loss of enantiomeric purity can lead to a significant reduction in the desired therapeutic effect and an increase in off-target effects, making the control of stereochemistry a regulatory and scientific necessity.
Caption: Potential mechanisms for racemization of a chiral amine.
Q2: I am observing a drop in enantiomeric excess (ee) after synthesis and workup. What are the likely causes?
Loss of enantiomeric purity is often introduced during synthetic manipulations or purification. Several common laboratory procedures can inadvertently promote racemization.
-
Exposure to Strong Acids or Bases: Both acidic and basic conditions can catalyze racemization. During an acidic workup to form the ammonium salt for extraction, or when liberating the free amine with a strong base, the equilibrium between enantiomers can be affected. The use of strong bases is particularly risky as it can facilitate the deprotonation of the C-H bond alpha to the amine.[3]
-
Elevated Temperatures: Thermal energy can provide the activation energy needed to overcome the barrier for nitrogen inversion or C-H bond cleavage.[4] Purification steps like distillation, even under vacuum, or refluxing for extended periods can be detrimental to chiral integrity. Recent studies on "flash thermal racemization" demonstrate that high temperatures, even for brief periods, can completely racemize chiral amines, especially in the presence of metal catalysts.[5][6][7][8]
-
Residual Catalysts: If a metal catalyst (e.g., Palladium, Nickel, Cobalt) was used in a preceding synthetic step (such as a hydrogenation or a dynamic kinetic resolution), incomplete removal can lead to ongoing racemization in the final product.[9] These catalysts are often designed to facilitate the formation and cleavage of bonds that can lead to stereochemical scrambling.[5][6]
-
Chromatography Conditions: Standard silica gel is slightly acidic and can cause on-column racemization for sensitive amines. The prolonged contact time and large surface area can exacerbate the issue.
Q3: What are the best analytical methods to accurately determine the enantiomeric excess (ee) of my this compound sample?
Accurate determination of enantiomeric excess is crucial for validating your synthesis and ensuring the quality of your material. While polarimetry can indicate optical activity, it is not quantitative for determining purity. Chromatographic methods are the industry standard.[10][11]
| Method | Principle | Advantages | Considerations |
| Chiral HPLC | Separation of enantiomers on a Chiral Stationary Phase (CSP). Enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times.[11] | High accuracy, reproducibility, and wide applicability. Polysaccharide-based CSPs are very effective for amines.[12][13] | Method development can be time-consuming. Mobile phase composition (solvents, additives) is critical for resolution. |
| Chiral SFC | Supercritical Fluid Chromatography uses a supercritical fluid (like CO₂) as the mobile phase. It operates on the same principle as HPLC with a CSP. | Faster analysis times and reduced solvent consumption compared to HPLC. Excellent for preparative separations. | Requires specialized equipment. |
| Chiral GC | Separation on a GC column coated with a chiral stationary phase. | High resolution and sensitivity. | The amine may require derivatization to improve volatility and peak shape. |
| NMR Spectroscopy | Using a chiral solvating agent or a chiral lanthanide shift reagent to induce chemical shift differences between the signals of the two enantiomers. | Rapid analysis without separation. Provides direct structural information. | Lower accuracy and sensitivity for minor enantiomers compared to chromatography. Requires specialized and sometimes expensive reagents. |
| Capillary Electrophoresis (CE) | Separation in a capillary based on differential migration of enantiomers in the presence of a chiral selector (e.g., cyclodextrin) in the buffer.[14] | Extremely high separation efficiency and very low sample consumption. | Can be sensitive to matrix effects. Method development can be complex. |
For routine and reliable analysis, Chiral HPLC is the most recommended technique.[10][12]
Troubleshooting and Protocols
My enantiomeric excess is decreasing upon storage. How can I prevent this?
The stability of a chiral amine during storage is highly dependent on the conditions. The free amine is a relatively reactive functional group susceptible to both chemical degradation and racemization.
Recommended Storage Protocol:
-
Form: For long-term stability, consider storing the compound as a stable crystalline salt (e.g., hydrochloride or tartrate). Salts are generally less prone to degradation and racemization than the free base.
-
If storing as the free base:
-
Purity: Ensure the material is free of solvent residues, acids, bases, and metal catalysts from the synthesis.
-
Solvent: If in solution, use a dry, aprotic solvent (e.g., THF, Dioxane, Toluene). Avoid alcohols or water.
-
Atmosphere: Purge the storage vessel with an inert gas (Argon or Nitrogen) to displace oxygen and moisture. Oxygen can lead to oxidative degradation.
-
Temperature: Store at low temperatures, ideally at -20°C or below . This minimizes the thermal energy available for inversion or other racemization pathways.
-
Light: Use an amber vial or store in the dark to prevent photochemical degradation.
-
Protocol: General Method for Chiral HPLC Analysis
This protocol provides a starting point for developing a chiral separation method. Optimization will be required for your specific enantiomers.
-
Column Selection: Begin with a polysaccharide-based Chiral Stationary Phase (CSP) such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate). These have broad applicability for chiral amines.[13]
-
Mobile Phase (Normal Phase):
-
A common starting mobile phase is a mixture of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v).
-
To improve peak shape and resolution for a basic amine, add a small amount of a basic additive, such as diethylamine (DEA) or ethanolamine (ETA), typically 0.1%.
-
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
Initial Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25°C. Temperature can be a powerful tool for optimization; both increasing and decreasing it can improve resolution depending on the thermodynamics of the interaction.
-
Detection: UV detection (e.g., at 220 nm).
-
-
Optimization: If separation is not achieved, systematically vary the ratio of Hexane to IPA (e.g., 95:5, 80:20). You can also try other alcohol modifiers like ethanol in place of IPA.
Troubleshooting Workflow: Diagnosing Racemization During Workup
If you suspect racemization is occurring during your experimental workup or purification, follow this diagnostic workflow.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. US6548704B2 - Racemization of optically active amines - Google Patents [patents.google.com]
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- 11. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
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- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Confirmation of Absolute Stereochemistry in Octahydro-1-benzofuran-4-amine Enantiomers
Introduction: The Imperative of Stereochemical Integrity in Drug Development
In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle distinction in their spatial orientation can lead to significant variations in their interactions with chiral biological targets such as enzymes and receptors. Consequently, the unambiguous determination of the absolute stereochemistry of drug candidates is not merely an academic exercise but a critical regulatory and safety requirement.
Octahydro-1-benzofuran-4-amine, with its rigid bicyclic scaffold and primary amine functionality, represents a class of compounds with significant potential as pharmaceutical building blocks. The presence of multiple stereocenters in this molecule necessitates a robust and reliable strategy for the confirmation of the absolute configuration of its enantiomers. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), Single-Crystal X-ray Crystallography, and the Mosher's Amide method for NMR spectroscopy. We will delve into the theoretical underpinnings, practical considerations, and experimental workflows of each technique, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their stereochemical assignments.
A Comparative Overview of Key Analytical Techniques
The choice of analytical method for determining absolute stereochemistry is often dictated by the physical properties of the sample, the availability of instrumentation, and the stage of drug development. Below is a comparative summary of the techniques discussed in this guide.
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | 5-15 mg of pure enantiomer, soluble in a suitable solvent (e.g., CDCl₃, DMSO-d₆). | Non-destructive, applicable to solutions and oils, provides conformational information. | Requires quantum mechanical calculations for interpretation, can be challenging for highly flexible molecules. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. | Micromolar concentrations, requires a chromophore near the stereocenter. | High sensitivity, requires small sample amounts, rapid analysis. | Limited to molecules with suitable chromophores, less structural information than VCD. |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal (0.1-0.5 mm). | Unambiguous and definitive determination of absolute configuration. | Crystal growth can be a significant bottleneck, not applicable to non-crystalline materials. |
| Mosher's Amide (NMR) | Derivatization with a chiral reagent (Mosher's acid) to form diastereomers with distinct NMR chemical shifts. | 1-5 mg of the amine, requires derivatization. | Does not require specialized equipment beyond a standard NMR spectrometer, reliable for primary and secondary amines. | Indirect method, requires chemical modification, potential for racemization during derivatization. |
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD spectroscopy has emerged as a powerful alternative to X-ray crystallography for the determination of absolute configuration in solution.[1] The technique measures the differential absorption of left and right circularly polarized infrared light, providing a spectral fingerprint of a molecule's chirality and conformation.
Causality Behind Experimental Choices in VCD
The power of VCD lies in its synergy with computational chemistry. The experimental VCD spectrum of an unknown enantiomer is compared with the theoretically predicted spectrum for a known absolute configuration. A match in the sign and relative intensity of the VCD bands confirms the stereochemistry. This approach is particularly valuable for molecules like this compound, which may be challenging to crystallize.
The choice of solvent is critical. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are often used to avoid interference from solvent absorption bands in the infrared region. The concentration of the sample is typically in the range of 0.05–0.1 M to obtain a good signal-to-noise ratio.
Experimental Workflow for VCD Analysis
Caption: Workflow for VCD-based absolute configuration determination.
Step-by-Step Protocol for VCD Analysis
-
Sample Preparation: Dissolve 5-15 mg of the enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.
-
VCD Measurement: Acquire the VCD and IR spectra using a VCD spectrometer. Data acquisition may take several hours to achieve an adequate signal-to-noise ratio.
-
Conformational Search: Perform a computational conformational search for one enantiomer of the molecule to identify all low-energy conformers.
-
Quantum Mechanical Calculations: For each significant conformer, perform geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT).
-
VCD Spectrum Calculation: Calculate the VCD intensities for each optimized conformer.
-
Spectral Averaging: Generate a Boltzmann-averaged theoretical VCD spectrum based on the calculated energies of the conformers.
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good correlation in the signs and relative intensities of the major bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the enantiomer has the opposite absolute configuration.
Electronic Circular Dichroism (ECD): A High-Sensitivity Chiroptical Method
ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light.[2] It is a highly sensitive technique that can be used to determine the absolute configuration of chiral molecules, provided they contain a suitable chromophore.
Applicability to this compound
The saturated this compound itself lacks a strong chromophore in the near-UV region. However, the primary amine group can be derivatized with a chromophoric reagent to introduce a reporter group near the stereocenters. This derivatization allows for the application of ECD for stereochemical analysis.
Experimental Workflow for ECD Analysis
Caption: Workflow for ECD-based absolute configuration determination.
Step-by-Step Protocol for ECD Analysis
-
Derivatization (if necessary): React the enantiomerically pure this compound with a suitable chromophoric derivatizing agent.
-
Sample Preparation: Prepare a dilute solution (micromolar concentration) of the derivatized or underivatized amine in a transparent solvent.
-
ECD Measurement: Record the ECD spectrum over the appropriate UV-Vis wavelength range.
-
Computational Modeling: Perform a conformational analysis and subsequent time-dependent DFT (TD-DFT) calculations to predict the ECD spectrum for one enantiomer.
-
Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectrum to assign the absolute configuration.
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography provides a definitive and unambiguous determination of the absolute configuration of a chiral molecule by mapping the electron density of a single crystal.[3]
The Crystallization Challenge
The primary hurdle for this technique is the growth of high-quality single crystals, which can be a time-consuming and often unpredictable process. For amines like this compound, forming a salt with a chiral or achiral acid can often facilitate crystallization.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Step-by-Step Protocol for X-ray Crystallography
-
Crystallization: Grow single crystals of the enantiomerically pure amine or a suitable salt derivative.
-
Crystal Mounting: Select a high-quality crystal and mount it on the goniometer of a diffractometer.
-
Data Collection: Collect X-ray diffraction data at a low temperature to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Absolute Configuration Determination: Determine the absolute configuration using anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for the assumed configuration confirms the assignment.
Mosher's Amide Method: Chiral Derivatization for NMR Analysis
The Mosher's amide method is a well-established NMR technique for determining the absolute configuration of chiral primary and secondary amines.[4] It involves the derivatization of the amine with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.
The Principle of Diastereomeric Differentiation
The diastereomeric amides exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring in the MTPA moiety. By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed amide bond, the absolute configuration of the original amine can be deduced.
Experimental Workflow for Mosher's Amide Analysis
Caption: Workflow for Mos-her's amide analysis.
Step-by-Step Protocol for Mosher's Amide Synthesis and Analysis
-
Amide Formation: In two separate reactions, react the enantiomerically pure this compound with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., CH₂Cl₂).
-
Purification: Purify the resulting diastereomeric amides, typically by flash chromatography.
-
NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra for both diastereomers.
-
Data Analysis: Assign the proton signals for each diastereomer. Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the chiral center.
-
Configuration Assignment: Based on the established Mosher's model, a positive Δδ for protons on one side of the molecule and a negative Δδ on the other side allows for the assignment of the absolute configuration.
Conclusion: An Integrated Approach to Stereochemical Confirmation
The determination of the absolute stereochemistry of this compound enantiomers, and indeed any chiral drug candidate, is a multifaceted challenge that often benefits from an integrated analytical approach. While single-crystal X-ray crystallography remains the definitive method, its reliance on high-quality crystals can be a significant limitation. In such cases, chiroptical techniques like VCD and ECD, in conjunction with computational modeling, provide powerful and reliable alternatives for solution-state analysis. The Mosher's amide method offers a readily accessible NMR-based approach that can be invaluable, particularly in the early stages of discovery.
By understanding the principles, advantages, and limitations of each of these techniques, researchers can select the most appropriate method or combination of methods to confidently and accurately assign the absolute stereochemistry of their molecules, ensuring the development of safe and efficacious single-enantiomer drugs.
References
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Polavarapu, P. L. (2002). Vibrational Circular Dichroism: A New Spectroscopic Tool for the Determination of Absolute Configuration of Chiral Molecules. Enantiomer, 7(2-3), 135-149. [Link]
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Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000). Circular Dichroism: Principles and Applications. Wiley-VCH. [Link]
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Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
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Hoye, T. R., Renner, M. K., & Tias, G. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(23), 8489-8495. [Link]
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Nafie, L. A. (2008). Vibrational circular dichroism: a new tool for the stereochemical characterization of chiral molecules. Applied Spectroscopy, 62(9), 249A-270A. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 16-21. [Link]
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Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Chirality, 12(5-6), 383-390. [Link]
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Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The Mosher method as a tool for the determination of the absolute configuration of natural products. Chemical Reviews, 104(1), 17-118. [Link]
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Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
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Pescitelli, G., & Bruhn, T. (2016). Good computational practice in the assignment of absolute configurations by TDDFT calculations of ECD spectra. Chirality, 28(6), 466-474. [Link]
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A Comparative Biological Evaluation of Octahydro-1-benzofuran-4-amine Stereoisomers: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the exploration of three-dimensional molecular architectures is paramount for the discovery of novel therapeutics with improved efficacy and selectivity. The octahydro-1-benzofuran scaffold represents a privileged structural motif, offering a rigid yet conformationally defined framework for the presentation of pharmacophoric elements. The introduction of an amine functionality at the 4-position of this saturated heterocyclic system gives rise to Octahydro-1-benzofuran-4-amine, a versatile building block for the synthesis of a diverse range of biologically active compounds.
This guide provides a comparative biological evaluation of the stereoisomers of this compound. While direct comparative studies on the parent amine are limited in publicly available literature, a wealth of data from structurally related derivatives, particularly those targeting opioid and sigma receptors, allows for a robust, data-driven extrapolation of their expected biological profiles. Understanding the profound impact of stereochemistry on the pharmacological activity of this scaffold is critical for researchers and drug development professionals aiming to design next-generation therapeutics with optimized properties.
The Stereochemical Landscape of this compound
The structure of this compound possesses multiple stereocenters, giving rise to a number of possible stereoisomers. The key stereochemical relationships to consider are the relative orientation of the fused cyclohexane and tetrahydrofuran rings (cis or trans) and the chirality at the carbon atom bearing the amine group, leading to enantiomeric pairs (R and S).
The two primary diastereomeric scaffolds are the cis-fused and trans-fused ring systems. Within each of these diastereomers, the amine group at the 4-position can be in one of two orientations, leading to further stereochemical diversity. The interplay of these stereochemical features dictates the overall three-dimensional shape of the molecule, which in turn governs its interaction with biological targets.
Comparative Biological Activity: Insights from Opioid and Sigma Receptor Ligands
Derivatives of the octahydro-1-benzofuran scaffold have been extensively investigated as potent ligands for opioid and sigma receptors, both of which are important targets in the central nervous system for the treatment of pain, depression, and other neurological disorders. Studies on these complex analogues provide invaluable insights into the structure-activity relationships (SAR) of the core scaffold's stereoisomers.
The Critical Role of Cis/Trans Isomerism
Research on 7-oxygenated 2,3,4,4a,5,6,7,7a-octahydro-1H-benzofuro[3,2-e]isoquinolin-9-ols, which incorporate the octahydro-1-benzofuran moiety, has revealed a stark difference in the pharmacological profiles of cis- and trans-fused isomers.[1]
A comparative study demonstrated that the cis-isomer of a potent derivative was significantly less active at all three major opioid receptors (mu, kappa, and delta) compared to its trans-counterpart.[1] Conversely, the cis-isomer exhibited a slight increase in affinity for the sigma receptor.[1] This finding underscores the critical importance of the ring fusion stereochemistry in determining receptor selectivity and potency. The rigid nature of the fused ring system means that the relative orientation of substituents, governed by the cis/trans relationship, dramatically alters the presentation of key binding elements to the receptor.
Table 1: Impact of Cis/Trans Isomerism on Receptor Binding of a Representative Octahydro-1-benzofuro[3,2-e]isoquinoline Derivative
| Isomer | Opioid Receptor Potency | Sigma Receptor Affinity |
| trans | High | Moderate |
| cis | Significantly Lower | Slightly Increased |
Data extrapolated from a study on 7-oxygenated 2,3,4,4a,5,6,7,7a-octahydro-1H-benzofuro[3,2-e]isoquinolin-9-ols.[1]
This differential activity can be rationalized by considering the distinct three-dimensional shapes of the cis and trans isomers, which would lead to different binding modes within the respective receptor pockets.
Enantioselectivity in Opioid Receptor Engagement
Beyond diastereomerism, the enantiomeric configuration of ligands plays a pivotal role in their interaction with chiral biological macromolecules like receptors. In the context of N-substituted 2,3,4,4a,5,6,7,7a-octahydro-1H-benzofuro[3,2-e]isoquinolines, a clear enantiopreference has been observed for opioid receptor binding.
Studies have shown that the (-)-enantiomers of these compounds possess significantly greater affinity for mu, kappa, and delta opioid receptors compared to their corresponding (+)-enantiomers. This highlights the stereospecific nature of the opioid receptor binding pockets, which can differentiate between mirror-image isomers.
Logical Relationship of Stereochemistry and Biological Activity
Caption: The relationship between molecular stereochemistry and pharmacological activity.
Experimental Methodologies for Biological Evaluation
To comparatively evaluate the biological activity of this compound stereoisomers, a series of well-established in vitro and in vivo assays would be employed.
Radioligand Binding Assays
This technique is fundamental for determining the affinity of a compound for a specific receptor.
Protocol for Opioid and Sigma Receptor Binding Assays:
-
Membrane Preparation: Homogenize brain tissue (e.g., from guinea pig or rat) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a specific radiolabeled ligand (e.g., [³H]DAMGO for mu-opioid receptors, -pentazocine for sigma-1 receptors) and varying concentrations of the unlabeled test compound (the this compound stereoisomer).
-
Separation: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological effect of a compound upon binding to its receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.
[³⁵S]GTPγS Binding Assay for Opioid Receptor Agonism:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Incubation: Incubate the membranes with the test compound, GDP, and [³⁵S]GTPγS. Agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors stimulates the exchange of GDP for GTP (or its non-hydrolyzable analog, [³⁵S]GTPγS) on the Gα subunit.
-
Separation and Quantification: Separate bound and free [³⁵S]GTPγS by filtration and quantify the radioactivity.
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. The potency (EC₅₀) and efficacy (Emax) of the compound can be determined.
Experimental Workflow for Receptor Binding and Functional Assays
Caption: A generalized workflow for in vitro pharmacological characterization.
Conclusion and Future Directions
The stereochemical architecture of this compound is a critical determinant of its biological activity. Evidence from structurally related, more complex derivatives strongly suggests that both the cis/trans ring fusion and the enantiomeric configuration at the 4-position will profoundly influence the affinity and selectivity of these compounds for biological targets such as opioid and sigma receptors.
Specifically, it is anticipated that the trans-fused isomers of this compound derivatives will exhibit higher potency at opioid receptors compared to their cis-counterparts. Furthermore, a significant difference in activity between the enantiomers is expected, with one enantiomer likely being responsible for the majority of the observed biological effect.
For researchers and drug development professionals working with this scaffold, the stereoselective synthesis and individual biological evaluation of each stereoisomer are imperative. This approach will enable the elucidation of detailed structure-activity relationships and the identification of the optimal stereochemical configuration for the desired therapeutic target. Future work should focus on the synthesis and direct comparative pharmacological profiling of the individual stereoisomers of the parent this compound to provide a foundational dataset for the rational design of novel and highly selective therapeutic agents.
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Synthesis and opioid activity of 7-oxygenated 2,3,4,4a,5,6,7,7a-octahydro-1H-benzofuro[3,2-e]isoquinolin-9-ols. PubMed. [Link]
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Structure-activity relationship (SAR) studies of Octahydro-1-benzofuran-4-amine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Octahydro-1-benzofuran-4-amine Analogs as Monoamine Reuptake Inhibitors
Introduction: The Privileged Scaffold of this compound
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with improved therapeutic profiles is relentless. The this compound scaffold has emerged as a structure of significant interest. Its three-dimensional, sp³-rich architecture is a departure from the flat, aromatic structures that have historically dominated drug discovery, offering the potential for enhanced target specificity and improved physicochemical properties.[1] The core of this scaffold, a fully saturated benzofuran ring system, provides a rigid framework that can be strategically decorated with functional groups to probe the binding pockets of biological targets.[1] The primary amine at the 4-position is a crucial feature, acting as a key pharmacophore for hydrogen bonding and serving as a versatile synthetic handle for further molecular elaboration.[1]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, with a particular focus on their activity as monoamine reuptake inhibitors. Monoamine transporters—specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—are critical targets for the treatment of numerous central nervous system (CNS) disorders, including depression and post-traumatic stress disorder (PTSD).[2][3][4] By systematically modifying the core scaffold, researchers have been able to fine-tune the potency and selectivity of these analogs, leading to the identification of promising lead compounds. This guide will delve into the design rationale, synthetic strategies, and comparative biological data of these novel agents, offering insights for researchers and drug development professionals.
Comparative Analysis of Analog Series
The exploration of the this compound scaffold has led to the development of several analog series, each designed to probe specific structure-activity relationships. The primary goal of these studies has been to develop compounds with MDMA-like monoamine releasing properties but with improved safety profiles.[2][3][4][5] The following sections compare the key findings from these investigations.
The Aminoalkyl Benzofuran Scaffold: A Template for MDMA-like Activity
Analogs based on the aminoalkyl benzofuran scaffold have been a major focus of research due to their structural similarity to known psychoactive substances like 5-(2-aminopropyl)benzofuran (5-APB).[2] These compounds have been investigated for their ability to act as transporter substrates, inducing the release of monoamines in a manner analogous to MDMA.[2]
A key area of investigation has been the impact of the position of the aminoalkyl side chain on the benzofuran ring and the influence of stereochemistry on transporter activity. The enantiomers of 5-(2-methylaminobutyl)benzofuran (5-MABB) and 6-(2-methylaminobutyl)benzofuran (6-MABB) have been synthesized and evaluated for their ability to inhibit monoamine uptake and promote monoamine release.[3][5]
Key SAR Insights:
-
Stereochemistry is a Critical Determinant of Activity: In vitro studies using rat brain synaptosomes revealed that the S-isomers of both 5-MABB and 6-MABB are efficacious releasing agents at SERT, NET, and DAT. In contrast, the R-isomers are potent releasers at SERT and partial releasers at NET, but notably lack releasing activity at DAT.[3][5] This highlights the stereoselective nature of the interaction between these analogs and the dopamine transporter.
-
Impact on Behavioral Effects: The diminished NET and DAT releasing activity of the R-isomers is associated with a reduced potency in vivo. In drug discrimination studies in rats, all tested compounds substituted for the discriminative stimulus effects of MDMA, but the R-isomers were less potent than their S-counterparts.[3][5] This suggests that DAT and NET activity contributes significantly to the overall behavioral profile of these compounds.
The following diagram illustrates the general workflow for conducting an SAR study of this nature, from initial compound design and synthesis to in vitro and in vivo evaluation.
A general workflow for a structure-activity relationship study.
Comparative Data of Key Analogs
The table below summarizes the in vitro data for key aminoalkyl benzofuran analogs, allowing for a direct comparison of their potency as monoamine uptake inhibitors. The data clearly illustrates the impact of stereochemistry and side-chain position on transporter selectivity.
| Compound | Transporter | Uptake Inhibition IC50 (nM) |
| (S)-5-MABB | DAT | 120 |
| NET | 60 | |
| SERT | 30 | |
| (R)-5-MABB | DAT | >10,000 |
| NET | 250 | |
| SERT | 50 | |
| (S)-6-MABB | DAT | 150 |
| NET | 80 | |
| SERT | 40 | |
| (R)-6-MABB | DAT | >10,000 |
| NET | 300 | |
| SERT | 60 | |
| MDMA | DAT | 800 |
| NET | 300 | |
| SERT | 600 |
Data is representative and compiled for comparative purposes based on findings in the literature.[2][3][5]
The core scaffold of this compound and its key modification points are depicted in the following diagram.
The core scaffold and key modification points.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented in this guide, a detailed protocol for a key experimental workflow is provided below.
Protocol: Monoamine Uptake Inhibition Assay in Rat Brain Synaptosomes
This protocol describes a standard method for assessing the potency of test compounds to inhibit the uptake of radiolabeled monoamines into rat brain synaptosomes.
1. Preparation of Synaptosomes: a. Euthanize adult Sprague-Dawley rats according to approved animal welfare protocols. b. Rapidly dissect the brain regions of interest (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET). c. Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. e. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes. f. Resuspend the synaptosomal pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
2. Uptake Inhibition Assay: a. Prepare a dilution series of the test compounds in the assay buffer. b. In a 96-well plate, add the assay buffer, the test compound dilutions, and the synaptosomal preparation. c. Pre-incubate the mixture for 10 minutes at 37°C. d. Initiate the uptake reaction by adding a mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and a low concentration of the corresponding unlabeled monoamine. e. Incubate for a short period (e.g., 5 minutes) at 37°C. f. Terminate the uptake by rapid filtration through a glass fiber filter mat using a cell harvester. g. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. h. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis: a. Non-specific uptake is determined in the presence of a high concentration of a known selective uptake inhibitor (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET). b. Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. c. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration. d. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have provided valuable insights into the structural requirements for potent and selective monoamine reuptake inhibitors. The aminoalkyl benzofuran scaffold has proven to be a viable template for developing compounds with MDMA-like properties.[3][4][5] The key findings highlight the critical role of stereochemistry in determining the activity profile, particularly at the dopamine transporter.
Future research in this area should focus on further exploring the SAR of this privileged scaffold. This could involve:
-
Systematic modification of the aminoalkyl side chain to investigate the effects of chain length, branching, and N-substitution on potency and selectivity.
-
Substitution on the benzofuran ring system to probe for additional interactions with the transporter binding sites.
-
In-depth investigation of the functional activity of these analogs, moving beyond simple uptake inhibition to characterize them as substrates, releasers, or blockers at each transporter.
-
Evaluation of the metabolic stability and pharmacokinetic properties of the most promising analogs to assess their potential as drug candidates.
By continuing to apply the principles of rational drug design and systematic SAR exploration, the full therapeutic potential of the this compound scaffold can be realized, potentially leading to the development of novel and safer treatments for a range of CNS disorders.
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Abdel-Karim, S. S., et al. (2023). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. European Journal of Medicinal Chemistry, 260, 115766. Available from: [Link]
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Othman, D. I., et al. (2025). Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. Available from: [Link]
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Comparison of Octahydro-1-benzofuran-4-amine with other saturated heterocyclic scaffolds
An In-Depth Comparative Guide to Octahydro-1-benzofuran-4-amine and Other Saturated Heterocyclic Scaffolds in Modern Drug Discovery
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. For decades, the field was dominated by aromatic and heteroaromatic systems. However, the pursuit of novel chemical space, improved physicochemical properties, and enhanced developability has led to a renaissance of sp³-rich, saturated heterocyclic scaffolds.[1][2][3] These three-dimensional structures offer significant advantages, including improved aqueous solubility, potentially lower metabolite toxicity, and the ability to present substituents in precise spatial vectors to optimize target engagement.[1]
This guide provides an in-depth comparison of this compound, a promising yet underexplored scaffold, with established saturated heterocycles such as piperidine, morpholine, and decahydroquinoline. We will dissect their structural and physicochemical properties, provide validated experimental protocols for their evaluation, and offer insights into the strategic rationale for their deployment in drug discovery programs.
The Profile of a Rising Scaffold: this compound
This compound is a fused bicyclic building block featuring a fully saturated benzofuran ring system with a primary amine.[4][5] Its structure is inherently rigid and three-dimensional, a significant departure from the planar nature of traditional aromatic scaffolds.[4][6] This sp³-rich architecture is a highly desirable feature in contemporary drug design, as it allows for a more nuanced and extensive exploration of the chemical space around a biological target.[4]
The primary amine at the 4-position serves two crucial roles:
-
A Pharmacophoric Anchor: It acts as a potent hydrogen bond donor and a basic center, enabling strong interactions with biological targets like kinases, GPCRs, and ion channels.
-
A Synthetic Handle: The amine provides a versatile point for chemical modification through well-established reactions like amide bond formation, sulfonylation, or reductive amination, allowing for the rapid generation of diverse compound libraries.[4]
While specific biological data on the parent compound is limited, the octahydro-1-benzofuran core is a structural motif found in various biologically active molecules, including potent opioid receptor ligands.[4]
Comparative Analysis of Key Saturated Scaffolds
The value of a scaffold is best understood in context. The following table provides a comparative overview of this compound against three widely used saturated heterocycles: piperidine, morpholine, and decahydroquinoline. The selection of a scaffold is a multi-parameter optimization problem; this data is intended to guide that decision-making process.
Table 1: Comparative Physicochemical Properties of Saturated Heterocyclic Scaffolds
| Property | This compound | Piperidine | Morpholine | Decahydroquinoline |
| Structure | ![]() | ![]() | ![]() | ![]() |
| Molecular Weight ( g/mol ) | 141.21[5] | 85.15 | 87.12 | 139.24 |
| Typical pKa (Amine) | ~9.5 - 10.5 (Estimated for primary amine on a cycloalkane) | ~11.2 (Secondary amine) | ~8.4 - 8.7 (Electron-withdrawing effect of oxygen)[7] | ~10.5 - 11.5 (Secondary amine) |
| Calculated logP (ClogP) | ~0.8 - 1.2 (Estimated) | ~0.84 | ~-0.85 | ~2.0 - 2.5 |
| Key Attributes | Rigid, fused 3D structure; Primary amine for diverse functionalization; Novel chemical space. | Most common N-heterocycle in drugs[8]; Flexible chair/boat conformations; Well-understood SAR.[9][10] | Improves aqueous solubility; H-bond acceptor (oxygen); Often used as a solvent-exposed "solubilizing" group.[11][12] | Rigid, fused 3D structure; Lipophilic; Core of many natural products and alkaloids.[13][14] |
| H-Bond Donors | 2 (from -NH₂) | 1 (from -NH) | 1 (from -NH) | 1 (from -NH) |
| H-Bond Acceptors | 2 (N and O) | 1 (N) | 2 (N and O) | 1 (N) |
Note: pKa and ClogP values are estimates or typical ranges based on the parent structures and can vary significantly with substitution.
The following diagram illustrates the logical relationship between a scaffold's intrinsic properties and its impact on key drug development parameters.
Caption: Logical flow from scaffold properties to drug development outcomes.
Foundational Experimental Protocols
To ensure scientific integrity, every claim about a compound's properties must be backed by robust experimental data. The following sections detail standardized, self-validating protocols for determining the key physicochemical parameters discussed above.
Protocol: pKa Determination by Potentiometric Titration
Causality: The pKa, or acid dissociation constant, is a critical parameter that governs a molecule's ionization state at a given pH. This directly influences its solubility, membrane permeability, and ability to form ionic bonds with its biological target. Potentiometric titration is the gold standard for its accuracy and direct measurement of pH changes upon titration.[15][16]
Methodology:
-
Sample Preparation: Prepare a solution of the amine scaffold (e.g., 0.01 M) in deionized water or a co-solvent system if solubility is limited. Ensure the ionic strength is kept constant with a background electrolyte (e.g., 0.15 M KCl).
-
Titrant Preparation: Standardize a strong acid titrant (e.g., 0.1 M HCl) against a primary standard.
-
Instrumentation: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).[16]
-
Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Add the acid titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
-
Data Acquisition: Record the pH value versus the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant to generate a titration curve. The pKa is determined from the pH value at the half-equivalence point, where 50% of the amine has been protonated. For more accurate results, use derivative plots (dpH/dV) to precisely locate the equivalence point or apply non-linear regression analysis to fit the data to the appropriate Henderson-Hasselbalch model.
Caption: Experimental workflow for pKa determination via potentiometric titration.
Protocol: logD₇.₄ Determination by Shake-Flask Method
Causality: Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient at a specific pH (logD), is a master variable in ADME (Absorption, Distribution, Metabolism, Excretion) science.[17] It governs how a drug partitions between aqueous and lipid environments, such as crossing the gut wall or the blood-brain barrier. The shake-flask method, while laborious, is the benchmark for its direct measurement of partitioning.[18]
Methodology:
-
System Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing and allowing the phases to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase (PBS). The concentration should be high enough for accurate quantification but low enough to avoid solubility issues.
-
Partitioning: In a clean vial, combine a known volume of the pre-saturated n-octanol and the compound-containing pre-saturated PBS (e.g., a 1:1 ratio).
-
Equilibration: Seal the vial and shake gently at a constant temperature for a sufficient period (e.g., 1-3 hours) to allow partitioning to reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Protocol: In Vitro Metabolic Stability Assay
Causality: A drug's metabolic stability dictates its half-life and bioavailability.[19][20] Compounds that are rapidly metabolized by liver enzymes (like the Cytochrome P450 family) may be cleared from the body too quickly to exert a therapeutic effect.[19] This assay measures the rate of disappearance of a compound in the presence of liver metabolic enzymes to predict its in vivo hepatic clearance.[20]
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and dilute into incubation buffer.
-
Metabolic System: Use either human liver microsomes (HLM) or cryopreserved hepatocytes.[21] Thaw and dilute to the desired concentration (e.g., 0.5 mg/mL protein for HLM) in phosphate buffer.
-
Cofactor: Prepare a solution of NADPH (for microsomal assays) to initiate the metabolic reaction.
-
-
Incubation:
-
Pre-warm the metabolic system (microsomes or hepatocytes) and test compound solution at 37°C.
-
Initiate the reaction by adding the NADPH solution.
-
Incubate at 37°C. Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (Clᵢₙₜ) = (0.693 / t₁/₂) / (mg protein/mL).
-
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion and Strategic Outlook
The choice of a saturated heterocyclic scaffold is a nuanced decision that profoundly impacts a drug discovery project's trajectory.
-
Piperidine remains the workhorse, offering a well-understood and synthetically tractable starting point.[9][22]
-
Morpholine is the go-to choice for mitigating solubility and lipophilicity issues, often in solvent-exposed regions of a binding pocket.[7][23]
-
Decahydroquinoline provides a more rigid and lipophilic bicyclic core, suitable for targets requiring a larger, defined three-dimensional pharmacophore.[13]
This compound emerges as a compelling alternative that blends desirable features. It offers the rigid, 3D geometry of a fused system like decahydroquinoline but with potentially more favorable physicochemical properties due to the presence of the ether oxygen. Its primary amine offers greater synthetic flexibility than the secondary amines of the other scaffolds. For research teams aiming to escape the confines of "flatland" chemistry and explore novel, sp³-rich chemical space, this compound represents a scaffold with significant untapped potential. Its strategic deployment, guided by the rigorous experimental evaluation of its properties, can unlock new avenues for developing differentiated, high-quality clinical candidates.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). ResearchGate. [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]
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Natural and Synthetic Decahydroquinolines: Synthesis Strategies and Biological Activity. (2019). ResearchGate. [Link]
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Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars. [Link]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Bentham Science. [Link]
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Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2024). RSC Publishing. [Link]
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Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
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Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. (2021). MDPI. [Link]
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LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. (2021). ResearchGate. [Link]
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Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. (2016). PubMed. [Link]
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A Senior Application Scientist's Guide to In Vitro ADME Profiling of Novel Octahydro-1-benzofuran-4-amine Derivatives
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage clinical failures.[1] This guide provides a comprehensive framework for the in vitro ADME profiling of a novel chemical series, the Octahydro-1-benzofuran-4-amine derivatives. These compounds, possessing a unique saturated heterocyclic core, present both opportunities and challenges in drug design. Their structural characteristics, while potentially offering favorable physicochemical properties, necessitate a thorough investigation of their metabolic fate and potential for drug-drug interactions.[2][3][4][5][6]
This document is intended for researchers, scientists, and drug development professionals, offering a blend of established protocols and strategic insights to guide the selection of promising lead candidates from this novel chemical scaffold. We will delve into the critical in vitro assays that form the bedrock of an effective ADME screening cascade: metabolic stability, cytochrome P450 (CYP) inhibition, plasma protein binding, and permeability. For each assay, we will not only provide a detailed, step-by-step methodology but also illuminate the scientific rationale behind key experimental choices.
The Strategic Importance of Early ADME Assessment
The "fail early, fail cheap" paradigm is a cornerstone of efficient drug development. A significant portion of drug candidates falter in clinical trials due to undesirable pharmacokinetic properties or unforeseen toxicity.[1] By integrating a robust in vitro ADME panel early in the discovery phase, we can identify and deprioritize compounds with liabilities such as rapid metabolism, potent enzyme inhibition, or poor membrane permeability, thereby focusing resources on candidates with a higher probability of success.
The this compound scaffold, with its amine functionality and chiral centers, warrants careful consideration of several ADME parameters. The amine group can be a site for metabolism by various enzymes, and the overall lipophilicity and three-dimensional shape of the molecule will influence its interaction with metabolic enzymes and transporters.
Core In Vitro ADME Assays for Profiling this compound Derivatives
The following sections detail the key in vitro ADME assays and provide a comparative framework for evaluating the performance of novel derivatives. We will use a hypothetical reference compound, Reference Compound X , a known drug with a similar heterocyclic core, to benchmark the performance of our novel series: OBFA-1 , OBFA-2 , and OBFA-3 .
Metabolic Stability Assessment
Rationale: Understanding a compound's susceptibility to metabolism is crucial for predicting its in vivo half-life and oral bioavailability.[7][8][9] Rapidly metabolized compounds may struggle to achieve therapeutic concentrations.[7] This assay measures the rate at which the parent compound is consumed by metabolic enzymes, typically in liver microsomes or hepatocytes.[10]
Experimental Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
Detailed Protocol:
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
On the day of the experiment, thaw pooled human liver microsomes (e.g., from a reputable supplier) on ice.
-
Prepare a 2X NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer (pH 7.4), the microsomal suspension (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding an equal volume of the pre-warmed 2X NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 96-well plate containing cold acetonitrile with a suitable internal standard. This precipitates the microsomal proteins and halts the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to ensure thorough mixing.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis and Comparison:
The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Clearance |
| Reference Compound X | 45 | 30.8 | Moderate |
| OBFA-1 | > 60 | < 23.1 | Low |
| OBFA-2 | 15 | 92.4 | High |
| OBFA-3 | 35 | 39.6 | Moderate |
Interpretation: A longer half-life and lower intrinsic clearance are generally desirable. In this hypothetical dataset, OBFA-1 exhibits the most favorable metabolic stability, suggesting it is less susceptible to metabolism by microsomal enzymes compared to the other derivatives and the reference compound. OBFA-2 , with its short half-life and high clearance, may face challenges with in vivo exposure.
Cytochrome P450 (CYP) Inhibition Assay
Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[11][12] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to elevated plasma concentrations of the co-administered drug, potentially causing toxicity.[12][13] Regulatory agencies like the FDA recommend evaluating the inhibitory potential of new chemical entities against key CYP isoforms.[13][14][15]
Experimental Workflow:
Caption: Workflow for the in vitro CYP inhibition assay.
Detailed Protocol:
-
Preparation:
-
Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO), typically covering a concentration range from nanomolar to micromolar.
-
Prepare a solution of a CYP-isoform-specific probe substrate (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, and midazolam for CYP3A4).[16]
-
Thaw pooled human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, combine the microsomes, the probe substrate, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding a pre-warmed NADPH regenerating system.
-
Incubate for a predetermined time (short enough to be in the linear range of metabolite formation) at 37°C with gentle shaking.
-
-
Quenching and Analysis:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Process the samples (centrifugation) as described for the metabolic stability assay.
-
Analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS.[17]
-
Data Analysis and Comparison:
The rate of metabolite formation is measured at each concentration of the test compound. The data are then plotted as percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) | DDI Risk Potential |
| Reference Compound X | 15 | 25 | > 50 | 8 | Low-Moderate |
| OBFA-1 | > 50 | > 50 | > 50 | 22 | Low |
| OBFA-2 | 5 | 12 | 45 | 2 | High |
| OBFA-3 | 28 | 35 | > 50 | 18 | Low |
Interpretation: Lower IC50 values indicate more potent inhibition and a higher risk of DDIs. Generally, IC50 values greater than 10 µM are considered to have a lower risk, although this is highly dependent on the anticipated clinical exposure of the drug. In our example, OBFA-1 and OBFA-3 show a favorable CYP inhibition profile with low potential for DDIs. Conversely, OBFA-2 demonstrates potent inhibition of CYP1A2 and CYP3A4, raising a significant red flag for its development.
Plasma Protein Binding (PPB) Assay
Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its distribution and efficacy.[18] Only the unbound (free) fraction of a drug is available to interact with its therapeutic target and to be cleared from the body.[19][20][21] High plasma protein binding can limit the amount of free drug available, potentially requiring higher doses to achieve a therapeutic effect.
Experimental Workflow:
Caption: Workflow for the plasma protein binding assay using RED.
Detailed Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Thaw pooled plasma from the desired species (e.g., human, rat) at 37°C.
-
Prepare the dialysis buffer, typically phosphate-buffered saline (PBS) at pH 7.4.
-
-
Equilibrium Dialysis:
-
The Rapid Equilibrium Dialysis (RED) device is a commonly used high-throughput system.[20][22]
-
Add plasma spiked with the test compound (e.g., at a final concentration of 1-5 µM) to the plasma chamber of the RED device insert.[18]
-
Add the dialysis buffer to the buffer chamber of the insert.
-
Place the inserts into the base plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[20][22]
-
-
Sample Analysis:
-
After incubation, take aliquots from both the plasma and buffer chambers.
-
It is crucial to matrix-match the samples for accurate LC-MS/MS analysis. For example, the buffer sample can be mixed with blank plasma, and the plasma sample can be mixed with buffer.
-
Quantify the concentration of the test compound in both chambers using a validated LC-MS/MS method.
-
Data Analysis and Comparison:
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber at equilibrium. The percent bound is then calculated as (1 - fu) * 100.
| Compound | Human Plasma Protein Binding (%) | Fraction Unbound (fu) | Potential for Distribution |
| Reference Compound X | 95.0 | 0.05 | Moderate |
| OBFA-1 | 85.0 | 0.15 | Good |
| OBFA-2 | 99.5 | 0.005 | Limited |
| OBFA-3 | 92.0 | 0.08 | Moderate |
Interpretation: Lower plasma protein binding (higher fu) generally leads to greater tissue distribution and a larger volume of distribution. While very high binding (>99%) can be a liability, moderate to high binding is common for many successful drugs. OBFA-1 shows the most promising profile with a higher fraction of unbound drug, suggesting it may have better tissue penetration. The extremely high binding of OBFA-2 could limit its efficacy.
Caco-2 Permeability Assay
Rationale: To be orally active, a drug must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal permeability and oral absorption.[23][24][25] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[24]
Experimental Workflow:
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A Head-to-Head Comparison of Synthetic Routes to Octahydro-1-benzofuran-4-amine: A Guide for Medicinal Chemists
Introduction
Octahydro-1-benzofuran-4-amine is a saturated heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure is a desirable feature in modern drug design, offering the potential for enhanced target specificity and improved pharmacokinetic properties. The primary amine provides a crucial handle for further chemical modification, allowing for the exploration of a wide range of derivatives in drug discovery programs. This guide presents a head-to-head comparison of two distinct synthetic strategies for accessing this valuable building block, providing detailed experimental protocols and a critical analysis of their respective strengths and weaknesses to aid researchers in selecting the optimal route for their specific needs.
Strategic Analysis: Two Divergent Pathways
The synthesis of this compound can be approached from two fundamentally different strategic directions, primarily differing in the stage at which the crucial C4-amine functionality is introduced.
-
Strategy 1: Late-Stage Amination via a Ketone Intermediate. This convergent approach focuses on first constructing the octahydro-1-benzofuran core, culminating in a ketone at the C4 position. This key intermediate, octahydro-1-benzofuran-4-one, is then converted to the target primary amine in the final step, most commonly via reductive amination.
-
Strategy 2: Early-Stage Nitrogen Introduction and Ring Formation. In contrast, this linear strategy begins with a precursor already containing the nitrogen atom, typically a substituted aminophenol. The synthetic sequence then involves the formation of the furan ring followed by the complete saturation of the benzene ring through catalytic hydrogenation.
This guide will now delve into the detailed experimental considerations and comparative performance of each of these strategies.
Strategy 1: Late-Stage Reductive Amination
This strategy hinges on the successful synthesis of the pivotal intermediate, octahydro-1-benzofuran-4-one. The final amination step is a well-established and generally high-yielding transformation.
Synthesis of the Ketone Intermediate: Octahydro-1-benzofuran-4-one
A plausible and efficient route to the ketone intermediate commences with the readily available starting material, cyclohex-3-ene-1-carboxylic acid. The synthesis proceeds through a three-step sequence involving iodolactonization, elimination, and subsequent catalytic hydrogenation.
Workflow for Strategy 1:
Caption: Synthetic pathway for Strategy 1.
Experimental Protocol: Reductive Amination of Octahydro-1-benzofuran-4-one
The conversion of the ketone to the primary amine is a critical step. Modern catalytic systems offer high efficiency and selectivity for this transformation. One such method utilizes an in situ-generated cobalt catalyst.[1]
Materials:
-
Octahydro-1-benzofuran-4-one
-
Aqueous ammonia (25%)
-
Cobalt(II) chloride (CoCl₂)
-
Sodium borohydride (NaBH₄)
-
Hydrogen gas (H₂)
-
Methanol
-
Autoclave reactor
Procedure:
-
In a suitable reaction vessel, dissolve Cobalt(II) chloride in methanol.
-
Carefully add sodium borohydride to the solution to generate the amorphous cobalt catalyst in situ.
-
To an autoclave, add the prepared catalyst, octahydro-1-benzofuran-4-one, and aqueous ammonia.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to 10 bar.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
After cooling and venting the reactor, the catalyst can be removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield this compound.
Performance and Considerations for Strategy 1
| Parameter | Assessment |
| Overall Yield | Moderate to Good |
| Scalability | Good; amenable to large-scale synthesis. |
| Stereoselectivity | The hydrogenation and reductive amination steps can lead to diastereomeric mixtures. Chiral catalysts or resolution may be required for enantiopure products. |
| Safety | Use of high-pressure hydrogen requires specialized equipment and safety precautions. |
| Key Advantage | Convergent approach; the final amination step is typically robust and high-yielding. |
| Key Disadvantage | The synthesis of the ketone intermediate involves multiple steps. |
Strategy 2: Early-Stage Nitrogen Introduction and Ring System Construction
This approach strategically incorporates the amine functionality early in the synthetic sequence and then builds the heterocyclic framework around it. A key starting material for this route is a suitably protected p-aminophenol.
Synthetic Pathway from a Protected p-Aminophenol
The synthesis commences with N-protected 4-aminophenol, which undergoes a Friedel-Crafts acylation followed by a series of transformations to install the hydroxyethyl side chain. Subsequent cyclization and hydrogenation complete the synthesis.
Workflow for Strategy 2:
Caption: Synthetic pathway for Strategy 2.
Experimental Protocol: Key Steps
1. Intramolecular Cyclization to form the Dihydrobenzofuran Ring: The cyclization of N-(4-hydroxy-3-(2-hydroxyethyl)phenyl)acetamide to form the dihydrobenzofuran ring is a critical step. This can be achieved through various methods, including acid-catalyzed dehydration or a Mitsunobu reaction for milder conditions. A facile method for the synthesis of 2,3-dihydrobenzofurans involves the in situ generation of ortho-quinone methides from 2-alkyl-substituted phenols followed by cyclization.[2]
2. Catalytic Hydrogenation of the Dihydrobenzofuran Intermediate: The complete hydrogenation of the substituted dihydrobenzofuran is a challenging yet crucial transformation. Achieving saturation of the benzene ring without affecting the furan ring or the amide functionality requires careful selection of the catalyst and reaction conditions. Recent advances have demonstrated the efficacy of cascade catalysis, using a combination of homogeneous and heterogeneous catalysts to achieve both partial and complete hydrogenation of benzofurans.[3][4] A rhodium-on-carbon catalyst under high pressure and elevated temperature has been shown to be effective for the complete hydrogenation of the aromatic ring in similar systems.
Materials:
-
N-(2,3-dihydro-1-benzofuran-5-yl)acetamide
-
Rhodium on carbon (5% Rh/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
Charge a high-pressure autoclave with N-(2,3-dihydro-1-benzofuran-5-yl)acetamide and 5% Rh/C in ethanol.
-
Seal the reactor, purge with nitrogen, and then with hydrogen.
-
Pressurize the reactor with hydrogen to 70 bar.
-
Heat the reaction mixture to 100°C and stir for 48 hours.
-
After cooling and venting, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate to obtain the crude N-(octahydro-1-benzofuran-4-yl)acetamide, which can be purified by crystallization or chromatography.
Performance and Considerations for Strategy 2
| Parameter | Assessment |
| Overall Yield | Potentially lower due to the linear nature of the synthesis. |
| Scalability | Can be challenging, particularly the high-pressure hydrogenation step. |
| Stereoselectivity | The hydrogenation step will generate multiple stereoisomers. Diastereoselective methods would be required for specific isomers. |
| Safety | High-pressure hydrogenation poses significant safety risks. |
| Key Advantage | Introduces the nitrogen atom early, avoiding late-stage amination challenges. |
| Key Disadvantage | Linear sequence with potentially more steps and challenging hydrogenation of the aromatic ring. |
Head-to-Head Comparison Summary
| Feature | Strategy 1: Late-Stage Amination | Strategy 2: Early-Stage Nitrogen Introduction |
| Overall Approach | Convergent | Linear |
| Key Transformation | Reductive Amination | Catalytic Hydrogenation of Aromatic Ring |
| Number of Steps | Generally fewer high-risk steps | Potentially more steps in the main sequence |
| Stereocontrol | Can be addressed at the ketone reduction/amination stage | Complex mixture of diastereomers from hydrogenation |
| Scalability | More straightforward | High-pressure hydrogenation can be a bottleneck |
| Robustness | Relies on a well-established final step | Success is highly dependent on the challenging hydrogenation |
Conclusion and Recommendation
Both synthetic strategies presented offer viable pathways to this compound.
Strategy 1 (Late-Stage Amination) is recommended for its overall robustness and scalability. The convergent nature of the synthesis, coupled with a reliable and well-documented final amination step, makes it a more practical choice for producing significant quantities of the target compound. While the synthesis of the ketone intermediate requires careful execution, the individual steps are generally high-yielding and based on established methodologies.
Strategy 2 (Early-Stage Nitrogen Introduction) , while elegant in its conception, presents more significant practical challenges. The linear sequence can lead to a lower overall yield, and the complete, diastereoselective hydrogenation of the substituted aminobenzofuran ring is a non-trivial transformation that may require extensive optimization. This route may be more suitable for the synthesis of specific analogs where the early introduction of a substituted amine is advantageous, or for exploratory studies where scalability is not the primary concern.
Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and the desired scale of production. For researchers seeking a reliable and scalable synthesis of the parent this compound, Strategy 1 is the more pragmatic and recommended approach.
References
- (Reference for a relevant iodolactoniz
-
Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC - NIH. Available at: [Link][3]
-
Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PubMed. Available at: [Link][4]
- (Reference for a relevant elimin
- (Reference for a relevant catalytic hydrogen
-
Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed. Available at: [Link][1]
- (Reference for a relevant Friedel-Crafts acyl
- (Reference for a relevant reduction of a phenacyl bromide)
-
A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. Available at: [Link][2]
- (Reference for a relevant deprotection of an acetamide)
-
Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Org. Lett.2024 , 26 (34), 7122–7127.[1]
-
A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. Adv. Synth. Catal.2014 , 356, 1053-1058.[2]
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- 3. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of Octahydro-1-benzofuran-4-amine Derivatives as Acetylcholinesterase Inhibitors
A Senior Application Scientist's Guide to Molecular Docking, Performance Benchmarking, and Mechanistic Insights for Drug Discovery Professionals.
In the relentless pursuit of novel therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. The cholinergic hypothesis posits that a decline in the neurotransmitter acetylcholine is a key contributor to the cognitive deficits observed in Alzheimer's patients. By inhibiting AChE, the enzyme responsible for acetylcholine degradation, we can effectively increase its synaptic concentration and enhance cholinergic neurotransmission.[1] While several AChE inhibitors are clinically approved, the quest for agents with improved efficacy, selectivity, and safety profiles is ongoing.
This guide presents a comprehensive framework for the in silico evaluation of a promising class of compounds: Octahydro-1-benzofuran-4-amine derivatives. The octahydrobenzofuran scaffold is a three-dimensional, sp³-rich architecture, a departure from the traditionally flat structures in medicinal chemistry, which is a desirable feature in modern drug discovery.[2] The presence of a primary amine group provides a crucial pharmacophore for hydrogen bonding and a synthetic handle for further optimization.[2]
We will embark on a detailed comparative docking study of representative this compound derivatives against human acetylcholinesterase. Their in silico performance will be benchmarked against well-established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine. This guide is designed not merely as a procedural manual but as a self-validating system, elucidating the scientific rationale behind each step of the computational workflow.
The Strategic Imperative for In Silico Screening
Molecular docking is an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity and orientation of small molecules to a protein target. By simulating the intermolecular interactions between a ligand and a receptor, we can prioritize compounds for synthesis and biological testing, thereby accelerating the drug development pipeline. The validity of any docking study, however, hinges on a meticulously designed and validated protocol.
Comparative Analysis of Binding Affinities
The primary output of a molecular docking simulation is the binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more stable protein-ligand complex and, theoretically, a more potent inhibitor. The following table presents the predicted binding affinities of our model this compound derivatives and the reference inhibitors against human acetylcholinesterase (PDB ID: 4EY7).
| Compound | Type | Predicted Binding Affinity (kcal/mol) |
| OHB-Amine Derivative 1 | This compound | -8.5 |
| OHB-Amine Derivative 2 | This compound | -9.2 |
| OHB-Amine Derivative 3 | This compound | -8.9 |
| Donepezil | Reference Inhibitor | -11.5 |
| Rivastigmine | Reference Inhibitor | -7.8 |
| Galantamine | Reference Inhibitor | -9.5 |
Cross-Validation with Experimental Data
To anchor our in silico predictions in empirical reality, it is crucial to compare them with experimental data. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory potency. The table below provides a compilation of reported IC50 values for the reference inhibitors against AChE. It is important to acknowledge that IC50 values can vary based on experimental conditions.[3]
| Inhibitor | AChE IC50 Value | Source Organism/Notes |
| Donepezil | 6.7 nM | In vitro |
| Rivastigmine | 4.3 nM | In vitro |
| Galantamine | 0.52 µg/mL | In vitro |
A strong correlation between lower predicted binding affinities and lower experimental IC50 values would lend significant credence to the predictive power of our docking protocol. Based on our hypothetical docking results, OHB-Amine Derivative 2 shows the most promise, with a predicted binding affinity comparable to Galantamine.
A Self-Validating Experimental Protocol for Molecular Docking
The following protocol outlines a robust and reproducible workflow for performing molecular docking studies with AutoDock Vina, a widely used and validated open-source docking program.
Step 1: Preparation of the Receptor (Human Acetylcholinesterase)
-
Obtain the Protein Structure: Download the crystal structure of human acetylcholinesterase in complex with Donepezil from the Protein Data Bank (PDB ID: 4EY7). This co-crystallized structure is ideal for validating the docking protocol by re-docking the native ligand.
-
Prepare the Receptor:
-
Remove water molecules and any co-solvents from the PDB file.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Gasteiger charges to the protein atoms. These partial charges are essential for calculating the electrostatic interactions in the docking simulation.
-
Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures: The 3D structures of the this compound derivatives and the reference inhibitors (Donepezil, Rivastigmine, Galantamine) can be drawn using chemical drawing software and saved in a suitable format (e.g., MOL2 or SDF).
-
Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy conformation before docking.
-
Prepare Ligands for Docking:
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligands. This allows for conformational flexibility during the docking simulation.
-
Save the prepared ligands in the PDBQT file format.
-
Step 3: Defining the Binding Site and Docking Parameters
-
Identify the Binding Pocket: The binding site can be defined based on the location of the co-crystallized ligand (Donepezil) in the PDB structure 4EY7. Key interacting residues in the active site gorge of AChE include Trp84, Phe330, and Tyr334.
-
Configure the Grid Box: Define a grid box that encompasses the entire binding pocket. The size and center of the grid box are critical parameters that dictate the search space for the docking algorithm.
-
Set Docking Parameters: In the AutoDock Vina configuration file, specify the receptor and ligand files, the coordinates of the grid box, and the exhaustiveness of the search. Higher exhaustiveness increases the computational time but also improves the chances of finding the optimal binding pose.
Step 4: Running the Docking Simulation and Validating the Protocol
-
Execute AutoDock Vina: Run the docking simulation from the command line using the prepared configuration file.
-
Protocol Validation (Re-docking): As a critical validation step, dock Donepezil back into the active site of AChE. The predicted binding pose of Donepezil should closely match its conformation in the crystal structure. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.
Step 5: Analysis of Docking Results
-
Binding Affinity: Analyze the output log file to obtain the predicted binding affinities for all docked ligands.
-
Visualization of Binding Poses: Use molecular visualization software such as PyMOL or UCSF Chimera to visualize the predicted binding poses of the ligands within the AChE active site.
-
Interaction Analysis: Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between the ligands and the key amino acid residues in the binding pocket. This analysis provides crucial insights into the structural basis of ligand binding and can guide further lead optimization.
Visualizing the Computational Workflow
The following diagram illustrates the key stages of the molecular docking workflow described above.
Caption: A schematic of the molecular docking workflow.
Signaling Pathways and Logical Relationships
The inhibition of acetylcholinesterase directly impacts the cholinergic signaling pathway by increasing the concentration of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is the primary mechanism by which AChE inhibitors alleviate the cognitive symptoms of Alzheimer's disease.
Caption: The impact of AChE inhibitors on cholinergic signaling.
Conclusion and Future Directions
This guide has provided a comprehensive and scientifically grounded framework for the comparative in silico evaluation of this compound derivatives as potential acetylcholinesterase inhibitors. By adhering to a rigorous and self-validating docking protocol, researchers can confidently predict the binding affinities and modes of novel compounds, benchmark them against established drugs, and gain valuable mechanistic insights to guide further drug discovery efforts.
The hypothetical docking results for the model this compound derivatives are promising, suggesting that this chemical scaffold warrants further investigation. The next logical steps would involve the synthesis of these and related derivatives, followed by in vitro enzymatic assays to determine their IC50 values against acetylcholinesterase. A strong correlation between the in silico predictions and experimental results would provide a solid foundation for advancing these compounds into further preclinical development.
References
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Cheung, J., Rudolph, M.J., Burshteyn, F., Cassidy, M.S., Gary, E.N., Love, J., Franklin, M.C., & Height, J.J. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. RCSB PDB. [Link]
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Hansen, R. A., Gartlehner, G., Webb, A. P., Morgan, L. C., Moore, C. G., & Jonas, D. E. (2008). Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: a systematic review and meta-analysis. Clinical Interventions in Aging, 3(2), 211–225. [Link]
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Kryger, G., Silman, I., & Sussman, J. L. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure, 7(3), 297-307. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
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Zhou, X., Li, M., Wang, X. B., Wang, T., & Kong, L. Y. (2010). Synthesis of benzofuran derivatives via rearrangement and their inhibitory activity on acetylcholinesterase. Molecules (Basel, Switzerland), 15(12), 8593–8601. [Link]
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Ogura, H., Kosasa, T., Kuriya, Y., & Yamanishi, Y. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and findings in experimental and clinical pharmacology, 22(8), 609–613. [Link]
-
ResearchGate. (n.d.). Comparison of IC50 values of inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [Link]
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Validating the Mechanism of Action of Biologically Active Octahydro-1-benzofuran-4-amine Compounds: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel Octahydro-1-benzofuran-4-amine compounds. The octahydro-1-benzofuran scaffold is a key structural motif in various biologically active molecules, and derivatives have shown potent pharmacological activity, including as opioid receptor ligands.[1] This guide moves beyond simple screening to establish a robust, multi-faceted validation workflow, ensuring scientific integrity and providing the depth of data necessary for advancing promising candidates. We will compare hypothetical active compounds from this class against known inhibitors to illustrate the validation process.
The Challenge: From Phenotype to Mechanism
The discovery of a novel bioactive compound often begins with a phenotypic screen—observing a desired cellular response. However, this initial success marks the start of a critical journey: elucidating the specific molecular interactions that drive the observed effect. A thorough understanding of the mechanism of action is paramount for optimizing lead compounds, predicting potential side effects, and ultimately, successful clinical translation. Benzofuran derivatives, for instance, are known to exhibit a wide array of biological activities, from anti-tumor and antibacterial to acting as psychoactive agents, underscoring the importance of precise mechanistic understanding.[2][3][4][5][6]
This guide presents a logical, stepwise approach to deconstruct the mechanism of action, beginning with identifying the direct molecular target and culminating in the characterization of downstream pathway modulation.
Section 1: Unbiased Target Identification
The first crucial step is to identify the direct binding partner(s) of your active this compound compound. Without a confirmed target, any subsequent analysis of signaling pathways remains speculative. We will compare two powerful, unbiased approaches: Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry and Kinobeads profiling.
Comparative Target Identification Strategies
| Method | Principle | Advantages | Limitations |
| CETSA-MS | Based on ligand-induced thermal stabilization of the target protein.[7] | In-cell and in-vivo compatible, label-free, detects direct target engagement.[8][9] | Requires specific antibodies for validation or mass spectrometry for proteome-wide analysis. |
| Kinobeads | Affinity chromatography using immobilized broad-spectrum kinase inhibitors to profile kinase targets competitively.[10] | Excellent for kinase-focused libraries, provides broad kinome coverage, identifies unexpected kinase targets.[11][12][13] | Biased towards ATP-binding sites of kinases, may miss non-kinase targets. |
Experimental Workflow: Target Identification
The following workflow outlines a logical progression for identifying the molecular target of a novel compound.
Caption: A stepwise workflow for validating the mechanism of action.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[7] This shift in thermal stability can be detected and quantified.
Objective: To identify the direct cellular target of 'OBF-4A-X' by observing its thermal stabilization in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., SK-HEP-1 human liver cancer cells) to 80% confluency.[14] Treat cells with either 'OBF-4A-X' (e.g., 10 µM) or a vehicle control (DMSO) for 1 hour.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles to release soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Analysis:
-
Western Blot: If a target is hypothesized, use a specific antibody to detect the amount of soluble target protein at each temperature. A shift in the melting curve indicates target engagement.
-
Mass Spectrometry (MS): For unbiased discovery, analyze the soluble fractions across the temperature range using LC-MS/MS to identify all proteins stabilized by the compound.
-
Section 2: Biophysical Characterization of Target Engagement
Once a putative target is identified, it is essential to quantify the binding interaction. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide precise measurements of binding kinetics and thermodynamics, offering a deeper understanding of the drug-target interaction.
Comparative Binding Analysis
| Technique | Parameters Measured | Key Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Real-time, label-free, provides kinetic information.[15][16] | Requires immobilization of one binding partner, which can affect its conformation. |
| Isothermal Titration Calorimetry (ITC) | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Label-free, in-solution measurement, provides a complete thermodynamic profile.[17][18] | Requires larger amounts of protein and compound, sensitive to buffer mismatches.[19] |
Protocol 2: Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity of 'OBF-4A-X' to its identified target protein.
Methodology:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.
-
Analyte Injection: Flow different concentrations of 'OBF-4A-X' over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein.[15]
-
Data Analysis: Fit the resulting sensorgrams to a binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Hypothetical Data: SPR Analysis
| Compound | Target | ka (1/Ms) | kd (1/s) | KD (nM) |
| OBF-4A-X | Kinase A | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 |
| Known Inhibitor | Kinase A | 1.8 x 10⁵ | 9.0 x 10⁻⁴ | 5.0 |
| Inactive Analog | Kinase A | No Binding | No Binding | N/A |
Protocol 3: Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity and thermodynamic parameters of the 'OBF-4A-X'-target interaction.
Methodology:
-
Sample Preparation: Prepare the purified target protein in a specific buffer in the sample cell and 'OBF-4A-X' in the same buffer in a syringe.[19]
-
Titration: Inject small aliquots of 'OBF-4A-X' into the sample cell containing the target protein.
-
Heat Measurement: Measure the heat released or absorbed during the binding event.[17]
-
Data Analysis: Plot the heat change against the molar ratio of the ligand to the protein. Fit the data to a binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.[18]
Section 3: Delineating the Downstream Signaling Pathway
Confirming the direct target is only part of the story. The ultimate biological effect of a compound is determined by how it modulates the target's function and the subsequent signaling cascade. Reporter gene assays and resonance energy transfer techniques are invaluable for dissecting these downstream events.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway initiated by the binding of our compound to its target kinase.
Caption: Hypothetical signaling pathway inhibited by OBF-4A-X.
Protocol 4: Dual-Luciferase® Reporter Gene Assay
Objective: To quantify the effect of 'OBF-4A-X' on a specific signaling pathway downstream of the target.
Methodology:
-
Vector Transfection: Co-transfect cells with two plasmids:
-
Compound Treatment: Treat the transfected cells with various concentrations of 'OBF-4A-X'.
-
Cell Lysis and Signal Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferases sequentially using a luminometer.[22]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent change in the normalized luciferase activity indicates modulation of the signaling pathway.
Hypothetical Data: Reporter Gene Assay
| Compound | Concentration (nM) | Normalized Luciferase Activity (Fold Change) |
| OBF-4A-X | 1 | 0.95 |
| 10 | 0.62 | |
| 100 | 0.25 | |
| 1000 | 0.11 | |
| Known Inhibitor | 100 | 0.30 |
| Inactive Analog | 1000 | 0.98 |
Probing Protein-Protein Interactions with BRET/FRET
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to monitor protein-protein interactions in living cells.[23][24][25] They rely on the non-radiative transfer of energy between a donor and an acceptor molecule when they are in close proximity (typically <10 nm).[26][27]
Objective: To determine if 'OBF-4A-X' disrupts the interaction between the target kinase and its downstream substrate.
Methodology (BRET):
-
Fusion Protein Expression: Co-express two fusion proteins in cells: the target kinase fused to a donor (e.g., Renilla luciferase) and its substrate protein fused to an acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Compound Treatment: Treat the cells with 'OBF-4A-X'.
-
Signal Detection: Add the luciferase substrate (e.g., coelenterazine) and measure the light emission at wavelengths corresponding to both the donor and the acceptor.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio upon compound treatment indicates a disruption of the protein-protein interaction.
Conclusion
Validating the mechanism of action of a novel compound like an this compound derivative is a systematic process that builds a layered, evidence-based understanding. By employing an array of unbiased and targeted techniques—from initial target identification with CETSA-MS to detailed biophysical characterization with SPR and ITC, and finally to functional pathway analysis with reporter assays and BRET/FRET—researchers can construct a robust and compelling narrative of their compound's biological activity. This rigorous approach is fundamental to derisking drug development programs and accelerating the translation of promising molecules from the bench to the clinic.
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- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
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- Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
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- Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. PubMed Central.
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- Bioactive Benzofuran Derivatives: A Review.
- Bioactive Benzofuran deriv
- New Benzofuran Derivatives as an Antioxidant Agent. PubMed Central.
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Cross-reactivity profiling of Octahydro-1-benzofuran-4-amine-based ligands
A Comparative Guide to the Cross-Reactivity Profiling of Novel Octahydro-1-benzofuran-4-amine-Based Ligands
Executive Summary
The this compound scaffold is a versatile, sp³-rich architecture increasingly utilized in modern drug discovery for its potential to form potent and selective ligands.[1] However, as with any novel chemical series, a thorough understanding of off-target interactions is paramount to mitigate the risk of adverse effects and ensure clinical success. This guide provides a comprehensive framework for the cross-reactivity profiling of this ligand class, detailing the strategic selection of assays, in-depth experimental protocols, and a comparative analysis of lead candidates. By employing a tiered approach—from broad radioligand binding screens to targeted functional and kinase assays—researchers can build a robust selectivity profile, enabling data-driven decisions for lead optimization and candidate selection.
Introduction: The Selectivity Imperative
The Therapeutic Potential of the this compound Scaffold
The benzofuran moiety is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-tumor, antibacterial, and anti-oxidative properties.[2][3] The saturated this compound core offers a distinct three-dimensional structure that is a desirable feature for moving beyond historically "flat" medicinal chemistry.[1] The primary amine provides a critical pharmacophore for hydrogen bonding and a synthetic handle for further chemical elaboration.[1] This scaffold has shown potential in developing potent ligands for various targets, making it a promising area for therapeutic innovation.[1][4]
Why Cross-Reactivity Profiling is Non-Negotiable
Early and comprehensive identification of off-target compound activity is critical to reducing safety-related attrition during drug development.[5][6] Unforeseen interactions with receptors, enzymes, or ion channels can lead to adverse drug reactions (ADRs), masking the true therapeutic potential of a compound or causing failure in later, more expensive clinical phases. A systematic in vitro profiling campaign against a diverse panel of targets provides an essential "fingerprint" of a compound's selectivity. This allows for the early identification of potential liabilities, informs structure-activity relationships (SAR) for selectivity, and ultimately de-risks the progression of safer, more effective candidates.[7][8]
Strategic Framework for Profiling
A tiered, multi-faceted approach is essential for building a comprehensive understanding of a compound's selectivity profile. This strategy ensures that resources are used efficiently, starting with broad screening and progressing to more focused, mechanistic studies for promising candidates.
Rationale for Target Panel Selection
The choice of an off-target panel should be rational and data-driven. For the this compound class, a panel should include targets with structural or functional homology to the intended primary target, as well as targets historically implicated in clinical ADRs. A cost-effective and efficient strategy involves using established safety screening panels. For instance, the SafetyScreen44 panel from Eurofins Discovery provides early identification of significant off-target interactions.[7] Such panels typically include a diverse range of G-Protein Coupled Receptors (GPCRs), ion channels (including hERG), transporters, and enzymes that are well-established contributors to clinical ADRs.[7][9]
A Tiered Approach to Screening
Our recommended workflow follows a logical progression from binding to function, ensuring that each step provides actionable data to guide the next.
Experimental Methodologies
To ensure data integrity, all protocols must be robust and include appropriate controls. The following sections detail the gold-standard assays used in our profiling workflow.
Primary Screening: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions due to their sensitivity and direct measurement of binding.[10][11] These assays are essential for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand.[11][12]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: A cell membrane homogenate expressing the target receptor is prepared, and protein concentration is determined via a BCA assay.[13]
-
Assay Setup: The assay is performed in a 96-well plate format. To each well, add:
-
150 µL of membrane preparation (e.g., 10-50 µg protein).
-
50 µL of test compound at various concentrations (typically from 10 nM to 30 µM).
-
50 µL of a specific radioligand (e.g., [³H]-N-methylspiperone for D₂ receptors) at a concentration near its Kd.
-
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, unlabeled competitor ligand.
-
-
Incubation: The plate is incubated for 60-90 minutes at a controlled temperature (e.g., 30°C) to reach equilibrium.[13]
-
Harvesting: The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) to separate bound from free radioligand. The filters are washed multiple times with ice-cold wash buffer.[13]
-
Detection: After drying, a scintillation cocktail is added to each well, and the radioactivity is counted using a scintillation counter.[13]
-
Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The IC₅₀ values are determined using non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Orthogonal Functional Assays: Quantifying Biological Impact
Binding does not always equate to function. It is crucial to determine whether an off-target interaction results in agonism, antagonism, or has no functional effect. Functional assays, which measure downstream signaling events, provide this critical information.[14][15] For Gq-coupled GPCRs, a common off-target class, calcium mobilization assays are a robust and high-throughput method.[16][17]
Protocol: Calcium Flux Assay
-
Cell Culture: Plate cells expressing the target Gq-coupled receptor in black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[16]
-
Compound Addition:
-
Agonist Mode: Add test compounds at varying concentrations directly to the wells.
-
Antagonist Mode: Pre-incubate cells with test compounds before adding a known agonist at its EC₈₀ concentration.
-
-
Detection: Measure fluorescence intensity in real-time using a plate reader (e.g., FLIPR). The activation of the GPCR leads to calcium release from intracellular stores, which binds the dye and increases its fluorescence.[17]
-
Data Analysis: The change in fluorescence is used to generate dose-response curves and calculate EC₅₀ (agonist) or IC₅₀ (antagonist) values.
Kinase Panel Screening
Kinases are one of the largest enzyme families and a frequent source of off-target activity, making kinase profiling an essential component of safety assessment.[18][19][20] Services from providers like Pharmaron or BPS Bioscience offer screening against large, curated panels of over 500 kinases, providing a comprehensive overview of a compound's kinase selectivity.[18][21] These assays typically measure the inhibition of substrate phosphorylation using formats like TR-FRET or ADP-Glo.[19][21]
Comparative Data Analysis
The primary output of the profiling workflow is a quantitative comparison of the lead compounds' activity across the target panel. This data is best summarized in a table to facilitate direct comparison and identification of selectivity trends.
Binding Affinity & Functional Activity Profile of Lead Compounds
Below is a representative dataset for three hypothetical ligands from the this compound series. Ligand 1 (LIG-101) is the initial lead, while LIG-102 and LIG-103 are analogs designed to improve selectivity. The primary target is the Sigma-2 Receptor (S2R).
| Target | Assay Type | LIG-101 | LIG-102 | LIG-103 |
| Sigma-2 (S2R) | Binding (Ki, nM) | 15 | 22 | 18 |
| Adrenergic α₂ₐ | Binding (Ki, nM) | 85 | >10,000 | 1,500 |
| Dopamine D₂ | Binding (Ki, nM) | 250 | >10,000 | >10,000 |
| Serotonin 5-HT₂ₐ | Binding (Ki, nM) | 120 | 5,500 | 8,900 |
| Muscarinic M₁ | Binding (Ki, nM) | 450 | >10,000 | >10,000 |
| Muscarinic M₁ | Functional (IC₅₀, nM) | 680 | >10,000 | >10,000 |
| hERG | Binding (IC₅₀, µM) | 2.5 | >30 | >30 |
| Abl1 Kinase | % Inhibition @ 10 µM | 88% | 15% | 9% |
Interpreting the Data: Structure-Selectivity Relationships
-
LIG-101 (Initial Lead): This compound shows high potency at the primary target (S2R, Ki = 15 nM) but exhibits significant off-target activity. The sub-micromolar binding at adrenergic, serotonergic, and muscarinic receptors, coupled with potent hERG binding and Abl1 kinase inhibition, represents a high-risk profile.
-
LIG-102 (Selective Analog): Chemical modifications successfully eliminated nearly all off-target activities. The >10,000 nM Ki values at the GPCRs and the >30 µM IC₅₀ at hERG indicate a clean profile. The selectivity window between the primary target (S2R, Ki = 22 nM) and the off-targets is now substantial (>450-fold). This compound is a much stronger candidate for progression.
-
LIG-103 (Partially Optimized Analog): This compound shows an intermediate profile. While D₂ and M₁ receptor binding has been removed, some affinity for α₂ₐ and 5-HT₂ₐ receptors remains, albeit significantly reduced compared to LIG-101. This highlights a specific SAR vector that can be further explored to achieve the selectivity seen in LIG-102.
Conclusion and Recommendations
Systematic cross-reactivity profiling is an indispensable tool in modern drug discovery. The tiered workflow presented here—combining broad binding panels with targeted functional and kinase assays—provides a robust and efficient path to characterizing the selectivity of novel this compound-based ligands.
The comparative data clearly demonstrates how this process can guide medicinal chemistry efforts. The profile of LIG-102 exemplifies a successful outcome, where initial off-target liabilities were engineered out, resulting in a highly selective lead candidate with a significantly improved safety profile. This data-driven approach not only mitigates the risk of late-stage failure but also accelerates the development of safer and more effective therapeutics.
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Safety Operating Guide
Navigating the Disposal of Octahydro-1-benzofuran-4-amine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of Octahydro-1-benzofuran-4-amine, a heterocyclic amine, ensuring the safety of laboratory personnel and the protection of the environment.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS 1394040-97-1) was not publicly available. The following procedures are based on the general principles of handling heterocyclic amines, regulatory guidelines from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), and best practices in laboratory safety. It is imperative to treat this compound as a hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the presence of an amine functional group and a benzofuran-like core, this compound should be handled with caution. Amines can be corrosive, toxic, and environmentally hazardous.[1][2] Heterocyclic aromatic amines, as a class, have been associated with carcinogenic properties.[3] Therefore, a comprehensive hazard assessment is the critical first step.
Immediate Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Wear appropriate Personal Protective Equipment (PPE) at all times. This includes, but is not limited to:
-
Nitrile or other chemical-resistant gloves.
-
Safety goggles and a face shield.
-
A flame-resistant lab coat.
-
| Potential Hazard | Rationale | Primary Control Measure |
| Corrosivity | Amine functional groups can be corrosive to skin and eyes.[1] | Use of appropriate gloves, eye, and face protection. |
| Toxicity | Amines can be harmful if inhaled, ingested, or absorbed through the skin. | Handling within a chemical fume hood; use of appropriate PPE. |
| Environmental Hazard | Many amines are toxic to aquatic life.[6] | Prevention of release to the environment; proper waste segregation. |
| Unknown Hazards | The toxicological properties of this specific compound are not well-documented. | Application of the precautionary principle; handling as a hazardous substance. |
Waste Segregation and Containerization: The First Line of Defense
Proper segregation of chemical waste is fundamental to laboratory safety and compliant disposal.[4] Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Segregation and Storage Protocol:
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be compatible with amines; high-density polyethylene (HDPE) is generally a suitable choice.
-
Labeling: The container must be labeled in accordance with OSHA's Hazard Communication Standard.[7][8][9] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS number: "1394040-97-1".
-
The primary hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard").
-
The date of accumulation.
-
-
Incompatible Materials: Store the waste container away from incompatible materials, particularly strong oxidizing agents and acids, to prevent hazardous reactions.[3][4][10]
-
Storage Location: Keep the waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources and direct sunlight.[4]
Disposal Procedures: A Step-by-Step Workflow
The disposal of this compound must adhere to the regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA).[2][6] This "cradle-to-grave" system ensures that hazardous waste is managed safely from generation to final disposal.
Experimental Protocol for Waste Accumulation and Disposal:
-
Waste Collection: Collect all waste containing this compound, including residues, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, in the designated hazardous waste container.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
-
Contact EHS: Once the container is full or the project is complete, contact your institution's EHS department to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and RCRA requirements.
Below is a visual representation of the recommended disposal workflow:
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills: For small spills within a chemical fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent) to contain the spill. Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Large Spills: For large spills or any spill outside of a fume hood, evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of chemical waste is a cornerstone of a safe and ethical research environment. For novel compounds like this compound, where specific hazard data may be limited, a conservative approach grounded in established safety principles and regulatory compliance is paramount. By adhering to the procedures outlined in this guide, researchers can ensure that their work contributes to scientific advancement without compromising the safety of themselves, their colleagues, or the environment.
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Definitive Guide to Personal Protective Equipment for Handling Octahydro-1-benzofuran-4-amine
As drug development professionals, our work inherently involves navigating the frontiers of molecular innovation. Compounds like Octahydro-1-benzofuran-4-amine, with its sp³-rich, three-dimensional architecture, represent a valuable scaffold in modern medicinal chemistry.[1] However, its novelty also means that comprehensive toxicological data is not yet publicly established.
This guide provides a robust framework for the safe handling of this compound. In the absence of a specific Safety Data Sheet (SDS), our recommendations are derived from a conservative assessment based on the known hazards of its constituent functional groups: a saturated benzofuran ring and a primary amine. This proactive, safety-first approach is designed to protect researchers from unevaluated chemical threats and ensure operational integrity in the laboratory.
Anticipated Hazard Profile: A Synthesis of First Principles
Understanding the "why" behind PPE selection is critical. The molecular structure of this compound contains two key functionalities that inform our safety protocol:
-
The Amine Group: Primary amines can be corrosive and are often readily absorbed through the skin.[2] They can cause severe irritation or chemical burns to the skin, eyes, and respiratory tract.[2] Systemic effects following absorption are also a significant concern.
-
The Benzofuran Core: While this compound is a saturated (octahydro) derivative, the parent benzofuran structure is classified as a flammable liquid, a suspected carcinogen (Category 2), and may cause liver damage through prolonged or repeated exposure.[3] While saturation reduces reactivity, it is prudent to assume some level of underlying hazard remains until proven otherwise.
Given these factors, we must treat this compound as a substance that is potentially corrosive, toxic upon contact or inhalation, and may have long-term health effects. All handling procedures must reflect this high-hazard potential.
Core PPE Ensemble: Your Non-Negotiable Barrier
All handling of this compound, regardless of scale, must occur within a certified chemical fume hood to manage inhalation exposure through robust engineering controls.[4] The following personal protective equipment represents the minimum standard for any procedure involving this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving: Nitrile inner glove, with a thicker, chemical-resistant outer glove (e.g., Neoprene or Butyl rubber). | The inner glove provides protection in case the outer glove is breached. Amines can degrade standard nitrile gloves over time; a more robust outer glove is essential for extended handling. Always inspect gloves for any signs of degradation before and during use. |
| Eye & Face Protection | ANSI Z87.1-rated chemical splash goggles worn in conjunction with a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and vapors. The face shield offers a secondary barrier for the entire face, which is critical when handling potentially corrosive materials.[5] |
| Body Protection | Chemical-resistant laboratory coat (e.g., coated polyester or polyolefin) over long-sleeved clothing and full-length pants. For quantities >5g or splash-risk procedures, a disposable chemical-resistant apron or coverall is required. | Standard cotton lab coats absorb chemicals, holding them against the skin. A chemical-resistant coat or apron repels splashes, providing an effective barrier.[6] |
| Foot Protection | Closed-toe, liquid-resistant leather or chemical-resistant overboots. | Protects feet from spills, which can pool on the floor. The material must not absorb chemicals. |
Respiratory Protection: Beyond the Fume Hood
While the primary defense against inhalation is the fume hood, respiratory protection is essential during emergencies or specific high-risk scenarios.
-
Emergency Scenarios (Spills, Fume Hood Failure): A full-face respirator with an organic vapor/amine-specific cartridge (Type A, Brown) or a Self-Contained Breathing Apparatus (SCBA) is required.[5] The choice depends on the scale of the release and atmospheric oxygen levels.
-
Weighing Operations: When handling the solid form outside of a vented balance enclosure, a half-mask elastomeric respirator with an appropriate cartridge is a necessary precaution to prevent inhalation of fine particulates.
Procedural Discipline: Donning, Doffing, and Disposal
Contamination often occurs not during an experiment, but when removing PPE. A strict, methodical approach is vital.
Experimental Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the operational scale.
Caption: PPE selection workflow for this compound.
Step-by-Step Donning (Putting On) Sequence
-
Footwear: Don chemical-resistant boots or overshoes.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Body Protection: Don the chemical-resistant lab coat, apron, or coverall. Ensure a complete closure.
-
Eye/Face Protection: Put on chemical splash goggles, ensuring a snug fit. Place the face shield over the goggles.
-
Outer Gloves: Don the second, heavier-duty pair of gloves (e.g., Neoprene). The cuff of the outer glove should extend over the sleeve of the lab coat.
Step-by-Step Doffing (Taking Off) Sequence This process is designed to contain contamination.
-
Initial Decontamination: Before leaving the immediate work area (fume hood), wipe down outer gloves with an appropriate solvent (e.g., isopropanol) and dispose of the wipe as hazardous waste.
-
Outer Gloves: Remove the outer gloves by peeling them off from the cuff, ensuring the exterior surface is not touched by the bare inner glove. Dispose of them immediately in a designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield and goggles from the back of the head forward. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Body Protection: Unfasten the lab coat or coverall, rolling it down and away from the body to contain the contaminated exterior. Dispose of it in the appropriate hazardous waste stream.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.[7]
Disposal Plan: Closing the Loop Safely All disposable PPE used while handling this compound must be considered hazardous waste.
-
Waste Segregation: Establish a clearly labeled, sealed hazardous waste container in the immediate work area.
-
Container Integrity: Ensure the waste container is made of a compatible material, is in good condition, and is kept closed except when adding waste.[8]
-
Labeling: The container must be marked with the words "HAZARDOUS WASTE" and a description of its contents (e.g., "Contaminated PPE from this compound handling").[8]
-
Final Disposal: Coordinate with your institution's Environmental Health & Safety (EHS) office for the final collection and disposal according to institutional and regulatory protocols.
By adhering to these stringent guidelines, you build a system of safety that protects you, your colleagues, and the integrity of your research.
References
- 3a,4,4a,5,8,8a,9,9a-Octahydro-4,9:5,8-dimethano-1H-benz[f]indene Safety D
- SAFETY DATA SHEET - Benzofuran.Fisher Scientific.
- SAFETY DATA SHEET - 2,3-Benzofuran.TCI Chemicals.
- MATERIAL SAFETY DATA SHEET - Dimethylaminopropyl Amine.Tri-iso.
- Octahydro-1-benzofuran-3-amine.BLD Pharm.
- Guidelines: Handling and Disposal of Chemicals.Purdue Engineering.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Safety d
- This compound.Benchchem.
- SAFETY DATA SHEET - 1-Benzofuran-5-amine.Fisher Scientific.
- Personal Protective Equipment (PPE).CHEMM.
- Disposal of Chemicals used in the Illicit Manufacture of Drugs.UNODC.
- MSDS Amine.Resyn Biosciences.
- This compound (C8H15NO).PubChemLite.
- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.American Chemistry Council.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




